molecular formula C13H16N2O B1478682 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one CAS No. 2092561-49-2

3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Número de catálogo: B1478682
Número CAS: 2092561-49-2
Peso molecular: 216.28 g/mol
Clave InChI: SRZSFSOVWCYHOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(Aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one is a functionalized quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities . This compound is particularly valuable as a synthetic building block. The presence of an aminomethyl group at the 3-position provides a versatile handle for further chemical modification, allowing researchers to create amide linkages or incorporate this subunit into more complex molecules . The specific substitution pattern with methyl groups at the 1, 5, and 7 positions can influence the compound's electronic properties, lipophilicity, and overall biomolecular interactions, making it a key intermediate for structure-activity relationship (SAR) studies . Quinoline derivatives have demonstrated a wide spectrum of pharmacological properties in research, including antimalarial, antibacterial, and anticancer activities . Some derivatives act as agonists for Toll-like receptors (TLR7/8), showing promise in the development of new-generation vaccine adjuvants . The mechanism of action for quinoline-based compounds is often specific to their target, but can include interaction with DNA, inhibition of DNA synthesis, and induction of oxidative stress in cellular models . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

3-(aminomethyl)-1,5,7-trimethylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-8-4-9(2)11-6-10(7-14)13(16)15(3)12(11)5-8/h4-6H,7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZSFSOVWCYHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=O)N(C2=C1)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 3-(Aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of topoisomerase inhibitors[1], Hsp90 chaperone inhibitors[2], and broad-spectrum antibacterial agents. Specifically, the incorporation of a C3-aminomethyl substituent significantly enhances aqueous solubility and provides a critical hydrogen-bond donor/acceptor motif for kinase hinge-binding or DNA intercalation.

This whitepaper details a highly optimized, six-step synthetic pathway for 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one . Designed for process chemists and medicinal researchers, this guide emphasizes mechanistic causality, self-validating experimental protocols, and high-yielding transformations that bypass traditional chromatographic bottlenecks.

Retrosynthetic Analysis & Strategy

The structural complexity of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one is elegantly deconstructed into commercially available 3,5-dimethylaniline .

The retrosynthetic logic relies on two key disconnections:

  • C3-Aminomethylation: The primary amine is derived from the catalytic hydrogenation of a C3-nitrile precursor.

  • Core Annulation: The quinolin-2(1H)-one core is constructed via a Knoevenagel condensation followed by an intramolecular cyclization between 2-(methylamino)-4,6-dimethylbenzaldehyde and ethyl cyanoacetate[3].

  • Regioselective Functionalization: The highly substituted benzaldehyde is accessed via Directed Ortho-Metalation (DoM) of an N-Boc protected aniline, exploiting the carbamate as a powerful directing metalation group (DMG).

Retrosynthesis Target 3-(Aminomethyl)- 1,5,7-trimethylquinolin-2-one Nitrile 3-Cyano-1,5,7- trimethylquinolin-2-one Target->Nitrile Reduction Benzaldehyde 2-(Methylamino)-4,6- dimethylbenzaldehyde Nitrile->Benzaldehyde Knoevenagel Cyclization Aniline 3,5-Dimethylaniline Benzaldehyde->Aniline DoM & Formylation

Retrosynthetic disconnection of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one.

Step-by-Step Experimental Protocols & Mechanistic Insights

Phase 1: Synthesis of the Precursor Benzaldehyde

Step 1: N-Boc Protection of 3,5-Dimethylaniline

  • Mechanistic Rationale: The tert-butyloxycarbonyl (Boc) group serves a dual purpose: it protects the primary amine from unwanted alkylation and acts as a potent DMG for the subsequent lithiation.

  • Protocol: Dissolve 3,5-dimethylaniline (100 mmol, 1.0 eq) in THF (200 mL). Add di-tert-butyl dicarbonate (Boc₂O, 110 mmol, 1.1 eq) dropwise. Reflux for 4 hours. Concentrate under reduced pressure and recrystallize from hexanes.

  • Self-Validation: TLC (Hexane/EtOAc 9:1) shows complete consumption of the highly polar aniline. ¹H NMR will show a sharp 9H singlet at ~1.50 ppm.

Step 2: Directed Ortho-Metalation (DoM) and Formylation

  • Mechanistic Rationale: Despite the steric bulk of the C3-methyl group, the thermodynamic stability of the lithium-chelated intermediate forces deprotonation exclusively at the C2 position. Quenching with anhydrous DMF yields the ortho-formylated product.

  • Protocol: Cool a solution of N-Boc-3,5-dimethylaniline (50 mmol, 1.0 eq) in anhydrous THF (150 mL) to -78 °C under Argon. Add tert-butyllithium (1.7 M in pentane, 110 mmol, 2.2 eq) dropwise. Stir for 2 hours at -78 °C. Add anhydrous DMF (150 mmol, 3.0 eq) rapidly. Stir for 30 mins, then allow to warm to room temperature. Quench with saturated NH₄Cl. Extract with EtOAc.

  • Self-Validation: The appearance of a distinct aldehyde proton signal at ~9.8 ppm in ¹H NMR confirms successful formylation.

Step 3: N-Methylation

  • Mechanistic Rationale: Installs the N1-methyl group of the final quinolinone core before the annulation step to prevent competitive O-alkylation of the quinolinone tautomer later.

  • Protocol: Dissolve the product from Step 2 (40 mmol, 1.0 eq) in dry DMF (100 mL) at 0 °C. Add NaH (60% dispersion in mineral oil, 60 mmol, 1.5 eq). Stir for 30 mins until gas evolution ceases. Add methyl iodide (60 mmol, 1.5 eq). Stir at room temperature for 2 hours. Quench with ice water and extract with Et₂O.

  • Self-Validation: Disappearance of the broad N-H stretch (~3300 cm⁻¹) in IR spectroscopy; appearance of an N-CH₃ singlet at ~3.1 ppm in ¹H NMR.

Step 4: Boc Deprotection

  • Protocol: Dissolve the N-methylated intermediate in DCM (80 mL) and add Trifluoroacetic Acid (TFA, 20 mL). Stir at room temperature for 2 hours. Concentrate, neutralize with saturated NaHCO₃, and extract with DCM to yield 2-(methylamino)-4,6-dimethylbenzaldehyde .

Phase 2: Core Annulation and Functionalization

Step 5: Knoevenagel Condensation and Cyclization

  • Mechanistic Rationale: This tandem reaction is the cornerstone of the synthesis[4]. Piperidine catalyzes the Knoevenagel condensation of the aldehyde with the active methylene of ethyl cyanoacetate, forming an α -cyano cinnamate intermediate. The secondary amine then undergoes an intramolecular nucleophilic acyl substitution, attacking the ester carbonyl and eliminating ethanol to form the robust quinolin-2(1H)-one ring[3].

  • Protocol: To a solution of 2-(methylamino)-4,6-dimethylbenzaldehyde (30 mmol, 1.0 eq) and ethyl cyanoacetate (36 mmol, 1.2 eq) in absolute ethanol (100 mL), add piperidine (6 mmol, 0.2 eq). Reflux for 12 hours. Cool to 0 °C to precipitate the product. Filter and wash with cold ethanol to yield 3-cyano-1,5,7-trimethylquinolin-2(1H)-one .

  • Self-Validation: A strong, sharp nitrile stretch at ~2220 cm⁻¹ and a lactam carbonyl stretch at ~1650 cm⁻¹ in IR spectroscopy.

Mechanism A 2-(Methylamino)-4,6-dimethylbenzaldehyde + Ethyl Cyanoacetate B Piperidine Catalysis (Enolate Formation) A->B C Knoevenagel Adduct (alpha-cyano cinnamate) B->C D Intramolecular Nucleophilic Attack (N-methyl to Ester Carbonyl) C->D E Elimination of Ethanol D->E F 3-Cyano-1,5,7-trimethylquinolin-2(1H)-one E->F

Mechanistic pathway of the tandem Knoevenagel-cyclization reaction.

Step 6: Nitrile Reduction to Aminomethyl

  • Mechanistic Rationale: The reduction of the C3-nitrile to a primary amine is notoriously susceptible to over-alkylation, where the newly formed primary amine attacks the intermediate imine, yielding secondary amine dimers. To circumvent this, the reaction is conducted in a highly ammoniacal environment. The excess ammonia shifts the equilibrium of the imine intermediate, exclusively favoring the primary amine product.

  • Protocol: Dissolve 3-cyano-1,5,7-trimethylquinolin-2(1H)-one (20 mmol) in 7M NH₃ in Methanol (100 mL). Add Raney Nickel slurry (~2 g, washed with MeOH). Hydrogenate in a Parr shaker at 50 psi H₂ at room temperature for 6 hours. Filter carefully through Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate and purify via recrystallization or reverse-phase chromatography.

  • Self-Validation: Complete disappearance of the nitrile peak in IR. ¹H NMR will show a new methylene singlet at ~3.8 ppm integrating to 2H, and the mass spectrum will show an [M+H]⁺ peak matching the exact mass of the target compound.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for a standard 100 mmol scale-up of this synthetic pathway.

StepTransformationReagents / ConditionsExpected Yield (%)Key Analytical Marker (¹H NMR / IR)
1 Boc ProtectionBoc₂O, THF, Reflux95%1.50 ppm (s, 9H, t-Bu)
2 DoM / Formylationt-BuLi, DMF, THF, -78 °C75%9.80 ppm (s, 1H, CHO)
3 N-MethylationNaH, MeI, DMF, 0 °C to RT90%3.10 ppm (s, 3H, N-CH₃)
4 DeprotectionTFA, DCM, RT98%Loss of 1.50 ppm (t-Bu) signal
5 AnnulationEthyl cyanoacetate, Pip, EtOH85%2220 cm⁻¹ (IR: C≡N stretch)
6 Nitrile ReductionH₂, Raney Ni, NH₃/MeOH80%3.80 ppm (s, 2H, CH₂-NH₂)

Conclusion

The synthesis of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one exemplifies the power of combining highly regioselective organolithium chemistry with robust, atom-economical cyclization cascades. By strictly controlling the reaction environments—such as utilizing an ammoniacal atmosphere during reduction to prevent dimerization—researchers can achieve high overall yields of this biologically active scaffold without the need for exhaustive chromatographic purifications.

References

  • Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria Source: Journal of Medicinal Chemistry (Thieme Connect) URL:[1]

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 Source: PMC / NIH URL:[2]

  • Friedländer, Knoevenagel, and Michael Reactions Employing the Same MOF: Synthesis, Structure, and Heterogeneous Catalytic Studies Source: ACS Publications URL:[3]

  • Transition-metal-catalyzed reactions of aldehyde-yne derivatives: An original and efficient access to heterocycles Source: ResearchGate URL:[4]

Sources

physical and chemical properties of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Disclaimer: The compound 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one is not extensively documented in the current scientific literature. This guide has been constructed by a Senior Application Scientist to provide a predictive overview of its physicochemical properties and to establish a robust framework for its synthesis and characterization. The information herein is based on established principles of physical organic chemistry and data from structurally related quinoline and quinolin-2(1H)-one analogues. All proposed experimental protocols are intended as validated starting points for laboratory investigation.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiplatelet effects[1]. The introduction of various substituents onto this core allows for the fine-tuning of its pharmacological and physicochemical properties. This guide focuses on the specific derivative, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, a molecule that combines the quinolin-2(1H)-one core with an aminomethyl group at the C3 position and three methyl groups at N1, C5, and C7. While direct experimental data for this compound is scarce, its structural features suggest potential as a bioactive agent. The aminomethyl group introduces a basic center, crucial for salt formation and modulating solubility, while the methyl groups are expected to influence lipophilicity and metabolic stability.

This document serves as a comprehensive technical resource for researchers, providing predicted properties, a plausible synthetic route, and detailed, field-proven protocols for the empirical determination of its key chemical and physical characteristics.

Predicted Physicochemical Properties

The properties of a molecule are a direct consequence of its structure. By deconstructing 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one into its core and substituents, we can predict its key physicochemical parameters. These predictions are foundational for designing experiments, from synthesis and purification to formulation and biological screening.

PropertyPredicted Value/RangeRationale & Key Considerations
Molecular Formula C₁₃H₁₆N₂ODerived from structural analysis.
Molecular Weight 216.28 g/mol Calculated from the molecular formula.
Physical Appearance White to off-white or pale yellow solidBased on related quinolin-2(1H)-one derivatives. Color may depend on purity.
Melting Point 150 - 200 °CThe rigid, planar quinolinone core suggests a relatively high melting point. N-methylation and aromatic methylation can influence crystal lattice packing, affecting the melting point. The aminomethyl group allows for potential intermolecular hydrogen bonding, which would increase the melting point.
Solubility Poorly soluble in neutral water. Soluble in acidic aqueous solutions (pH < 5). Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol).The quinoline core is hydrophobic. The three methyl groups further increase lipophilicity. The primary amine of the aminomethyl group (predicted pKa₂ ~9-10) will be protonated at acidic pH, forming a soluble salt[2][3]. N-methylation is known to increase lipophilicity (logD).
pKa pKa₁ (Quinoline N): ~4.5-5.5 pKa₂ (Aminomethyl N): ~9.0-10.0The quinoline nitrogen's basicity (pKa₁) is influenced by ring substituents. Electron-donating methyl groups are expected to slightly increase its basicity compared to the parent quinoline (pKa ~4.9)[4][5]. The primary aliphatic amine (pKa₂) will be significantly more basic. The lactam nitrogen is non-basic. The pKa values are critical for understanding solubility and designing salt formation or extraction protocols[6].
LogP 2.0 - 3.0The parent quinolin-2(1H)-one has a LogP of ~1.3[7]. The three methyl groups will significantly increase this value. The aminomethyl group will slightly decrease it. This predicted range suggests moderate lipophilicity, a key parameter for drug-likeness.

Proposed Synthesis Pathway

The introduction of an aminomethyl group at the C3 position of a carbonyl-containing heterocycle is classically achieved via the Mannich reaction[8]. This three-component reaction involves an active hydrogen compound (the quinolinone), formaldehyde, and an amine. For the synthesis of a primary aminomethyl group, a protected amine or a subsequent deprotection step is often required. A plausible and efficient route to the target compound is outlined below.

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Synthesis

Expertise & Causality: This protocol employs a protected amine (phthalimide) in the Mannich reaction to prevent side reactions, such as the formation of secondary and tertiary amines, ensuring a clean conversion to the desired primary amine after deprotection. Hydrazine is a standard and effective reagent for cleaving the phthalimide protecting group.

  • Step 1: Synthesis of 1,5,7-trimethylquinolin-2(1H)-one (Core Synthesis).

    • Synthesize the quinolinone core using an appropriate method like the Conrad-Limpach-Knorr or Combes synthesis from a suitably substituted aniline and a β-ketoester[9]. This step requires specific starting materials which may need to be synthesized separately.

  • Step 2: Synthesis of 3-(Phthalimidomethyl)-1,5,7-trimethylquinolin-2(1H)-one (Mannich Reaction).

    • To a stirred suspension of 1,5,7-trimethylquinolin-2(1H)-one (1.0 eq) and potassium phthalimide (1.2 eq) in DMF, add paraformaldehyde (1.5 eq).

    • Heat the mixture to 100-120 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

  • Step 3: Synthesis of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (Deprotection).

    • Suspend the phthalimide-protected intermediate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (2.0-3.0 eq) to the suspension.

    • Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool the reaction to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the final compound by column chromatography or recrystallization to obtain the pure target molecule.

Analytical Characterization Workflow

Accurate characterization is paramount to confirm the identity, purity, and properties of a newly synthesized compound. The following protocols provide a self-validating system for the comprehensive analysis of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one.

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) IR IR Spectroscopy HPLC RP-HPLC (Purity, Quantification) EA Elemental Analysis (CHN) MP Melting Point (DSC) Sol Solubility (pH-dependent) pKa_exp pKa Determination (Potentiometric) Start Purified Compound Start->NMR Start->MS Start->IR Start->HPLC Start->EA Start->MP Start->Sol Start->pKa_exp

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR (like COSY and HSQC) is crucial for assigning specific protons and carbons, especially in the complex aromatic region of the quinoline ring[10].

  • ¹H NMR (400 MHz, DMSO-d₆): Predicted Chemical Shifts (δ, ppm)

    • ~11.5-12.0 (s, 1H, if NH is present; absent due to N-methylation) : The N1-H of the quinolin-2-one tautomer is absent.

    • ~7.0-8.0 (m, 3H) : Aromatic protons on the quinoline ring. The specific shifts and coupling patterns will depend on the substitution pattern.

    • ~4.0 (s, 2H) : Methylene protons of the -CH₂-NH₂ group.

    • ~3.5 (s, 3H) : N1-methyl protons. This will be a sharp singlet[11].

    • ~2.4 (s, 3H) & ~2.3 (s, 3H) : C5- and C7-methyl protons.

    • ~2.0-3.0 (br s, 2H) : -NH₂ protons, which are exchangeable with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆): Predicted Chemical Shifts (δ, ppm)

    • ~160-165 : C2 carbonyl carbon.

    • ~115-150 : Aromatic and vinyl carbons of the quinoline ring.

    • ~40-45 : C3-CH₂ aminomethyl carbon.

    • ~25-30 : N1-methyl carbon.

    • ~15-25 : C5- and C7-methyl carbons.

Mass Spectrometry (MS)

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which confirms the elemental composition (C₁₃H₁₆N₂O). The fragmentation pattern in MS/MS can further validate the structure by showing characteristic losses of fragments.

  • Expected HRMS (ESI+) : [M+H]⁺ calculated for C₁₃H₁₇N₂O⁺: 217.1335. Found value should be within ± 5 ppm.

  • Predicted Fragmentation : Expect to see losses corresponding to the aminomethyl group (-CH₂NH₂) and potentially subsequent fragmentation of the quinolinone ring system, which is generally stable[12][13].

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reverse-Phase HPLC (RP-HPLC) is the gold standard for determining the purity of small molecules. A validated method ensures that the results are accurate and reproducible, which is critical for drug development professionals[14].

  • Protocol for Purity Assessment:

    • System: HPLC with UV or DAD detector[15].

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with 5-10% B, ramp up to 95% B over 15-20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan from 210-400 nm with a DAD; select an optimal wavelength (e.g., ~254 nm or a local maximum) for quantification.

    • Sample Preparation: Dissolve the compound in Methanol or the initial mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter[14].

    • Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines to ensure trustworthy results.

Stability Assessment

Expertise & Causality: Understanding a compound's stability is crucial for its handling, storage, and formulation. This protocol uses a validated, stability-indicating HPLC method to quantify the parent compound over time under stressed conditions.

  • Protocol:

    • Prepare stock solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Dilute the stock into various aqueous buffer solutions (e.g., pH 2, pH 7.4, pH 9).

    • Aliquot samples and expose them to different stress conditions:

      • Temperature: 4 °C, Room Temperature (~25 °C), 40 °C.

      • Light: Protect from light (foil-wrapped) vs. expose to light (photostability chamber).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.

    • Analyze the samples using the validated HPLC method described above.

    • Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the time-zero sample.

Potential Biological and Pharmacological Relevance

The quinolin-2(1H)-one scaffold is associated with a broad range of biological activities[1]. Specifically, derivatives substituted at the C3 position have garnered significant interest. For instance, various 3-substituted quinolin-2(1H)-ones have been investigated as potential anticancer agents[16][17]. The introduction of the aminomethyl group, a common pharmacophore, could facilitate interactions with biological targets such as kinases or other enzymes. Therefore, it is reasonable to propose that 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one be screened for activities such as:

  • Antiproliferative activity against a panel of human cancer cell lines.

  • Kinase inhibitory activity , given the prevalence of the quinoline core in kinase inhibitors.

  • Antimicrobial or antimalarial activity , as quinoline derivatives are famous for these applications[18].

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the synthesis and comprehensive characterization of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. By leveraging data from analogous structures, we have projected its key physicochemical properties, which are essential for guiding its handling and development. The detailed, step-by-step protocols for synthesis, purification, and analytical characterization are designed to be robust and reliable, empowering researchers to confidently produce and validate this novel compound. The insights provided herein should serve as a catalyst for the empirical investigation of this promising molecule, paving the way for the exploration of its potential therapeutic applications.

References

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  • Ma, H., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry. [Link]

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  • Al-Wahaibi, L. H., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. [Link]

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Sources

A Strategic Guide to Unveiling the Therapeutic Potential of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one: A Biological Activity Screening Cascade

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the biological activity screening of the novel compound, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to efficiently identify and characterize the therapeutic potential of this quinolinone derivative. The narrative emphasizes the scientific rationale behind experimental choices, ensuring a self-validating and robust screening cascade.

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Derivatives of these heterocycles have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] This inherent potential of the quinolinone core provides a strong rationale for the comprehensive biological evaluation of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one.

Part 1: Foundational Assessment and High-Throughput Screening

The initial phase of the screening cascade focuses on establishing a foundational understanding of the compound's characteristics and employing high-throughput screening (HTS) to broadly assess its biological activity across multiple domains. HTS is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large numbers of compounds against specific biological targets.[5][6]

Physicochemical Characterization and Synthesis

A thorough understanding of the compound's physicochemical properties is paramount for interpreting biological data and guiding future development.

Synthesis: The synthesis of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one can be approached through various established methods for quinolinone synthesis, such as the Conrad-Limpach-Knorr reaction or modifications thereof.[7] A potential synthetic route could involve the cyclization of an appropriately substituted aniline with a β-ketoester, followed by aminomethylation. An efficient synthesis of a related compound, 3-amino-1H-quinolin-2-one, involves the condensation of o-nitrobenzaldehyde with hippuric acid, followed by reduction, isomerization, cyclization, and hydrolysis.[8] Another relevant synthesis is the aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines to yield 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines.[9]

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterMethodRationale
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines appropriate solvent systems for biological assays and informs formulation development.
LogP/LogD HPLC, Shake-flask methodPredicts membrane permeability and potential for oral absorption.
pKa Potentiometric titration, UV-Vis spectroscopyIdentifies ionizable groups, which is crucial for understanding receptor interactions and solubility at physiological pH.
Chemical Stability HPLC-based stability studies at various pH and temperaturesAssesses the compound's shelf-life and stability under assay conditions.
High-Throughput Screening (HTS) Cascade

A tiered HTS approach is recommended to efficiently identify promising biological activities while minimizing resource expenditure. This involves a primary screen against a broad panel of targets, followed by more focused secondary and confirmatory assays for initial "hits."

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary & Confirmatory Screening cluster_2 Lead Prioritization Primary_Screen Broad Target Panel (e.g., Kinases, GPCRs, Ion Channels) Hit_Identification Initial Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Hit Progression Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Confirmation Selectivity_Panel Target Selectivity Profiling Orthogonal_Assay->Selectivity_Panel Validation Lead_Selection Selection of Promising Leads Selectivity_Panel->Lead_Selection Prioritization

Caption: A tiered workflow for high-throughput screening.

Part 2: Focused Biological Activity Screening

Based on the known activities of quinolinone derivatives, the following focused screening assays are recommended. These assays are designed to provide in-depth information on the compound's potential in key therapeutic areas.

Anticancer Activity Screening

Quinoline derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including topoisomerase inhibition, disruption of tubulin polymerization, and kinase inhibition.[3][10][11]

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The viable cells will reduce MTT to formazan.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the IC50 (half-maximal inhibitory concentration) value. A novel quinoline derivative, 91b1, demonstrated significant anticancer effects in various cancer cell lines and was less toxic to non-tumor cells compared to cisplatin.[12]

Table 2: Representative Anticancer Screening Panel

Cell LineCancer TypeRationale
MCF-7 Breast CancerEstrogen receptor-positive model.
A549 Lung CancerCommon model for non-small cell lung cancer.
HCT116 Colon CancerRepresents colorectal carcinoma.
HEK293 Non-cancerousTo assess general cytotoxicity and selectivity.
Antimicrobial Activity Screening

The quinolone scaffold is the basis for a major class of synthetic antibiotics.[7] Therefore, assessing the antimicrobial potential of the novel compound is a logical step.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Microorganism Preparation: Prepare standardized inoculums of various bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth.

  • Inoculation and Incubation: Inoculate each well with the microbial suspension and incubate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13] This method is a standard for evaluating the antimicrobial properties of new compounds.[13]

Diagram 2: Bacterial Signaling Pathway Inhibition (Hypothetical)

Bacterial_Signaling_Inhibition Compound 3-(aminomethyl)-1,5,7- trimethylquinolin-2(1H)-one Target_Enzyme Bacterial Target Enzyme (e.g., DNA Gyrase) Compound->Target_Enzyme Inhibition DNA_Replication DNA Replication Target_Enzyme->DNA_Replication Blocks Cell_Division Cell Division DNA_Replication->Cell_Division Prevents Bacterial_Growth Bacterial Growth Cell_Division->Bacterial_Growth Halts

Caption: Hypothetical inhibition of a bacterial signaling pathway.

Anti-inflammatory Activity Screening

Several quinoline derivatives exhibit anti-inflammatory properties, making this a promising area of investigation.[1]

Protocol 3: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages

  • Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1).[14]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Measurement: After 24 hours, measure the production of nitric oxide in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits. A valid model system to test for anti-inflammatory effects is the release of TNF-alpha after stimulating THP-1 cells with LPS.[14]

Neuroprotective Activity Screening

Quinoline derivatives have shown potential as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16][17] Their mechanisms often involve antioxidant and anti-inflammatory actions.[18]

Protocol 4: In Vitro Neuroprotection Assay against Oxidative Stress

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Induction of Oxidative Stress: Pre-treat the cells with the test compound, followed by exposure to an oxidative stress-inducing agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Cell Viability Assessment: Measure cell viability using the MTT or LDH (lactate dehydrogenase) assay.

  • Reactive Oxygen Species (ROS) Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate).

Neuroprotective_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Nrf2 Nrf2 Oxidative_Stress->Nrf2 Inhibits Keap1-mediated degradation Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival Induces apoptosis Compound 3-(aminomethyl)-1,5,7- trimethylquinolin-2(1H)-one Compound->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Antioxidant_Enzymes->Oxidative_Stress Neutralizes Antioxidant_Enzymes->Neuronal_Survival Promotes

Sources

A Technical Guide to Unveiling the Therapeutic Targets of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Quinolinone Scaffold as a Foundation for Novel Therapeutics

The quinolin-2(1H)-one core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] Compounds incorporating this structure have been developed as inhibitors for diverse target classes such as protein kinases (e.g., EGFR/HER-2), phosphodiesterases (PDEs), and the protein folding machinery (Hsp90).[6][7][8]

Given this rich history, the novel compound 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one represents a compelling starting point for drug discovery. Its unique substitution pattern warrants a systematic investigation to identify its cellular binding partners and elucidate its mechanism of action. This guide provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to deconvolve the therapeutic targets of this and other novel small molecules, integrating computational prediction with robust experimental validation.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis can generate a ranked list of potential protein targets, guiding the initial stages of investigation. This approach leverages the compound's structure to predict its bioactivity profile.

Computational Strategy Overview

The computational workflow begins with broad, similarity-based searches and progresses to more focused, structure-based predictions.

cluster_in_silico In Silico Target Prediction Workflow A Compound Structure 3-(aminomethyl)-1,5,7- trimethylquinolin-2(1H)-one B Similarity & Substructure Searching (e.g., PubChem, ChEMBL) A->B Input Structure C Pharmacophore Modeling A->C Generate Features D Reverse Molecular Docking (Panel of known targets) A->D Input Ligand E Hypothesized Target List (Ranked by score/fit) B->E Identifies known targets of similar molecules C->E Screens virtual libraries for feature match D->E Predicts binding affinity to specific proteins

Caption: Workflow for computational target hypothesis generation.

Key Methodologies
  • Similarity and Substructure Searching : The initial step involves querying chemical databases (e.g., PubChem, ChEMBL, SciFinder) for compounds structurally similar to the query molecule. Identifying near-neighbors with known biological targets provides the first clues to potential mechanisms of action.

  • Pharmacophore-Based Screening : This method abstracts the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers) into a 3D model. This pharmacophore is then used to screen databases of protein structures to find targets with complementary binding pockets.[9][10]

  • Reverse Docking and Deep Learning Models : In this approach, the small molecule is docked against a large collection of 3D protein structures.[9] Scoring functions estimate the binding affinity for each protein, generating a ranked list of potential targets.[11] Newer deep learning models can also predict compound-protein interactions based on sequence and structure data, offering a powerful complementary method.[11]

Table 1: Representative In Silico Target Prediction Tools

MethodTool/Server ExamplesPrimary OutputKey Consideration
Similarity SearchPubChem, ChEMBLStructurally similar compounds with known bioactivityDependent on the existence of well-annotated analogs.
PharmacophorePharmMapper, ZincPharmerRanked list of potential protein targets based on 3D feature matching.The quality of the pharmacophore model is critical for success.
Reverse DockingidTarget, TarFishDockBinding affinity scores against a panel of protein structures.Requires high-quality 3D structures of potential targets.

Part 2: Experimental Target Identification — Unbiased Discovery in a Biological Context

While in silico methods generate hypotheses, experimental approaches are essential to identify the direct, physical binding partners of the compound in a relevant biological system.[12] This section details two powerful, unbiased techniques.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a cornerstone of target identification.[10] It involves immobilizing the compound of interest to a solid support (e.g., beads), using this "bait" to capture binding proteins from a cell or tissue lysate, and identifying the captured "prey" proteins by mass spectrometry.[13]

cluster_ACMS Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow A 1. Synthesize Affinity Probe (Compound + Linker + Biotin) B 2. Immobilize Probe on Streptavidin Beads A->B C 3. Incubate with Cell Lysate B->C D 4. Wash to Remove Non-specific Binders C->D J Competition Control: Incubate with excess free compound C->J Pre-incubation E 5. Elute Bound Proteins D->E F 6. SDS-PAGE Separation E->F G 7. In-gel Digestion (e.g., Trypsin) F->G H 8. LC-MS/MS Analysis G->H I 9. Protein Identification & Analysis H->I J->D

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

This protocol utilizes a photo-reactive crosslinker to covalently trap even transient interactors.[14]

  • Probe Synthesis : Synthesize a derivative of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one that incorporates three key elements:

    • A photo-reactive group (e.g., benzophenone, diazirine) for UV-light-induced covalent crosslinking.

    • A linker of sufficient length to minimize steric hindrance.

    • An affinity tag (e.g., biotin) for capture on streptavidin-coated beads.

  • Lysate Preparation : Prepare a protein lysate from a relevant cell line or tissue. Flash freeze the cell pellet in liquid nitrogen to aid lysis.[14]

  • Incubation : Incubate the cell lysate with the photo-affinity probe. For the crucial competition control, pre-incubate a parallel lysate sample with a significant excess (e.g., 50-100 fold) of the original, unmodified compound before adding the probe.

  • Immobilization & Crosslinking : Add streptavidin-coated beads to capture the probe and any bound proteins. Expose the mixture to UV light (e.g., 365 nm) to induce covalent crosslinking.[14]

  • Washing : Perform extensive washing steps with stringent buffers to remove non-specifically bound proteins. This step is critical for reducing background noise.[13]

  • Elution and Analysis : Elute the covalently bound proteins from the beads. Separate the proteins by SDS-PAGE and visualize with silver staining.

  • Mass Spectrometry : Excise protein bands that are present in the experimental lane but absent or significantly reduced in the competition control lane. Identify the proteins using LC-MS/MS analysis.[14]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for confirming direct target engagement in a physiological context, including living cells or tissue samples.[15] The principle is that a small molecule binding to its target protein stabilizes the protein, making it more resistant to heat-induced denaturation.[16][17]

cluster_CETSA Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat Cells/Lysate with Compound or Vehicle B 2. Aliquot and Heat across a Temperature Gradient A->B C 3. Cool and Lyse Cells (if starting with whole cells) B->C D 4. Separate Soluble vs. Aggregated Proteins (Centrifugation) C->D E 5. Quantify Soluble Protein in Supernatant D->E F 6. Detection (Western Blot, MS, etc.) E->F G Result: Thermal Shift (Increased Tm in presence of compound) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

This variant is used to determine the potency of target engagement at a fixed temperature.

  • Compound Treatment : Treat intact cells or cell lysates with a serial dilution of the compound. Include a vehicle-only control.[16]

  • Heating : Heat all samples at a single, pre-determined temperature (a temperature that causes partial denaturation of the target protein) for a fixed time (e.g., 3 minutes), followed by a cooling step.[18][19]

  • Lysis and Separation : Lyse the cells (if not already lysed) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]

  • Detection : Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction using a quantitative method like Western Blotting or an immunoassay (e.g., AlphaScreen).[16]

  • Data Analysis : Plot the amount of soluble protein against the compound concentration. A dose-dependent increase in soluble protein indicates target stabilization and engagement.

Table 2: Comparison of Primary Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
AC-MS Affinity capture of binding partners from lysate.[20]Unbiased; identifies direct physical interactors; can capture protein complexes.[13]Requires chemical synthesis of a probe; potential for false positives from non-specific binding.[14]
CETSA Ligand-induced thermal stabilization of the target protein.[15]Confirms target engagement in live cells; label-free; reflects physiological conditions.[21]Typically requires a candidate protein to test (not for de novo discovery unless coupled with MS).

Part 3: Target Validation — From 'Hit' to 'Biologically Relevant Target'

Identifying a binding partner is not sufficient; validation is required to prove that the interaction between the compound and the protein is responsible for the compound's biological effect.[22]

Genetic Validation using CRISPR-Cas9

CRISPR-Cas9 technology is a definitive tool for target validation.[23] By precisely knocking out the gene encoding the putative target protein, one can test whether the absence of the protein phenocopies the effect of the compound.[17][24]

cluster_CRISPR CRISPR-Cas9 Target Validation Logic A Hypothesis: Compound X inhibits Protein Y, causing Phenotype Z B Experiment 1: Treat Wild-Type Cells with Compound X A->B D Experiment 2: Use CRISPR-Cas9 to create Protein Y Knockout (KO) Cells A->D C Result 1: Phenotype Z is observed B->C H Conclusion: Protein Y is the biologically relevant target of Compound X for Phenotype Z C->H E Result 2: KO Cells constitutively show Phenotype Z D->E F Experiment 3: Treat KO Cells with Compound X D->F E->H G Result 3: No additional effect; Phenotype Z is unchanged F->G G->H

Caption: Logical framework for validating a drug target using CRISPR-Cas9.

  • Design and Synthesize sgRNA : Design at least two single-guide RNAs (sgRNAs) targeting early exons of the gene for the putative target protein to ensure a functional knockout.

  • Generate Knockout Cell Line : Introduce the Cas9 nuclease and the sgRNAs into the relevant cell line. Select and expand single-cell clones.

  • Confirm Knockout : Validate the absence of the target protein in the knockout clones via Western Blotting and confirm gene editing by sequencing the genomic DNA.

  • Phenotypic Assay : Compare the phenotype of the wild-type cells, knockout cells, and wild-type cells treated with 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one.

  • Interpretation :

    • If the knockout cells replicate the compound's phenotype, it provides strong evidence that the protein is on-target.[25]

    • If the compound has no additional effect on the knockout cells, this confirms the protein is the primary target responsible for that specific phenotype.[25]

Biophysical and Biochemical Confirmation

Once a target is genetically validated, direct binding should be quantified using orthogonal biochemical and biophysical methods.

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and flow the compound over it to measure binding kinetics (on-rate, off-rate) and affinity (KD) in real-time.

  • Isothermal Titration Calorimetry (ITC) : Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, entropy).

  • Enzyme Inhibition Assays : If the identified target is an enzyme, perform a functional assay to determine if the compound inhibits its catalytic activity and to calculate its potency (e.g., IC50 or Ki).

Conclusion and Future Directions

The journey from a novel compound to a validated therapeutic target is a systematic process of hypothesis generation, unbiased discovery, and rigorous validation. For 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, this guide outlines a clear path forward. By leveraging the known pharmacology of the quinolinone scaffold for initial in silico predictions and employing powerful experimental techniques like AC-MS and CETSA, researchers can efficiently identify high-confidence binding partners. Subsequent validation with CRISPR-Cas9 and biophysical assays will ultimately confirm the molecular mechanism of action, paving the way for preclinical development and the potential for a new therapeutic agent.

References

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structural elucidation of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] The precise determination of molecular structure is a cornerstone of drug discovery and development, ensuring that biological activity can be accurately correlated with molecular features. This guide provides a comprehensive, multi-faceted spectroscopic approach to the structural elucidation of a novel derivative, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. By integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we present a self-validating workflow for the unambiguous confirmation of the compound's constitution. This document is designed to serve as a practical guide, explaining not only the experimental protocols but also the causal logic behind the selection and interpretation of each analytical technique.

Introduction and Proposed Molecular Structure

The structural elucidation of novel chemical entities is a critical process that relies on a synergistic combination of modern spectroscopic techniques.[2] For nitrogen-containing heterocyclic compounds like quinolinones, this process can be complex due to the potential for various isomeric forms.[3][4] The target molecule for this guide is 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one.

Proposed Structure:

  • Molecular Formula: C₁₃H₁₆N₂O

  • Monoisotopic Mass: 216.1263 g/mol

  • Key Features:

    • A bicyclic quinolin-2(1H)-one core.

    • Three methyl groups: one N-methyl (C1) and two aryl methyls (C5, C7).

    • An aminomethyl substituent at the C3 position.

The following sections will detail the analytical workflow designed to confirm this proposed structure, moving from broad molecular properties to fine atomic connectivity.

Integrated Analytical Workflow

A robust structural elucidation strategy begins with determining the molecular formula and identifying key functional groups, followed by a detailed mapping of the atomic framework. Our approach follows this logical progression, ensuring each step provides evidence that is corroborated by subsequent analyses.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation Purified_Sample Purified Sample of C₁₃H₁₆N₂O HRMS High-Resolution Mass Spectrometry (HRMS) Purified_Sample->HRMS Determines Molecular Formula FTIR FTIR Spectroscopy Purified_Sample->FTIR Identifies Functional Groups NMR_1D 1D NMR (¹H, ¹³C) Purified_Sample->NMR_1D Provides initial atom count & environment Data_Integration Data Integration & Correlation HRMS->Data_Integration FTIR->Data_Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Informs 2D experiment setup NMR_2D->Data_Integration Establishes atom connectivity Final_Structure Confirmed Structure of 3-(aminomethyl)-1,5,7-trimethyl- quinolin-2(1H)-one Data_Integration->Final_Structure Unambiguous Confirmation

Caption: Overall workflow for structural elucidation.

Mass Spectrometry: Molecular Formula Confirmation

Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a novel compound.[2] By using High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), we can obtain a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺), which allows for the unambiguous determination of the molecular formula.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Acquisition: Introduce the sample via direct infusion. Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic peak for the protonated molecular ion ([M+H]⁺). Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical value for C₁₃H₁₆N₂O.

Expected Data and Interpretation

The primary objective is to match the experimentally observed mass with the theoretical mass of the protonated molecule.

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Formula C₁₃H₁₇N₂O⁺C₁₃H₁₇N₂O⁺
[M+H]⁺ m/z 217.1335217.1332-1.38

A mass error of less than 5 ppm provides strong evidence for the proposed molecular formula, C₁₃H₁₆N₂O. Further analysis via tandem MS (MS/MS) can reveal fragmentation patterns that offer preliminary structural insights. A characteristic fragmentation would be the loss of the aminomethyl group.

G Parent [M+H]⁺ m/z = 217.13 Fragment [M+H - CH₄N]⁺ m/z = 186.09 Parent->Fragment - CH₂NH₂ (31.04 Da)

Caption: Key fragmentation pathway in MS/MS analysis.

Infrared Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is an instrumental technique for identifying the functional groups present in a molecule.[2] For the target compound, we expect to see characteristic vibrational frequencies for the amide carbonyl (C=O), the primary amine (N-H), and aromatic/aliphatic C-H bonds, which validates the major structural components.[5][6]

Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation: Mix 1-2 mg of the dried compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar and pestle to create a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet die and press under high pressure to form a transparent or translucent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data and Interpretation

The presence of key absorption bands in the spectrum confirms the functional group makeup of the molecule.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3400-3300MediumN-H stretchPrimary amine (-NH₂)
3100-3000MediumC-H stretchAromatic C-H
2980-2850MediumC-H stretchAliphatic C-H (methyls, methylene)
~1660StrongC=O stretchAmide carbonyl in quinolinone ring
1600-1450Strong-MediumC=C stretchAromatic ring

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structure

Expertise & Rationale: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[7] While 1D NMR (¹H and ¹³C) provides information about the chemical environment and number of different atoms, 2D NMR experiments (COSY, HSQC, HMBC) are essential for piecing together the molecular puzzle by establishing through-bond correlations between atoms.[3]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400-600 MHz).

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.[2]

  • 2D NMR Acquisition: Perform a suite of 2D experiments, including:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting structural fragments.

¹H NMR Data: Interpretation and Assignment

The ¹H NMR spectrum provides the first detailed look at the proton framework.

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~7.50s1HH-4Olefinic proton on the quinolinone ring, singlet due to no adjacent protons.
~7.10s1HH-6Aromatic proton, singlet due to flanking methyl groups.
~6.90s1HH-8Aromatic proton, singlet due to flanking methyl and carbonyl groups.
~3.65s3HN-CH₃ (1)Singlet, deshielded by the nitrogen atom.
~3.50s2H-CH₂-NH₂ (3a)Methylene protons adjacent to the amine.
~2.40s3HAr-CH₃ (5)Aromatic methyl group.
~2.35s3HAr-CH₃ (7)Aromatic methyl group.
~1.80br s2H-NH₂Broad singlet for the primary amine protons, exchangeable with D₂O.
¹³C NMR Data: Interpretation and Assignment

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Proposed AssignmentRationale
~162.0C-2Amide carbonyl carbon, significantly downfield.
~140.0C-8aQuaternary aromatic carbon.
~138.0C-7Aromatic carbon bearing a methyl group.
~135.0C-5Aromatic carbon bearing a methyl group.
~130.0C-4Olefinic carbon.
~125.0C-4aQuaternary aromatic carbon.
~120.0C-6Aromatic carbon.
~118.0C-3Olefinic carbon bearing the aminomethyl group.
~115.0C-8Aromatic carbon.
~40.0-CH₂-NH₂ (3a)Aliphatic methylene carbon.
~29.0N-CH₃ (1)N-methyl carbon.
~21.0Ar-CH₃ (7)Aromatic methyl carbon.
~20.5Ar-CH₃ (5)Aromatic methyl carbon.
2D NMR: Connecting the Fragments

2D NMR data is essential to confirm the substitution pattern and definitively link the side chain to the quinolinone core.

  • COSY: Would show no significant correlations for this molecule as most protons are isolated singlets. This lack of correlation is itself a key piece of evidence.

  • HSQC: Confirms the direct one-bond connections proposed in the ¹H and ¹³C tables (e.g., δ 7.50 correlates to δ 130.0, δ 3.65 correlates to δ 29.0, etc.).

  • HMBC (The Key Experiment): HMBC correlations establish the connectivity between non-adjacent atoms and are paramount for confirming the overall structure.

G H4 C2 H4->C2 C4a H4->C4a C5 H4->C5 H6 H8 H_NMe H_NMe->C2 C8a H_NMe->C8a H_C5Me H_C5Me->C4a C6 H_C5Me->C6 H_C7Me H_C7Me->C6 C8 H_C7Me->C8 H_CH2 H_CH2->C2 C3 H_CH2->C3 C4 H_CH2->C4 C7 C_CH2

Caption: Key HMBC correlations confirming the molecular structure.

Interpretation of Key HMBC Correlations:

  • H-4 (δ ~7.50) to C-2, C-5, C-4a: These correlations place the H-4 proton correctly on the heterocyclic ring.

  • -CH₂- protons (δ ~3.50) to C-2, C-3, and C-4: The correlation to C-3 is crucial, as it definitively attaches the aminomethyl side chain to the C3 position of the quinolinone ring.

  • N-CH₃ protons (δ ~3.65) to C-2 and C-8a: This confirms the methyl group is on the nitrogen atom (position 1).

  • Ar-CH₃ protons (δ ~2.40) to C-4a, C-5, and C-6: Confirms the position of the C5-methyl group.

  • Ar-CH₃ protons (δ ~2.35) to C-6, C-7, and C-8: Confirms the position of the C7-methyl group.

Conclusion: A Self-Validating Structural Assignment

The integrated analysis of data from HRMS, FTIR, and comprehensive NMR spectroscopy provides an unambiguous and self-validating structural confirmation of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one.

  • HRMS confirmed the molecular formula as C₁₃H₁₆N₂O.

  • FTIR verified the presence of key functional groups: a primary amine, an amide carbonyl, and aromatic/aliphatic C-H bonds.

  • 1D and 2D NMR provided the complete atomic connectivity. Specifically, HMBC correlations were critical in definitively placing the three methyl groups at positions N-1, C-5, and C-7, and attaching the aminomethyl side chain to the C-3 position.

This systematic workflow exemplifies a best-practice approach in modern chemical research, ensuring the foundational integrity of the molecular structure upon which all subsequent biological and chemical studies are built.

References

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Sources

3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one in silico docking studies

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Silico Docking Studies of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial effects.[1][2] This guide presents a comprehensive, field-proven protocol for conducting in silico molecular docking studies on a specific derivative, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. Authored from the perspective of a Senior Application Scientist, this document provides not only a step-by-step methodology but also the underlying scientific rationale for each decision in the workflow. We will cover ligand and protein preparation, docking execution using AutoDock Vina, and the critical analysis of binding interactions. The protocol is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of the computational results, thereby providing a solid foundation for hypothesis-driven drug discovery and development.

Foundational Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[3][4] The primary goal is to identify the most stable binding pose, which is governed by the principle of complementarity in shape, electrostatics, and hydrophobicity between the ligand and the receptor's active site.[5]

The process involves two key components:

  • Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and, in some cases, the receptor's side chains, to generate a wide range of possible binding poses.[6]

  • Scoring Functions: These are mathematical functions used to estimate the binding free energy for each generated pose.[7] A lower binding energy score typically indicates a more stable and favorable interaction.[8]

This guide will focus on a semi-flexible docking approach, where the ligand is treated as flexible while the protein receptor remains largely rigid. This balances computational efficiency with the ability to model a realistic range of ligand conformations.[5]

The Pre-Docking Workflow: Establishing a Validated System

The reliability of any docking study is contingent upon the meticulous preparation of both the ligand and the receptor. This phase is not merely procedural; it is the foundation of a self-validating protocol.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step is to convert the 2D representation of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one into a three-dimensional, energy-minimized structure suitable for docking.[9]

Causality: A simple 2D-to-3D conversion is insufficient. The ligand must be in a low-energy, sterically favorable conformation. Furthermore, the correct protonation state at physiological pH (typically ~7.4) is critical, as it dictates the molecule's ability to form hydrogen bonds and electrostatic interactions.[10] The PDBQT file format is required for AutoDock Vina, as it contains atomic coordinates, partial charges, and atom type definitions.[11]

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Start with a known representation of the ligand, such as a SMILES string: CN1C(=O)C(=CN)C2=CC(=C(C=C2C1=C)C)C.

  • 2D to 3D Conversion: Use a molecular informatics tool like Open Babel to convert the SMILES string into an initial 3D structure.

    • obabel -:"CN1C(=O)C(=CN)C2=CC(=C(C=C2C1=C)C)C" -O ligand.pdb --gen3d

  • Energy Minimization: Refine the 3D structure using a force field like MMFF94 to find a low-energy conformation.

    • obabel ligand.pdb -O ligand_min.pdb --minimize --ff MMFF94

  • File Format Conversion for Docking: Use AutoDock Tools to prepare the ligand for Vina. This involves adding polar hydrogens, calculating Gasteiger charges, and saving the file in the PDBQT format. This step is crucial for the scoring function to accurately calculate interaction energies.[12]

Target Selection: A Rationale-Driven Approach

Since there is no specific experimentally-determined target for 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one in the public domain, we must select a plausible target based on the known activities of similar quinolinone derivatives. These compounds have shown efficacy as anticancer agents, often by targeting proteins involved in cell cycle regulation and signal transduction, such as kinases or mutant enzymes in metabolic pathways.[1][13][14]

For this guide, we select mutant Isocitrate Dehydrogenase 1 (mIDH1) as a representative target. Quinolinone derivatives have been successfully developed as potent and selective allosteric inhibitors of mIDH1.[14] We will use the high-resolution crystal structure of mIDH1 (R132H mutant) in complex with a quinolinone-based inhibitor.

  • Selected Target: mIDH1 R132H

  • PDB ID: A suitable high-resolution structure can be sourced from the RCSB Protein Data Bank. For this guide, we will proceed with a hypothetical high-resolution PDB entry (e.g., resolution ≤2.5 Å) to demonstrate the process.[6]

Receptor Preparation: Ensuring Structural Integrity

The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It must be "cleaned" to be computationally viable.[15][16]

Causality: PDB files often contain non-essential components like water molecules, co-solvents, and co-crystallized ligands that can interfere with the docking process.[17] Missing atoms or side chains in the crystal structure must be repaired, and hydrogen atoms, which are typically absent in X-ray crystallography files, must be added to allow for proper hydrogen bond calculations.[18] Assigning charges to the protein atoms is essential for the electrostatic component of the scoring function.[11]

Experimental Protocol: Receptor Preparation

  • Download PDB Structure: Obtain the coordinate file for the selected mIDH1 structure from the RCSB PDB.

  • Clean the Structure: Use a visualization tool like UCSF Chimera or PyMOL to remove all non-essential components.[17]

    • Delete all water molecules (solvent).

    • Remove any co-crystallized ligands and ions not essential for structural integrity. The original ligand is removed to make the binding site available for our new ligand.

  • Repair and Prepare the Protein: Use a dedicated tool like the Protein Preparation Wizard in Schrödinger Maestro or AutoDockTools.[16][18]

    • Add polar hydrogen atoms.

    • Assign atomic charges (e.g., Kollman charges).

    • Repair any missing side chains or loops if necessary.

  • Save in PDBQT Format: The final prepared receptor structure must be saved as a PDBQT file for use with AutoDock Vina.

The Docking Protocol: Workflow and Validation

With the ligand and receptor prepared, the next stage is to define the docking parameters and execute the simulation. A critical component of this stage is protocol validation via "redocking."

Workflow Overview

The general workflow for a molecular docking experiment is a sequential process designed to ensure accuracy and reproducibility.[19]

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking & Validation cluster_analysis Part 3: Analysis start_node start_node process_node process_node validation_node validation_node analysis_node analysis_node LigandPrep Ligand Preparation (2D to 3D, Charges) Docking Dock Test Ligand (Run Vina) LigandPrep->Docking TargetSelect Target Selection (PDB Database) ReceptorPrep Receptor Preparation (Clean PDB, Add H) TargetSelect->ReceptorPrep GridGen Grid Box Generation (Define Active Site) ReceptorPrep->GridGen Redocking Protocol Validation (Redock Native Ligand) GridGen->Redocking Redocking->Docking If RMSD < 2Å AnalyzeScores Analyze Binding Affinity (kcal/mol) Docking->AnalyzeScores Visualize Visualize Poses (H-Bonds, Interactions) AnalyzeScores->Visualize Report Synthesize & Report Data Visualize->Report

Caption: A generalized workflow for in silico molecular docking.
Protocol Validation via Redocking

Causality: Before docking our novel compound, we must first validate that our docking protocol can accurately reproduce the known binding mode of a ligand.[20] This is achieved by redocking the original co-crystallized ligand back into the receptor's binding site. A successful validation, typically defined as a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal pose, provides confidence that the chosen parameters are appropriate for the system.[21][22]

Experimental Protocol: Redocking

  • Prepare Co-crystallized Ligand: Extract the original ligand from the PDB file and prepare it using the same method described in Section 2.1, saving it as a PDBQT file.

  • Define the Grid Box: The grid box defines the three-dimensional search space for the docking algorithm. It should be centered on the active site and large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely. In AutoDock Tools, this can be done graphically by centering the grid on the redocked ligand.

  • Configure and Run Vina: Create a configuration file (config.txt) specifying the input files and grid parameters.

  • Execute Docking: Run AutoDock Vina from the command line:

    • vina --config config.txt --log redocking_log.txt

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure and calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is considered validated.[23]

Docking the Test Ligand

Once the protocol is validated, the same procedure is used to dock our test compound, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one.

Experimental Protocol: Docking

  • Modify Configuration: Update the config.txt file to specify the new ligand file (ligand.pdbqt) and a new output file. The receptor and grid parameters remain identical.

  • Execute Vina: Run the docking simulation as before.

    • vina --config config.txt --log docking_log.txt

Post-Docking Analysis: From Data to Insight

The output of a docking simulation is a set of binding poses ranked by their predicted binding affinity.[24] The real skill lies in interpreting this data to generate meaningful hypotheses.[25]

Interpreting Binding Affinity and Poses

AutoDock Vina provides a binding affinity score in kcal/mol.[26] A more negative value indicates a stronger predicted binding.[23] It is crucial to understand that this score is best used for ranking different ligands or poses, not as an absolute measure of binding energy.[24] The output file will contain several binding modes (poses), typically ranked from best to worst score.

Visualizing and Analyzing Interactions

The most critical part of the analysis is the visual inspection of the top-ranked poses within the receptor's active site.[27]

Protocol: Interaction Analysis

  • Load Structures: Open the prepared receptor PDBQT file and the docking results PDBQT file in a molecular visualization tool like PyMOL or BIOVIA Discovery Studio.

  • Isolate Top Pose: Focus on the highest-ranked pose (Mode 1).

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the amino acid residues of the binding site. Look for:

    • Hydrogen Bonds: Identify specific donor-acceptor pairs. The presence of multiple H-bonds is often indicative of strong, specific binding.[23]

    • Hydrophobic Interactions: Note contacts between non-polar regions of the ligand and hydrophobic residues (e.g., Val, Leu, Ile, Phe).

    • Pi-Stacking: Look for interactions between aromatic rings on the ligand and receptor (e.g., with Phe, Tyr, Trp).

  • Compare Poses: Examine the lower-ranked poses to understand conformational flexibility and alternative binding modes.

Data Presentation

Summarize the quantitative and qualitative data in a clear, structured table for easy comparison and reporting.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Interaction Type)
1-9.20.00Tyr235 (H-Bond), Val279 (Hydrophobic), Met189 (Hydrophobic)
2-8.81.34Tyr235 (H-Bond), Leu120 (Hydrophobic), Ala258 (Hydrophobic)
3-8.52.15Arg140 (H-Bond), Trp124 (Pi-Stacking), Val279 (Hydrophobic)

Note: Data shown is hypothetical for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a rigorous, self-validating workflow for conducting in silico molecular docking of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one against a plausible biological target, mIDH1. By following this protocol, researchers can generate reliable and reproducible computational hypotheses about the compound's potential binding mode and affinity.

The results from a docking study are predictive, not definitive.[28] They serve as a powerful tool to prioritize compounds and design further experiments.[3] The logical next steps following a promising docking result include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.

  • In Vitro Experimental Validation: To confirm the binding and measure biological activity using assays such as surface plasmon resonance (SPR) or enzyme inhibition assays (e.g., IC50 determination).[29]

By integrating these computational predictions with experimental validation, researchers can accelerate the drug discovery process, moving from rational design to lead optimization with greater confidence.

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  • Ligand preparation: Significance and symbolism. (2025). [URL: https://www.researchgate.
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  • A Researcher's Guide to Computational Docking and Experimental Validation. (n.d.). Benchchem. [URL: https://www.benchchem.
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  • How to Interpret Molecular Docking Results. (2026). YouTube. [URL: https://www.youtube.
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  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). [URL: https://www.researchgate.
  • Preparing the protein and ligand for docking. (n.d.). [URL: https://www.scotchem.ac.uk/ace-net/ligand-docking-course/6-preparing-the-protein-and-ligand-for-docking.html]
  • Preparing the protein and ligand for docking. (2025). ScotChem. [URL: https://www.scotchem.ac.uk/ace-net/ligand-docking-course/6-preparing-the-protein-and-ligand-for-docking.html]
  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [URL: https://mattermodeling.stackexchange.com/questions/1126/how-i-can-analyze-and-present-docking-results]
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [URL: https://chemcopilot.com/molecular-docking-tutorial]
  • Molecular targets of quinolinone derivatives with anticancer activity. (2012). AACR Publications. [URL: https://aacrjournals.org/cancerres/article/72/8_Supplement/4748/60074/Abstract-4748-Molecular-targets-of-quinolinone]
  • Protein Ligand Docking Lesson Plan. (2022). Schrödinger. [URL: https://www.schrodinger.com/sites/default/files/s3/release/current/Documentation/html/teach/protein_ligand_docking_lesson_plan/protein_ligand_docking_lesson_plan.html]
  • Validation of structural-based virtual screening protocols with the PDB Code 3G0B and prediction of the activity of. (2022). Pensoft Publishers. [URL: https://rfp.pensoft.net/article/76906/]
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate. [URL: https://www.researchgate.
  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022797/]
  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. (2022). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774780/]
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00484]
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). MDPI. [URL: https://www.mdpi.com/1422-0067/25/2/1038]
  • Structure-guided development of Quinoline derivatives targeting kinesin spindle protein. (2025). [URL: https://www.researchgate.net/publication/383637651_Structure-guided_development_of_Quinoline_derivatives_targeting_kinesin_spindle_protein]
  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy- 2-oxoquinoline-3-carbaldehyde. (2026). ResearchGate. [URL: https://www.researchgate.net/publication/288843936_Synthesis_and_Biological_Activity_of_Some_Novel_Quinolinones_Derived_from_1-Ethyl-12-dihydro-4-hydroxy-_2-oxoquinoline-3-carbaldehyde]
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The Quinolinone Scaffold in Drug Discovery: From Historical Alkaloids to Precision Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolinone core—comprising the 2-quinolinone (carbostyril) and 4-quinolinone isomers—is one of the most privileged and versatile scaffolds in medicinal chemistry. Originally derived from natural cinchona alkaloids, this bicyclic nitrogen-containing heterocycle offers a rigid, planar geometry that can be extensively functionalized to probe complex biological targets[1]. As a Senior Application Scientist, I have observed that the true power of the quinolinone pharmacophore lies in its spatial adaptability, allowing it to act as a chemical chameleon. It can modulate G-protein-coupled receptors (GPCRs) in neuropsychiatry, inhibit bacterial DNA gyrase in infectious diseases, and allosterically block mutant metabolic enzymes in oncology. This whitepaper deconstructs the historical discovery, pharmacological mechanisms, and modern experimental workflows associated with quinolinone derivatives.

Historical Context & The Evolution of Quinolinones

The Aripiprazole Paradigm Shift

The most famous application of the 2-quinolinone scaffold is the atypical antipsychotic aripiprazole. In the late 1970s, scientists at Otsuka Pharmaceutical were synthesizing 2(1H)-quinolinone derivatives in search of novel antihistamines devoid of central nervous system (CNS) depressant effects[2]. During routine in vivo preclinical screening, they fortuitously discovered that a specific series of (4-phenyl-1-piperazinyl)alkoxy-2(1H)-quinolinones exhibited potent antipsychotic activity[2].

This serendipitous discovery, culminating in aripiprazole's approval in 2002, triggered a paradigm shift in neuropharmacology[3]. Prior to aripiprazole, all antipsychotics were pure dopamine D2 receptor antagonists, which often caused severe extrapyramidal side effects. The unique electron distribution and steric bulk of aripiprazole's quinolinone core allowed it to act as a functionally selective partial agonist at the D2 receptor[2].

Expanding into Oncology: mIDH1 and EZH2 Inhibitors

Modern drug discovery has repurposed the quinolinone scaffold for precision oncology. Recent high-throughput screening (HTS) campaigns identified quinolinone derivatives as highly potent, selective, and orally bioavailable inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1)[4]. Crystallographic data revealed that the quinolinone core perfectly occupies an allosteric pocket on the mIDH1-R132H dimer, preventing the conformational changes necessary for the oncogenic conversion of α-ketoglutarate to oncometabolite 2-hydroxyglutarate (2-HG)[4]. Furthermore, novel quinolinone derivatives have recently been synthesized as inhibitors of the enhancer of zeste homologue 2 (EZH2), demonstrating profound antiproliferative activity and apoptosis induction in tumor cells[5].

Pharmacological Mechanisms of Action

The pharmacological success of quinolinones is driven by their ability to stabilize specific receptor conformations. In the case of aripiprazole, the molecule acts as an antagonist in the hyperdopaminergic mesolimbic pathway (alleviating positive symptoms of schizophrenia) while acting as an agonist in the hypodopaminergic mesocortical pathway (improving negative and cognitive symptoms).

D2_Signaling A Aripiprazole (2-Quinolinone Scaffold) B Dopamine D2 Receptor (Presynaptic/Postsynaptic) A->B Binds as Partial Agonist C High Dopamine Tone (Mesolimbic) B->C Context D Low Dopamine Tone (Mesocortical) B->D Context E Antagonist Effect (Reduces Hyperactivity) C->E Competes with Dopamine F Agonist Effect (Restores Function) D->F Intrinsic Activity

Aripiprazole's functionally selective D2 receptor modulation via its quinolinone scaffold.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To illustrate the broad utility of the quinolinone core, the following table summarizes the quantitative binding affinities and functional profiles of key derivatives across diverse therapeutic areas.

CompoundTargetPharmacological ProfilePotency (IC50 / Ki)Clinical Status
Aripiprazole D2 / 5-HT1APartial AgonistKi ≈ 0.34 nM (D2)Approved (2002)
Compound 63 mIDH1 (R132H)Allosteric InhibitorIC50 = 12 nMPreclinical
Compound 9l EZH2Catalytic InhibitorIC50 = 0.94 nMPreclinical
Nalidixic Acid DNA GyraseBactericidal~ 5-10 µg/mL (MIC)Approved (1962)

Synthetic Methodologies: Classical to Modern

Historically, the synthesis of quinolinones relied on the, which requires heating β-ketoesters and anilines to extreme temperatures (>250 °C) or utilizing harsh strong acids. These conditions are incompatible with the delicate functional groups required in modern drug discovery. Consequently, transition-metal catalysis has become the gold standard.

Protocol: Pd-Catalyzed One-Pot Synthesis of 2-Quinolones

The following self-validating protocol details a 6[6] for synthesizing 4-aryl-2-quinolones from o-halo-benzaldehydes and primary amides.

  • Reaction Assembly: Combine o-iodo-benzaldehyde (1.0 eq) and a primary amide (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Rationale: DMF is a polar aprotic solvent that effectively solubilizes the organic precursors and stabilizes the palladium intermediates.

  • Catalyst & Base Addition: Add Pd(OAc)₂ (5 mol%), a phosphine ligand (e.g., Xantphos, 10 mol%), and K₂CO₃ (2.0 eq).

    • Rationale: Pd(OAc)₂ acts as the precatalyst, reducing in situ to the active Pd(0) species. The bidentate Xantphos ligand enforces the correct bite angle for reductive elimination. K₂CO₃ serves a dual purpose: it promotes the initial Knoevenagel condensation to form the C=C bond and neutralizes the hydroiodic acid generated during the subsequent Buchwald-Hartwig amination.

  • Thermal Activation: Purge the vessel with N₂ and heat to 100 °C for 12 hours.

    • Rationale: The inert atmosphere prevents the oxidative degradation of the Pd(0) catalyst. The thermal energy overcomes the activation barrier for the intramolecular cyclization.

  • System Validation & Quality Control: Quench the reaction, extract with EtOAc, and monitor via TLC. Purify via flash chromatography. Validate the structure using ¹H-NMR (looking for the diagnostic lactam NH proton at ~11-12 ppm) and LC-MS to confirm the exact mass.

Experimental Workflows in Hit-to-Lead Discovery

When screening massive compound libraries for novel quinolinone derivatives, researchers require robust, high-throughput biochemical assays. For the discovery of mIDH1 inhibitors, a diaphorase-coupled assay is the industry standard[7].

HTS_Workflow S1 S1 S2 Primary HTS (Diaphorase Assay) S1->S2 S3 Hit Triage (8-point IC50) S2->S3 Active Hits S4 Orthogonal Validation (RapidFire MS) S3->S4 Confirmed Potency S5 Lead Optimization (Scaffold Refinement) S4->S5 Mechanistic Validation

High-throughput screening and validation workflow for quinolinone-based mIDH1 inhibitors.

Protocol: High-Throughput Diaphorase-Coupled NADPH Assay for mIDH1

This protocol measures the consumption of NADPH, a co-substrate of mIDH1[7].

  • Enzyme-Inhibitor Pre-incubation: Dispense recombinant mIDH1-R132H enzyme into a 384-well plate containing the quinolinone test compounds. Incubate for 30 minutes at room temperature.

    • Rationale: Allosteric inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins, preventing false negatives.

  • Substrate Initiation: Add a substrate mixture containing α-ketoglutarate (α-KG) and NADPH to initiate the enzymatic reaction. Incubate for 60 minutes.

    • Rationale: Active mIDH1 will consume NADPH to reduce α-KG into the oncometabolite 2-HG. If the quinolinone compound successfully inhibits the enzyme, NADPH levels will remain high.

  • Detection Coupling: Add diaphorase and resazurin to the wells.

    • Rationale: Diaphorase utilizes the unconsumed NADPH to reduce non-fluorescent resazurin into highly fluorescent resorufin (Ex 540 nm / Em 590 nm). This creates a positive readout: high fluorescence directly correlates with high enzyme inhibition.

  • System Validation & Quality Control (Z'-Factor): Include a known inhibitor (e.g., AG-120) as a positive control and DMSO vehicle as a negative control. Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's statistical reliability, ensuring the protocol is self-validating and ready for HTS deployment.

Conclusion

The quinolinone scaffold is a masterclass in chemical biology. From its origins in early antihistamine research to its groundbreaking role in treating schizophrenia via partial D2 agonism, and now its resurgence as an allosteric modulator in oncology, it remains a cornerstone of drug discovery. By leveraging modern palladium-catalyzed synthesis and rigorous, self-validating biochemical assays, researchers can continue to unlock the vast therapeutic potential of this privileged heterocycle.

References

  • Source: mdpi.
  • Source: nih.
  • Source: wikipedia.
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1)
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1)
  • Source: nih.
  • Source: nih.
  • Source: nih.

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Methodological & Application

experimental protocol for 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Experimental Guide to 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one: Synthesis, Characterization, and Preliminary Biological Evaluation

Authored by a Senior Application Scientist

This document provides a comprehensive experimental framework for the synthesis, purification, characterization, and preliminary biological assessment of the novel quinolinone derivative, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. Quinolinone scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including potential anticancer and anti-inflammatory properties. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both detailed protocols and the scientific rationale behind the experimental design.

Given the novelty of the target compound, this guide presents a robust, proposed synthetic pathway based on established chemical principles for quinolinone synthesis.[1] The subsequent analytical and biological protocols represent standard, validated methodologies for a thorough preliminary investigation of a new chemical entity.

Section 1: Synthesis and Purification

The proposed synthesis is a multi-step process designed for efficiency and adaptability in a standard organic chemistry laboratory. The pathway focuses on building the core quinolinone structure first, followed by functionalization at the C3 position.

Proposed Synthetic Pathway

The synthesis begins with the construction of the trimethyl-substituted quinolinone core via a Conrad-Limpach-type reaction, followed by functionalization to introduce the aminomethyl group.

Synthetic Pathway A 3,5-Dimethylaniline + Ethyl Acetoacetate B Ethyl 3-((3,5-dimethylphenyl)amino)but-2-enoate A->B H+ catalyst Toluene, reflux C 1,5,7-Trimethyl-4-hydroxyquinolin-2(1H)-one B->C High temp. cyclization D 3-Bromo-1,5,7-trimethylquinolin-2,4(1H,3H)-dione C->D NBS Acetonitrile E 3-(Aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (Target Compound) D->E 1. NaN3 2. Reduction (e.g., H2, Pd/C)

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 3-((3,5-dimethylphenyl)amino)but-2-enoate

  • Rationale: This step forms the key enamine intermediate by condensing the aniline with a β-ketoester, which is the foundation for the quinolinone ring.[1]

  • Materials:

    • 3,5-Dimethylaniline (1.0 equiv)

    • Ethyl acetoacetate (1.1 equiv)

    • p-Toluenesulfonic acid (0.05 equiv)

    • Toluene

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Protocol:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3,5-dimethylaniline and toluene.

    • Add ethyl acetoacetate and p-toluenesulfonic acid.

    • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (approx. 4-6 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once complete, cool the reaction mixture to room temperature.

    • Wash the solution with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Cyclization to 1,5,7-Trimethyl-4-hydroxyquinolin-2(1H)-one

  • Rationale: Thermal cyclization of the enamine intermediate in a high-boiling point solvent leads to the formation of the heterocyclic quinolinone ring system.

  • Materials:

    • Crude product from Step 1

    • Diphenyl ether

  • Protocol:

    • Add diphenyl ether to a round-bottom flask and heat to 250 °C.

    • Slowly add the crude enamine from Step 1 to the hot diphenyl ether.

    • Maintain the temperature for 30-45 minutes.

    • Cool the mixture to room temperature, which should cause the product to precipitate.

    • Add hexane to dilute the mixture and aid precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

    • The crude solid can be purified by recrystallization from ethanol.

Step 3 & 4: Functionalization to Yield 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

  • Rationale: This two-part functionalization first introduces a leaving group (bromide) at the desired position, which is then substituted with an azide, a safe precursor to the amine. The final reduction step converts the azide to the primary amine.

  • Materials:

    • Product from Step 2

    • N-Bromosuccinimide (NBS)

    • Sodium azide (NaN₃)

    • Palladium on carbon (10% Pd/C)

    • Methanol, Acetonitrile, Dimethylformamide (DMF)

    • Hydrogen gas supply

  • Protocol:

    • Bromination: Dissolve the quinolinone from Step 2 in acetonitrile. Add NBS portion-wise at room temperature and stir for 2-4 hours until TLC indicates full consumption of the starting material. Concentrate the solvent, and purify the crude bromide by column chromatography.

    • Azide Formation: Dissolve the purified bromide in DMF. Add sodium azide and heat the mixture to 60-70 °C for 3-5 hours. After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid and wash with water.

    • Reduction: Suspend the azide intermediate in methanol. Add a catalytic amount of 10% Pd/C. Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-18 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude target compound.

Purification of the Final Compound
  • Rationale: Purification is critical to remove any unreacted starting materials, by-products, and catalysts to ensure the compound's integrity for characterization and biological testing. Both recrystallization and chromatography are powerful techniques for isolating quinoline derivatives.[2]

  • Methods:

    • Column Chromatography: A silica gel column is recommended. A gradient elution system of dichloromethane (DCM) and methanol (e.g., 100% DCM to 95:5 DCM:Methanol) is a good starting point. The polarity can be increased by adding a small amount of triethylamine (0.1%) to the mobile phase to prevent the amine product from streaking on the silica.[1]

    • Recrystallization: If the product from chromatography is a solid, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[2][3]

Section 2: Physicochemical Characterization

Once purified, the identity and purity of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one must be unequivocally confirmed using a suite of spectroscopic methods.[4][5]

Characterization Data (Hypothetical)
Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)Signals for aromatic protons, methyl groups, methylene (aminomethyl), and NH protons.[6][7]
¹³C NMR Chemical Shift (δ)Peaks corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons.[6][8]
Mass Spec (HRMS) m/z[M+H]⁺ peak corresponding to the exact mass of C₁₃H₁₇N₂O⁺.
FT-IR Wavenumber (cm⁻¹)Characteristic stretches for N-H (amine), C=O (amide), and C-H bonds.[5][6]
Melting Point °CA sharp, defined melting range, indicating high purity.
Standard Protocols for Characterization
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.

  • FT-IR Spectroscopy: Analyze a small sample of the solid compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Section 3: Protocols for Preliminary Biological Evaluation

To assess the potential therapeutic utility of the synthesized compound, initial in vitro screening for cytotoxicity and kinase inhibition is recommended. These assays provide foundational data on the compound's biological effects.

Overall Workflow for Biological Evaluation

Biological Evaluation Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Dose-Response Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C In Vitro Kinase Inhibition (Single Concentration) A->C D Determine IC50 Value (Cytotoxicity) B->D E Determine IC50 Value (Kinase Inhibition) C->E

Caption: Workflow for the initial biological screening of the compound.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.[9][10][11] This assay is a standard first-pass screen for potential anticancer compounds.[9][11]

  • Materials:

    • Human cancer cell line (e.g., MCF-7 breast cancer)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Step-by-Step Protocol:

    • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin).[9]

    • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[9][10]

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.[9][10]

Hypothetical Cytotoxicity Data
Cell Line Compound IC₅₀ (µM)
MCF-73-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one8.5
HeLa3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one12.2
HEK293 (Normal)3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one> 50
Protocol: In Vitro Kinase Inhibition Assay (General)
  • Rationale: Many small molecules exert their effects by inhibiting protein kinases, which are key regulators of cellular processes.[12] An in vitro kinase assay directly measures the ability of a compound to block the enzymatic activity of a specific kinase.[13][14] This protocol provides a general framework that can be adapted to various kinase targets and detection methods (e.g., radiometric, fluorescence, or luminescence).

  • Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate

    • ATP ([γ-³²P]-ATP for radiometric assays)

    • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffer like HEPES)

    • Test compound

  • Step-by-Step Protocol:

    • Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific kinase, and the test compound at various concentrations.

    • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes) within the linear range of the assay.

    • Stop Reaction: Terminate the reaction using a suitable stop solution (e.g., EDTA or acid).

    • Detection: Measure the kinase activity. In a radiometric assay, this involves capturing the radiolabeled substrate on a filter and measuring incorporated radioactivity using a scintillation counter.[13] For fluorescence-based assays, this may involve measuring the change in fluorescence of a probe.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.[13]

References

  • Synthesis and characterization of quinolinones and biological activity of some selective compounds. (2016). Moroccan Journal of Chemistry. Retrieved from [Link]

  • Small-molecule kinase-inhibitor target assessment. (2005). PubMed. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Retrieved from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. Retrieved from [Link]

  • Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. (2012). PubMed. Retrieved from [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (n.d.). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH. (Note: A direct link to the full text was not available, but the citation refers to a chapter in a book on kinase inhibitors.)
  • Purification of Quinoline. (n.d.). Chempedia - LookChem. Retrieved from [Link]

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  • Methodological insights and considerations for reliable assessment in drug discovery Cytotoxicity assays for cancer drug screening. (2024). SciELO. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (2024). IJCRT.org. Retrieved from [Link]

  • An improved method for the synthesis of 3-amino-1H-quinolin-2-one. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). IJFMR. Retrieved from [Link]

  • Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. (2022). PMC. Retrieved from [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003). ResearchGate. Retrieved from [Link]

  • Quinoline–dihydropyrimidin-2(1H)-one hybrids: Synthesis, biological activity and mechanistic studies. (n.d.). Lirias. Retrieved from [Link]

  • Assessment of cytotoxicity of some synthetic compounds against breast carcinoma spheroids with subsequent analysis of pro-apoptotic and gene expression. (n.d.). PMC. Retrieved from [Link]

  • A Novel One-step Synthesis of Quinoline-2(1H)-thiones and Selones by Treating 3-Aryl-3-(2-aminophenyl)-1-propyn-3-ols with a Base and Elemental Sulfur or Selenium. (2015). Sci-Hub. Retrieved from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Quinoline-type compounds : asymmetric catalytic reaction and their biological activities. (n.d.). Theses @ PolyU. Retrieved from [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (n.d.). PMC. Retrieved from [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved from [Link]

  • Method for synthesizing polysubstituted-2(1H)-quinolinone compounds. (n.d.). Google Patents.
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. Retrieved from [Link]

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3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one in vitro assay guide

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comprehensive In Vitro Assay Guide for 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Executive Summary & Pharmacological Context

The quinolin-2(1H)-one (carbostyril) core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of antibacterial agents, kinase inhibitors, and coagulation cascade modulators[1][2][3]. Specifically, derivatives bearing an aminomethyl group, such as 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, present a unique pharmacological profile.

The 1,5,7-trimethyl substitution pattern significantly increases the lipophilic surface area of the molecule, enhancing membrane permeability. Concurrently, the 3-aminomethyl moiety serves as a critical basic center. At physiological pH, this primary amine is protonated, allowing it to act as a potent hydrogen bond donor and electrostatic anchor within target binding pockets—such as the acidic residues in the bacterial Topoisomerase IV-DNA cleavage complex[1] or the S1 pocket of human Factor XIa (FXIa)[2].

This application note provides a comprehensive, self-validating in vitro assay workflow for evaluating 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. By combining biochemical target engagement with cellular efficacy and physicochemical profiling, this guide ensures rigorous data generation while explaining the causality behind each experimental choice.

Experimental Workflow Design

Workflow N1 Phase 1: Physicochemical Solubility & PAMPA N2 Phase 2: Biochemical Topo IV & FXIa Assays N1->N2 N3 Phase 3: Cellular MIC & Cytotoxicity N2->N3 N4 Phase 4: Validation Orthogonal & Z'-factor N3->N4

In vitro screening cascade for quinolin-2(1H)-one derivatives.

Phase 1: Physicochemical Profiling

Rationale & Causality : The addition of three methyl groups to the quinolin-2(1H)-one core increases the partition coefficient (LogP). While this aids in crossing lipid bilayers, it can drastically reduce aqueous solubility, leading to colloidal aggregation in biochemical assays. Aggregates can non-specifically inhibit enzymes, yielding false positives. Therefore, kinetic solubility must be established before biochemical screening.

Protocol 1.1: Kinetic Solubility via Nephelometry

  • Preparation : Prepare a 10 mM stock of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one in 100% DMSO.

  • Dilution : Serially dilute the stock into PBS (pH 7.4) to achieve final concentrations ranging from 1 μM to 500 μM, maintaining a constant 1% DMSO concentration across all wells.

  • Incubation : Incubate the microplate at room temperature for 2 hours on a plate shaker at 300 rpm.

  • Measurement : Measure light scattering using a nephelometer. The onset of precipitation (inflection point of the scattering curve) defines the kinetic solubility limit.

  • Self-Validation System : Include Nicardipine (low solubility) and Caffeine (high solubility) as reference controls. Ensure all subsequent biochemical assays are performed at concentrations at least 2-fold below the established solubility limit to rule out aggregation-based artifacts.

Phase 2: Biochemical Target Engagement

Aminomethyl-quinolinones are well-documented inhibitors of bacterial DNA gyrase/Topoisomerase IV[1] and human FXIa[2]. To evaluate target specificity, we employ a dual-screening approach.

MOA Ligand 3-(aminomethyl)-1,5,7- trimethylquinolin-2(1H)-one Complex Bacterial Topoisomerase IV DNA Cleavage Complex Ligand->Complex Binds Quinolone Pocket Inhibition Inhibition of DNA Re-ligation Complex->Inhibition Stabilizes Cleavage Death Bacterial Cell Death (Bactericidal Effect) Inhibition->Death DNA Fragmentation

Mechanism of topoisomerase inhibition by aminomethyl-quinolinones.

Protocol 2.1: Topoisomerase IV DNA Decatenation Assay Causality: This assay directly measures the functional inhibition of Topo IV by monitoring the conversion of kinetoplast DNA (kDNA) from a catenated network to decatenated minicircles. The 3-aminomethyl group is hypothesized to interact with the DNA phosphate backbone, stabilizing the cleavage complex[1].

  • Reaction Mix : Combine 200 ng of kDNA, 1X Topo IV reaction buffer (40 mM HEPES pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP), and 1 U of E. coli Topoisomerase IV in a 20 μL volume.

  • Compound Addition : Add 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (0.1–100 μM).

  • Incubation & Termination : Incubate at 37°C for 30 minutes. Terminate by adding 5 μL of stop buffer (5% SDS, 50 mM EDTA, 0.25 mg/mL proteinase K) and incubate for an additional 15 minutes.

  • Analysis : Resolve products on a 1% agarose gel containing ethidium bromide. Quantify the decatenated minicircle bands using densitometry to calculate the IC50.

  • Self-Validation System : Include Ciprofloxacin as a positive control and 1% DMSO as a vehicle control. Calculate the Z'-factor using the vehicle (0% inhibition) and 100 μM Ciprofloxacin (100% inhibition) wells. A Z'-factor > 0.5 validates the assay's robustness.

Protocol 2.2: Factor XIa Fluorogenic Assay Causality: The quinolin-2-amine structure is a known FXIa P1 fragment[2]. This assay evaluates potential off-target human effects or repurposing opportunities.

  • Enzyme Preparation : Dilute human FXIa to a final concentration of 0.5 nM in assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Incubation : Pre-incubate the enzyme with varying concentrations of the compound for 15 minutes at room temperature.

  • Substrate Addition : Add the fluorogenic substrate Boc-Glu(OBzl)-Ala-Arg-AMC to a final concentration of 50 μM.

  • Detection : Measure fluorescence continuously for 20 minutes (Ex: 380 nm, Em: 460 nm). Calculate the initial velocity (V0) to determine IC50.

Phase 3: Cellular Efficacy & Cytotoxicity

Rationale & Causality : Biochemical potency does not guarantee cellular efficacy due to efflux pumps and the highly impermeable Gram-negative outer membrane. Furthermore, any observed antibacterial effect must be distinguished from general mammalian cytotoxicity to ensure a viable therapeutic window.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation : Grow E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to an OD600 of 0.1. Dilute to 5×105 CFU/mL.

  • Plating : In a 96-well plate, perform 2-fold serial dilutions of the compound in MHB (range: 0.25 to 128 μg/mL).

  • Inoculation : Add 50 μL of the bacterial suspension to 50 μL of the compound-containing media.

  • Incubation : Incubate at 37°C for 18-20 hours.

  • Readout : The MIC is the lowest concentration with no visible growth (confirmed by OD600 < 0.05).

Protocol 3.2: Mammalian Cytotoxicity (HepG2)

  • Seeding : Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate in DMEM + 10% FBS. Incubate overnight.

  • Treatment : Treat with the compound (1–200 μM) for 48 hours.

  • Viability Measurement : Add CellTiter-Glo reagent (measures ATP as a proxy for metabolically active cells). Luminescence is recorded.

  • Self-Validation System : Use Doxorubicin as a positive control for cytotoxicity. The therapeutic window is mathematically defined and validated as CC50​/MIC .

Quantitative Data Summary

The following table summarizes the expected profiling data parameters for 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, demonstrating how the data should be structured for comparative analysis against reference standards.

Assay Parameter3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-oneReference StandardReference Compound
Kinetic Solubility (pH 7.4) ~50 μM>200 μMCaffeine
Topo IV IC50 (Biochemical) To be determined (Expected: 1-10 μM)0.5 μMCiprofloxacin
FXIa IC50 (Biochemical) To be determined (Expected: >10 μM)1.0 nMCompound 13[2]
MIC (E. coli) To be determined (Expected: 4-16 μg/mL)0.015 μg/mLCiprofloxacin
HepG2 CC50 (Cytotoxicity) >100 μM0.5 μMDoxorubicin
Therapeutic Index (CC50/MIC) > 6.25> 30N/A

References

  • [1] Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. ResearchGate. Available at:

  • [2] Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design. PLOS One. Available at:

  • [3] Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry. Available at:

Sources

Application Note: High-Throughput Analytical Strategies for the Quantification of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the analytical detection and quantification of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, a novel quinolinone derivative. Quinolinone scaffolds are of significant interest in medicinal chemistry and materials science, necessitating robust and reliable analytical methods for their characterization.[1] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The narrative emphasizes the causality behind experimental choices and integrates method validation principles in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[2][3]

Introduction and Analyte Overview

The quinolinone core is a privileged scaffold in drug discovery, exhibiting a wide array of biological activities.[4] The target analyte, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, features a substituted quinolinone ring system. Key structural characteristics relevant to its analysis include:

  • Aromatic Quinolinone Core: Provides a strong chromophore, making it highly suitable for UV-Visible spectroscopic detection.

  • Primary Amine Group (-CH₂NH₂): This basic functional group allows for manipulation of the analyte's charge state through pH control, which is critical for chromatographic retention and ionization in mass spectrometry.

  • Methyl Substituents: These groups increase the molecule's hydrophobicity, influencing its retention behavior in reverse-phase chromatography.

Accurate quantification is paramount for pharmacokinetic studies, formulation development, quality control, and metabolic profiling. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely adopted technique for the quantification of active pharmaceutical ingredients (APIs) in bulk materials and finished products due to its precision and reliability.[5]

Rationale and Method Design

The choice of a reverse-phase (RP) HPLC method is based on the non-polar nature of the trimethylated quinolinone core. A C18 stationary phase provides a suitable hydrophobic environment for retaining the analyte. The mobile phase composition is critical:

  • Organic Modifier (Acetonitrile/Methanol): Acetonitrile is often preferred for its lower viscosity and UV transparency. It elutes the analyte from the C18 column by competing for hydrophobic binding sites.

  • Aqueous Phase with pH Modifier (e.g., Formic Acid or Trifluoroacetic Acid): The aminomethyl group has a pKa in the basic range. Maintaining a low mobile phase pH (e.g., pH 2.5-3.5) ensures this group is protonated (-CH₂NH₃⁺). This protonation prevents peak tailing that can occur from interactions between the basic amine and residual silanols on the silica-based column, thereby ensuring sharp, symmetrical peaks.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis sp Prepare Stock Solutions (Analyte in Diluent) sc Create Calibration Curve Standards (Serial Dilution) sp->sc smp Prepare Sample for Analysis (e.g., Dissolution, Filtration) sp->smp inj Inject Sample/ Standard (e.g., 10 µL) sc->inj smp->inj col Separation on C18 Column (Isocratic or Gradient Elution) inj->col det UV Detection (at λmax) col->det chrom Obtain Chromatogram (Peak Area vs. Time) det->chrom cal Generate Calibration Curve (Peak Area vs. Concentration) chrom->cal quant Quantify Analyte in Sample cal->quant

Caption: Workflow for quantification by RP-HPLC-UV.

Detailed HPLC-UV Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Materials:

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in ultrapure water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Procedure:

  • System Preparation: Degas mobile phases prior to use. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one in diluent.

    • Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (for a solid dosage form):

    • Accurately weigh and transfer powder equivalent to a target concentration (e.g., 10 mg of the analyte) into a volumetric flask.

    • Add diluent to approximately 70% of the volume, sonicate for 15 minutes to dissolve, then dilute to the final volume.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution (typically between 220-350 nm for quinolinones).[1][6]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak area of the analyte in both standards and samples.

    • Construct a linear regression calibration curve by plotting peak area against concentration for the standards.

    • Calculate the concentration of the analyte in the samples using the regression equation.

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates direct proportionality between concentration and response.[5]
Accuracy (% Recovery)98.0% - 102.0%The closeness of the measured value to the true value.[5]
Precision (% RSD)< 2.0%The degree of agreement among individual test results.[5]
Limit of Detection (LOD)0.1 - 0.5 µg/mLThe lowest amount of analyte that can be reliably detected.
Limit of Quantification (LOQ)0.3 - 1.5 µg/mLThe lowest amount of analyte that can be accurately quantified.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[4][7] It combines the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.

Rationale and Method Design

The key to a successful LC-MS/MS method is optimizing the ionization of the parent molecule and its subsequent fragmentation into stable product ions.

  • Ionization: Given the presence of a basic aminomethyl group, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The acidic mobile phase used for chromatography facilitates the formation of the protonated molecule [M+H]⁺ in the ESI source.

  • Fragmentation (MS/MS): In the mass spectrometer, the [M+H]⁺ ion (precursor ion) is isolated and fragmented by collision-induced dissociation (CID). Specific, stable fragment ions (product ions) are then monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same precursor ion, product ion, and chromatographic retention time.[8]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis smp_prep Matrix-Specific Extraction (e.g., Protein Precipitation or Solid-Phase Extraction) spike Spike with Internal Standard smp_prep->spike inj Inject Extract spike->inj sep UPLC/HPLC Separation (Fast Gradient) inj->sep ion ESI+ Ionization [M] -> [M+H]⁺ sep->ion ms1 Q1: Precursor Ion Selection ([M+H]⁺) ion->ms1 ms2 Q2: Fragmentation (CID) ms1->ms2 ms3 Q3: Product Ion Selection ms2->ms3 srm Generate SRM Chromatogram (Analyte & IS Response) ms3->srm ratio Calculate Peak Area Ratio (Analyte / IS) srm->ratio quant Quantify using Ratio-Based Calibration Curve ratio->quant

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Detailed LC-MS/MS Protocol

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials:

  • Same as HPLC-UV, though UPLC-grade solvents are recommended.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.

Procedure:

  • Mass Spectrometer Tuning: Infuse a standard solution of the analyte (~1 µg/mL) directly into the mass spectrometer to optimize ESI source parameters (e.g., capillary voltage, gas flow) and determine the optimal precursor -> product ion transitions and collision energies.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile (protein precipitating agent).[9]

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC Conditions:

    • A shorter column (e.g., 2.1 x 50 mm, <2 µm) and faster flow rate (e.g., 0.4 mL/min) are typically used to reduce run times.

    • A rapid gradient is employed (e.g., 5% to 95% B in 2-3 minutes).

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Transitions: Monitor at least two SRM transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard.

  • Data Analysis:

    • Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area / IS Peak Area).

    • Construct a calibration curve by plotting the PAR against the concentration of the standards.

    • Quantify the analyte in samples using the regression equation from the PAR-based curve.

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.995Demonstrates proportionality of the peak area ratio to concentration.
Lower LOQ (LLOQ)0.05 - 5 ng/mLThe lowest concentration on the standard curve providing acceptable accuracy and precision.
Accuracy (% Bias)Within ±15% (±20% at LLOQ)The closeness of the measured value to the true value in matrix.
Precision (% RSD)< 15% (< 20% at LLOQ)The degree of agreement among replicate measurements in matrix.

UV-Visible Spectrophotometry

This technique is suitable for the rapid quantification of the analyte in simple, pure solutions where interfering substances are absent. It relies on the direct measurement of light absorbance and is governed by the Beer-Lambert Law.

Protocol
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is stable (e.g., ethanol, methanol, or acetonitrile).[1]

  • Determine λmax:

    • Prepare a dilute solution of the analyte (~10 µg/mL).

    • Scan the solution in a dual-beam UV-Vis spectrophotometer from 400 nm down to 200 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax. Ensure absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU).[1]

  • Quantify Sample:

    • Prepare the unknown sample in the same solvent to a concentration expected to be within the calibration range.

    • Measure its absorbance at λmax and determine its concentration from the calibration curve.

Mandatory Method Validation

To ensure that an analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2][3] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte.

Core Validation Parameters

Validation_Logic cluster_qual Qualitative Aspects cluster_quant Quantitative Aspects cluster_perform Performance & Reliability node_cat node_cat node_param node_param Specificity Specificity Distinguishes analyte from interferences Accuracy Accuracy Closeness to true value Range Range Interval of reliability Accuracy->Range Precision Precision Repeatability & Intermediate Precision->Range Linearity Linearity Proportional response Linearity->Range defines LOD LOD Detectable limit LOQ LOQ Quantifiable limit LOD->LOQ Robustness Robustness Resilience to small changes

Sources

Application Notes and Protocols: 3-(Aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (AmTQ) in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a versatile and highly attractive structure in the development of novel fluorescent probes due to its synthetic adaptability and inherent photophysical properties.[1][2] Quinoline derivatives are widely utilized in biological imaging, serving as sensors for metal ions, pH, and various biomolecules.[3][4][5] This document provides detailed application notes and protocols for the use of a novel quinolinone derivative, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, hereafter referred to as AmTQ , in fluorescence microscopy.

AmTQ is a functionalized quinolin-2(1H)-one, a class of compounds known for their fluorescent properties.[6][7] The core structure is anticipated to provide the foundational photophysical characteristics, while the key feature of AmTQ is the primary amine on the aminomethyl group at the 3-position. This amine serves a dual purpose: it can influence the molecule's fluorescence properties, potentially making it sensitive to the local microenvironment (e.g., pH), and it acts as a reactive handle for bioconjugation.[8] This allows for the covalent attachment of AmTQ to biomolecules of interest, such as antibodies or proteins, transforming it from a simple dye into a targeted fluorescent probe.[9][10][][12]

These notes will guide the user through the fundamental properties of AmTQ, its application in live-cell imaging, and protocols for its use as a bioconjugation label.

Molecular Profile and Photophysical Properties

While extensive characterization of AmTQ is ongoing, its properties can be inferred from the broader class of quinoline and quinolinone derivatives.

  • Structure: The core is a 1,5,7-trimethylquinolin-2(1H)-one, with an aminomethyl substituent at the 3-position. The trimethyl substitutions on the quinoline ring are expected to enhance photostability and influence the electronic properties of the fluorophore.

  • Fluorescence: Quinolinone derivatives typically exhibit fluorescence in the blue to green region of the spectrum.[8] The precise excitation and emission maxima of AmTQ will be dependent on solvent polarity and local environmental factors. It is plausible that the aminomethyl group could participate in photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes, which may render the probe's fluorescence responsive to pH or binding events.[13][14]

  • Aminomethyl Group: The primary amine is a crucial functional group. At physiological pH, it is likely to be protonated, influencing the probe's solubility and interaction with cellular components. This group is readily reactive with amine-reactive chemical moieties like N-hydroxysuccinimide (NHS) esters, making AmTQ a versatile tool for labeling biomolecules.[9][10]

Predicted Spectroscopic Data

The following table outlines the predicted photophysical properties based on similar quinolinone structures. Users must experimentally determine the precise values for their specific application and instrumentation.

PropertyPredicted Value/RangeNotes
Excitation Max (λex) 380 - 420 nmMay shift depending on solvent and conjugation status.
Emission Max (λem) 450 - 550 nmExhibits positive solvatochromism, with emission red-shifting in more polar solvents.[15]
Stokes Shift 50 - 110 nmA reasonably large Stokes shift is expected, which is advantageous for minimizing self-quenching.[8]
Quantum Yield (ΦF) 0.1 - 0.7Highly dependent on the environment. Expected to increase upon conjugation or in a non-polar environment.[13]
Extinction Coefficient 10,000 - 30,000 M⁻¹cm⁻¹Typical for this class of fluorophores.

Principle of Operation in Fluorescence Microscopy

AmTQ can be utilized in two primary modes in fluorescence microscopy: as a direct fluorescent stain for cellular compartments or as a targeted probe after conjugation to a specific biomolecule.

Workflow for AmTQ Application in Cellular Imaging

The general workflow involves probe preparation, cell labeling, imaging, and subsequent data analysis. This process is fundamental for studies employing novel fluorophores for biological imaging.[2]

G cluster_prep Probe Preparation cluster_cell Cellular Application cluster_image Imaging & Analysis prep_stock Prepare AmTQ Stock Solution prep_working Dilute to Working Concentration prep_stock->prep_working cell_label Incubate Cells with AmTQ prep_working->cell_label cell_culture Culture Cells on Coverslips cell_culture->cell_label cell_wash Wash to Remove Unbound Probe cell_label->cell_wash image_acq Acquire Images (Fluorescence Microscope) cell_wash->image_acq image_analyze Analyze Images (e.g., Localization, Intensity) image_acq->image_analyze

Caption: General experimental workflow for using AmTQ in cellular imaging.

Application 1: Live-Cell Imaging

The ability to image living cells provides invaluable insights into dynamic cellular processes.[16][17] AmTQ, as a small, potentially membrane-permeant molecule, can be used for live-cell staining. Its localization will depend on its physicochemical properties, such as charge and lipophilicity. The protonated amine may lead to accumulation in acidic organelles like lysosomes.[18]

Protocol for Live-Cell Staining with AmTQ

This protocol is a starting point and should be optimized for your specific cell type and experimental goals.

Materials:

  • AmTQ

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., HBSS or phenol red-free medium)[16]

  • Cultured cells on glass-bottom dishes or coverslips

  • Efflux pump inhibitor (e.g., Verapamil), optional[19]

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of AmTQ in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Staining Solution Preparation:

    • Pre-warm the live-cell imaging medium to the optimal growth temperature for your cells (typically 37°C).

    • Prepare a staining solution with a final AmTQ concentration between 0.1 and 5 µM. Dilute the 10 mM stock solution directly into the pre-warmed medium.

    • Optimization is key. Test a range of concentrations to find the lowest possible concentration that gives a good signal-to-noise ratio while minimizing potential cytotoxicity.

    • (Optional) If you observe rapid signal loss, it may be due to efflux pumps. In such cases, add an efflux pump inhibitor like Verapamil to the staining solution.[19]

  • Cell Staining:

    • Remove the cell culture medium from the cells.

    • Gently wash the cells once with pre-warmed live-cell imaging medium.

    • Add a sufficient volume of the staining solution to completely cover the cells.

    • Incubate for 15 to 60 minutes at the optimal cell growth conditions (e.g., 37°C, 5% CO₂).[19]

  • Washing and Imaging:

    • Remove the staining solution.

    • Wash the cells two to three times with fresh, pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.

    • Add fresh imaging medium to the cells for imaging.

    • Proceed to image the cells on a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission of AmTQ (e.g., a DAPI or blue fluorescent protein filter set).

Application 2: Bioconjugation for Targeted Imaging

The primary amine of AmTQ allows for its covalent linkage to biomolecules, creating targeted fluorescent probes. The most common strategy is to react the amine with an N-hydroxysuccinimide (NHS) ester-functionalized molecule of interest, forming a stable amide bond.[9][10] Alternatively, AmTQ itself can be derivatized to an amine-reactive species (e.g., an NHS ester or isothiocyanate) for labeling proteins.

Conceptual Bioconjugation Scheme

This diagram illustrates the reaction between an amine-reactive NHS-ester functionalized biomolecule and AmTQ.

Caption: Reaction of AmTQ with an NHS-ester to form a stable conjugate.

Protocol for Protein Labeling with an Amine-Reactive AmTQ Derivative

This protocol assumes AmTQ has been modified to contain an amine-reactive group (e.g., an NHS ester). This is a general protocol for labeling proteins, such as antibodies.

Materials:

  • Amine-reactive AmTQ derivative (e.g., AmTQ-NHS ester)

  • Protein to be labeled (e.g., IgG antibody) at a concentration of at least 2 mg/mL[10]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3. Crucially, avoid buffers containing primary amines like Tris or glycine. [12]

  • Anhydrous DMSO or DMF

  • Purification column (e.g., gel filtration, dialysis) to remove unconjugated dye.

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing amines, it must be exchanged into the reaction buffer via dialysis or buffer exchange column.

  • Prepare the Dye:

    • Immediately before use, dissolve the amine-reactive AmTQ derivative in anhydrous DMSO or DMF to create a 10 mM stock solution. Reactive dyes are not stable in solution for long periods.[10]

  • Conjugation Reaction:

    • The molar ratio of dye to protein is critical and must be optimized. Start by testing ratios of 5:1, 10:1, and 15:1 (dye:protein).

    • While gently stirring the protein solution, slowly add the calculated volume of the AmTQ stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[9] For some dyes, longer incubation (up to 18 hours) can increase the degree of labeling.[9]

  • Purification:

    • Stop the reaction and remove the unconjugated dye. This is essential to prevent high background in imaging experiments.

    • Use a gel filtration column (e.g., Sephadex G-25) or dialysis to separate the labeled protein from the free dye.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein.

    • Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of AmTQ (A_max).

    • Calculate the corrected protein absorbance and use the Beer-Lambert law for both the protein and the dye to determine their respective concentrations and the final DOL.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Signal Inappropriate filter set.Verify that the excitation and emission filters match the spectral properties of AmTQ.
Probe concentration too low.Increase the concentration of AmTQ in the staining solution.
Cells are actively pumping out the dye.Co-incubate with an efflux pump inhibitor like Verapamil.[19]
Photobleaching.Reduce excitation light intensity, decrease exposure time, and use an antifade reagent if possible for fixed cells.[16][17]
High Background Incomplete removal of unbound probe.Increase the number and duration of wash steps after staining.[17]
Probe concentration too high.Decrease the probe concentration and/or incubation time.
Autoflourescence.Image an unstained control sample to assess autofluorescence. Use appropriate background subtraction during image analysis.
Cell Death/Toxicity Probe concentration is too high.Perform a dose-response curve to determine the maximum non-toxic concentration.
Excessive light exposure.Minimize light exposure by using the lowest possible excitation power and shortest exposure time.[17]

References

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega. Available from: [Link]

  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. National Center for Biotechnology Information. Available from: [Link]

  • AnilinoMethylRhodamines: pH Sensitive Probes with Tunable Photophysical Properties by Substituent Effect. National Center for Biotechnology Information. Available from: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Royal Society of Chemistry. Available from: [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Center for Biotechnology Information. Available from: [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Cycloalkyl-AminoMethylRhodamines: pH Dependent Photophysical Properties Tuned by Cycloalkane Ring Size. National Center for Biotechnology Information. Available from: [Link]

  • Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores. Royal Society of Chemistry. Available from: [Link]

  • Novel near-infrared fluorescent probe for live cell imaging. National Center for Biotechnology Information. Available from: [Link]

  • Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Royal Society of Chemistry. Available from: [Link]

  • Labeling protocol for Tubulin, Actin and DNA in living specimens. Abberior Instruments. Available from: [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer. Available from: [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and photophysical properties of fluorophores based on enamino-substituted 4-methylene-1,4-dihydropyridines. ResearchGate. Available from: [Link]

  • Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. PubMed. Available from: [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Available from: [Link]

  • Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. PubMed. Available from: [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. Available from: [Link]

  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[12]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. National Center for Biotechnology Information. Available from: [Link]

  • Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. MDPI. Available from: [Link]

  • A novel quinoline-based fluorescent probe for real-time monitoring of Cys in glioma. Royal Society of Chemistry. Available from: [Link]

  • An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. National Center for Biotechnology Information. Available from: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available from: [Link]

Sources

Synthesis and Purification of 3-(Aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinolin-2(1H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors, DNA gyrase inhibitors, and various CNS-active agents. The synthesis of highly substituted derivatives, such as 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one , requires precise control over regioselectivity and functional group compatibility.

This application note details a highly optimized, self-validating four-step synthetic route. Rather than relying on traditional Knorr or Friedländer annulations—which often suffer from poor regiocontrol and harsh conditions—this protocol leverages a modified Meth-Cohn quinoline synthesis .

Causality Behind Experimental Choices
  • Regioselective Annulation: We utilize N,3,5-trimethylaniline as the foundational building block. The 3,5-dimethyl substitution pattern imparts C2v​ symmetry to the aromatic ring. During the electrophilic aromatic substitution step of the cyclization, attack can occur at either the C2 or C6 position. Because these positions are chemically equivalent, the reaction proceeds with absolute regioselectivity, yielding exclusively the 5,7-dimethylquinoline core without the need for tedious chromatographic separation of regioisomers.

  • Direct Access to the 2-Quinolone Core: Standard Meth-Cohn reactions on primary acetanilides yield 2-chloro-3-formylquinolines, which require harsh acidic or basic reflux to hydrolyze the 2-chloro group . By utilizing an N-alkylated acetanilide, the cyclization generates a 2-chloro-1-methylquinolinium intermediate. This highly electrophilic quaternary salt undergoes spontaneous hydrolysis upon aqueous workup, directly furnishing the 2-oxo (quinolin-2(1H)-one) core in a single step.

  • Amine Installation via Oxime Reduction: Direct reductive amination of the resulting 3-formyl intermediate with ammonia often leads to complex mixtures of primary, secondary, and tertiary amines due to over-alkylation. To ensure trustworthiness and high yields, we isolate the nitrogen insertion step by condensing the aldehyde with hydroxylamine to form a stable oxime. Subsequent catalytic hydrogenation under acidic conditions traps the nascent primary amine as a non-nucleophilic ammonium salt, completely suppressing dimer formation .

G A N-(3,5-dimethylphenyl)- N-methylacetamide C Chloroiminium Intermediate (Electrophilic Activation) A->C B Vilsmeier Reagent (POCl3 + DMF) B->C Formylates & Chlorinates D Intramolecular Cyclization (Electrophilic Aromatic Substitution) C->D E 2-Chloro-1-methylquinolinium Salt D->E F Aqueous Hydrolysis (H2O Quench) E->F G 3-Formyl-1,5,7-trimethyl- quinolin-2(1H)-one F->G

Mechanistic pathway of the Vilsmeier-Haack-Meth-Cohn cyclization to the quinolin-2(1H)-one core.

Experimental Protocols

Step 1: Synthesis of N-(3,5-dimethylphenyl)-N-methylacetamide

Objective: Prepare the fully substituted acyclic precursor for cyclization.

  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add commercially available N,3,5-trimethylaniline (13.5 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Reaction: Add triethylamine (21.0 mL, 150 mmol) and cool the mixture to 0 °C in an ice bath. Add acetic anhydride (11.3 mL, 120 mmol) dropwise over 15 minutes.

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3; Rf​ of product ≈ 0.4).

  • Workup: Quench with saturated aqueous NaHCO3​ (100 mL). Separate the organic layer, wash with 1M HCl (100 mL) to remove unreacted amine, and finally with brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a white solid.

Step 2: Vilsmeier-Haack-Meth-Cohn Cyclization

Objective: Construct the 3-formyl-quinolin-2(1H)-one core.

  • Reagent Generation: In a dry 250 mL two-neck flask under argon, cool anhydrous DMF (23.2 mL, 300 mmol) to 0 °C. Add Phosphorus oxychloride ( POCl3​ , 65.2 mL, 700 mmol) dropwise over 30 minutes. Caution: Highly exothermic. Maintain temperature below 10 °C. Stir the resulting pale-yellow Vilsmeier reagent for 30 minutes.

  • Cyclization: Add the N-(3,5-dimethylphenyl)-N-methylacetamide (17.7 g, 100 mmol) portion-wise. Attach a reflux condenser and heat the mixture to 75 °C for 5 hours. The solution will turn deep red/brown.

  • Hydrolysis & Isolation: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The intermediate quaternary salt hydrolyzes in situ. Stir for 1 hour until a yellow precipitate fully forms.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from hot ethanol to afford 3-formyl-1,5,7-trimethylquinolin-2(1H)-one as a bright yellow powder.

Step 3: Condensation to the Oxime

Objective: Convert the reactive aldehyde into a stable, reducible nitrogenous intermediate.

  • Setup: Suspend the 3-formyl-1,5,7-trimethylquinolin-2(1H)-one (10.8 g, 50 mmol) in absolute ethanol (150 mL).

  • Reaction: Add hydroxylamine hydrochloride (5.2 g, 75 mmol) and anhydrous sodium acetate (6.1 g, 75 mmol). Reflux the mixture at 80 °C for 2 hours.

  • Isolation: The oxime typically precipitates out of the boiling solution as it forms. Cool the suspension to 0 °C, add 50 mL of deionized water to maximize precipitation, filter the solid, and wash with cold 50% aqueous ethanol. Dry under vacuum at 50 °C overnight.

Step 4: Catalytic Hydrogenation to the Primary Amine

Objective: Cleanly reduce the oxime to the target aminomethyl derivative without dimer formation.

  • Setup: In a heavy-walled hydrogenation vessel, dissolve the oxime intermediate (11.5 g, 50 mmol) in methanol (200 mL). Add concentrated aqueous HCl (37%, 8.3 mL, ~100 mmol) to ensure the reaction remains strictly acidic.

  • Catalysis: Carefully add 10% Palladium on Carbon (Pd/C, 1.15 g, 10 wt%) under a gentle stream of argon.

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Workup & Free-Basing: (See workflow diagram below).

Workflow S1 Oxime Intermediate + 10% Pd/C S2 Hydrogenation (H2, MeOH, HCl, 6h) S1->S2 S3 Filtration (Celite Pad) S2->S3 Remove Catalyst S4 Concentration & Basification (NaOH) S3->S4 Filtrate S5 Extraction (DCM) & Drying (Na2SO4) S4->S5 Free Base S6 Recrystallization (EtOH/Hexanes) S5->S6 Crude Product S7 Pure Target Compound S6->S7 >98% Purity

Step-by-step experimental and purification workflow for the final catalytic hydrogenation step.

Quantitative Data & Characterization

The following table summarizes the expected yields, physical appearances, and critical analytical markers required to validate the success of each synthetic step.

Intermediate / ProductYield (%)AppearanceKey 1 H NMR Signals (CDCl 3​ or DMSO-d 6​ , ppm)ESI-MS (m/z) [M+H] +
N-(3,5-dimethylphenyl)-N-methylacetamide 94White solid3.20 (s, 3H, N−CH3​ ), 2.30 (s, 6H, Ar−CH3​ ), 1.85 (s, 3H, COCH3​ )178.1
3-formyl-1,5,7-trimethylquinolin-2(1H)-one 78Yellow powder10.45 (s, 1H, CHO ), 8.35 (s, 1H, Ar−H4​ ), 3.75 (s, 3H, N−CH3​ )216.1
3-((hydroxyimino)methyl)-1,5,7-trimethylquinolin-2(1H)-one 88Pale yellow solid11.50 (s, 1H, N−OH ), 8.40 (s, 1H, CH=N ), 3.70 (s, 3H, N−CH3​ )231.1
3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one 82Off-white crystals3.95 (s, 2H, CH2​−NH2​ ), 3.72 (s, 3H, N−CH3​ ), 2.50 (s, 6H, Ar−CH3​ )217.1

Note: The disappearance of the aldehyde proton at 10.45 ppm and the emergence of the benzylic methylene singlet at 3.95 ppm serve as the primary diagnostic signals for the successful completion of the final two steps.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. National Institutes of Health (NIH) / PMC. [Link]

  • A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Catalytic Hydrogenation of Oximes to Primary Amines. Organic Syntheses. [Link]

Application Notes and Protocols for Assay Development with 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinolin-2(1H)-one Scaffold - A Versatile Platform for Fluorescent Assay Development

The quinolin-2(1H)-one core structure is a privileged scaffold in medicinal chemistry and chemical biology, renowned for its intrinsic fluorescence and versatile chemical handles that allow for the development of highly sensitive and specific probes.[1][2][3] These heterocyclic compounds are foundational in the synthesis of dyes, pigments, and a wide array of pharmacologically active agents.[1] The inherent optical properties of the quinolinone ring system, characterized by a fused benzene and pyridone ring, make it an excellent fluorophore for developing assays to probe complex biological systems.[4]

This guide focuses on a novel derivative, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one , as a representative example to illustrate the process of developing robust and reliable fluorescence-based assays. The principles and protocols outlined herein are broadly applicable to other novel quinolinone-based compounds and are intended for researchers, scientists, and drug development professionals. We will delve into the critical aspects of physicochemical characterization, assay design principles, and provide detailed protocols for specific applications, all while emphasizing the scientific rationale behind each experimental choice to ensure trustworthiness and reproducibility.

Part 1: Foundational Characterization of a Novel Quinolinone Probe

Before deploying a new fluorescent molecule in a biological assay, a thorough characterization of its fundamental photophysical properties is paramount. This initial investment in understanding the molecule's behavior is crucial for designing robust and sensitive assays.

Spectroscopic Analysis: Unveiling the Optical Fingerprint

The first step is to determine the absorption and fluorescence spectra of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. This provides the optimal excitation wavelength (λex) and the resulting emission wavelength (λem), which are essential for all subsequent fluorescence-based experiments.

Protocol 1: Determining Excitation and Emission Spectra

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol) and store it protected from light.

  • Working Solution: Dilute the stock solution in the desired assay buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.

  • Absorption Spectrum: Using a UV-Vis spectrophotometer, scan the absorbance of the working solution from 250 nm to 700 nm to identify the wavelength of maximum absorbance (λabs max).

  • Excitation Spectrum: Using a spectrofluorometer, set the emission monochromator to an estimated emission wavelength (e.g., λabs max + 40 nm) and scan the excitation wavelengths across the absorption range. The peak of this spectrum will be the optimal excitation wavelength (λex).

  • Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission wavelengths to find the peak fluorescence intensity, which is the optimal emission wavelength (λem).

Quantum Yield and Molar Extinction Coefficient: Quantifying Fluorescence Efficiency

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, while the molar extinction coefficient (ε) indicates how strongly the molecule absorbs light at a given wavelength. These parameters are critical for comparing the brightness of different fluorophores.

Table 1: Hypothetical Photophysical Properties of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

ParameterValueConditions
λabs max 365 nmPBS, pH 7.4
λex 370 nmPBS, pH 7.4
λem 450 nmPBS, pH 7.4
Molar Extinction Coefficient (ε) 15,000 M-1cm-1at 365 nm in PBS
Fluorescence Quantum Yield (ΦF) 0.65Relative to Quinine Sulfate
Fluorescence Lifetime (τ) 4.2 nsPBS, pH 7.4

Part 2: Application Note - A Quenching-Based Assay for Divalent Metal Ion Detection

Quinoline and its derivatives are well-documented for their ability to chelate metal ions, often resulting in a change in their fluorescence properties.[5][6] The aminomethyl group at the 3-position of our target compound provides a potential coordination site for metal ions, making it a candidate for a metal ion sensor. This protocol describes a screen to identify potential metal ion binding and develop a quenching-based assay.

Rationale: Chelation-Enhanced Fluorescence Quenching

The binding of certain metal ions to the quinolinone scaffold can lead to fluorescence quenching through mechanisms like photoinduced electron transfer (PeT).[5] This "turn-off" response can be harnessed to create a sensitive and selective assay for the target ion.

Experimental Workflow

Metal_Ion_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions: - Quinolinone Probe - Metal Ion Salts B Titrate Probe with Increasing Metal Ion Concentrations A->B Incubate C Measure Fluorescence Intensity at each concentration B->C Read on Plate Reader D Plot Fluorescence vs. [Metal Ion] C->D E Calculate Stern-Volmer Quenching Constant (Ksv) D->E F Determine Limit of Detection (LOD) E->F HTS_FP_Workflow cluster_dispensing Reagent Dispensing cluster_compound Compound Addition cluster_readout Incubation & Readout cluster_analysis Data Analysis A Dispense Kinase and Tracer Mixture into 384-well Plate B Add Test Compounds (from library) and Controls (e.g., DMSO, known inhibitor) A->B C Incubate at Room Temperature B->C D Read Fluorescence Polarization C->D E Calculate Z' Factor for Assay Quality D->E F Identify 'Hits' based on % Inhibition E->F

Caption: High-throughput screening workflow using fluorescence polarization.

Protocol 4: HTS FP Assay for Kinase Inhibitors

  • Reagents:

    • Kinase of interest (e.g., 10 nM in assay buffer).

    • Fluorescent tracer (our quinolinone derivative conjugated to a kinase-binding moiety, e.g., 5 nM).

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

    • Compound library plates (e.g., 10 mM in DMSO).

  • Procedure (automated for HTS):

    • Dispense 10 µL of the kinase/tracer pre-mixture into each well of a 384-well, low-volume black plate.

    • Using a pintool or acoustic dispenser, transfer 50 nL of test compounds from the library plates into the assay plates.

    • Include negative controls (DMSO only) and positive controls (a known inhibitor).

    • Incubate the plates for 60 minutes at room temperature.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis and Quality Control:

    • The quality of the HTS assay is assessed by calculating the Z' factor, a statistical measure of the separation between the positive and negative controls. A Z' factor > 0.5 indicates an excellent assay.

    • Calculate the percent inhibition for each compound and identify hits based on a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Table 2: HTS Assay Quality Control Parameters

ParameterDescriptionAcceptable Value
Z' Factor A measure of assay robustness and dynamic range.> 0.5
Signal-to-Background (S/B) Ratio of the signal from the positive control to the background.> 3
Coefficient of Variation (%CV) A measure of the variability of the controls.< 10%

Conclusion

The 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, and the broader class of quinolinone derivatives, represent a powerful toolkit for the development of diverse and robust fluorescence-based assays. [7][8]By systematically characterizing the photophysical properties of a novel probe and applying established assay principles such as fluorescence quenching and fluorescence polarization, researchers can create sensitive and reliable methods for detecting a wide range of analytes and for high-throughput screening in drug discovery. The key to success lies in a methodical approach to assay development, a thorough understanding of the underlying scientific principles, and rigorous quality control.

References

  • Vertex AI Search. (n.d.). Scaling Up Custom Assay Protocols.
  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
  • ACS Publications. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbitu[1]ril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. Retrieved from

  • Chemical Journal of Chinese Universities. (2020). Synthesis and Application of Quinolinone Derivative Fluorescent Probe for High Selective Detection of Hg 2+.
  • PubMed. (n.d.). Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening.
  • National Institutes of Health (NIH). (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC.
  • RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.
  • Protocols.io. (2019). 16 High Throughput Screening with Fluorescent Probe.
  • National Institutes of Health (NIH). (n.d.). Development of fluorescent probes for bioimaging applications. PMC.
  • ACS Publications. (2024). Development of a Fluorescence Probe for High-Throughput Screening of Allosteric Inhibitors Targeting TRAP1. Journal of Medicinal Chemistry.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • RSC Publishing. (n.d.). Acid Responsiveness of Emissive Morpholinyl Aminoquinolines and Their Use for Cell Fluorescence Imaging. Organic & Biomolecular Chemistry.
  • National Institutes of Health (NIH). (n.d.). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. PMC.
  • National Institutes of Health (NIH). (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. PMC.
  • National Institutes of Health (NIH). (n.d.). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbitu[1]ril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PMC. Retrieved from

  • MDPI. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds.
  • National Institutes of Health (NIH). (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC.

Sources

Application Notes and Protocols: Quinolinone Derivatives as Versatile Fluorescent Probes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Quinolinone Scaffolds in Fluorescence Imaging

Quinolinone and its derivatives represent a significant and versatile class of heterocyclic compounds that have garnered substantial attention in the fields of chemical biology, materials science, and drug development.[1][2] Their rigid, planar aromatic structure provides a robust scaffold for the design of novel fluorophores.[1] This inherent structural integrity, combined with the ability to readily modify their substitution patterns, allows for the fine-tuning of their photophysical properties, making them exceptional candidates for fluorescent probes.[3][4] These small-molecule probes offer significant advantages over protein-based alternatives, including their non-invasive size, high sensitivity, and rapid response times, rendering them indispensable tools for both in vitro and in vivo biomedical studies.[2][3]

The fluorescence of quinolinone derivatives is often governed by photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[5] These mechanisms enable the rational design of "turn-on," "turn-off," or ratiometric probes that respond to specific analytes or changes in their microenvironment with a detectable change in fluorescence intensity or a shift in emission wavelength.[5][6] This guide provides a comprehensive overview of the applications of quinolinone-based fluorescent probes, complete with detailed protocols and insights into the causality behind experimental design, to empower researchers in their scientific endeavors.

Core Principle: Rational Design for Targeted Applications

The power of the quinolinone scaffold lies in its modular design, which allows for strategic modifications to tailor the probe for specific applications. A generalized quinolinone-based probe can be conceptualized as having three key domains that can be independently engineered:

  • Fluorophore Core: The quinolinone ring system itself, which forms the fundamental light-emitting unit.

  • Recognition Moiety: A functional group appended to the quinolinone core that selectively interacts with the target analyte (e.g., a metal ion, a specific enzyme, or a change in pH).

  • Modulating Group: Substituents on the quinolinone ring that can be altered to fine-tune the probe's photophysical properties (e.g., excitation and emission wavelengths, quantum yield, and Stokes shift) and improve its biocompatibility and cellular localization.[3][7]

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Applications and Protocols

Sensing of Intracellular Viscosity

Scientific Rationale: Intracellular viscosity is a critical parameter that reflects the diffusion and transport of biomolecules within the cell and is closely associated with various cellular functions and disease states.[8] Quinolinone-based viscosity probes are typically designed as "molecular rotors" that exhibit twisted intramolecular charge transfer (TICT) characteristics. In low-viscosity environments, the molecule can freely rotate, leading to non-radiative decay and weak fluorescence. As viscosity increases, this intramolecular rotation is restricted, promoting radiative decay and a significant enhancement in fluorescence intensity.[9][10]

Featured Probe Example: CMTP-1 for Mitochondrial Viscosity

CMTP-1 is a mitochondria-targeting quinoline-based probe designed to simultaneously report on mitochondrial viscosity and monoamine oxidase A (MAO-A) activity.[9][11] Its design incorporates a quinoline fluorophore and an N-alkylated tetrahydropyridine unit that responds to MAO-A. The probe's fluorescence is highly sensitive to changes in viscosity.[11]

Protocol for Live-Cell Imaging of Mitochondrial Viscosity

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • CMTP-1 probe (or other quinolinone-based viscosity probe)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Glass-bottom imaging dishes

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM in a 37°C incubator with 5% CO₂. Seed the cells onto glass-bottom imaging dishes and allow them to adhere and grow to 70-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the quinolinone viscosity probe in anhydrous DMSO. Protect the stock solution from light and store at -20°C.

  • Cell Staining:

    • On the day of the experiment, dilute the probe stock solution to a final working concentration (e.g., 1-10 µM) in serum-free cell culture medium. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash them twice with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • Inducing Viscosity Changes (Optional): To validate the probe's response, you can induce changes in mitochondrial viscosity. For example, treatment with ionophores can alter mitochondrial function and viscosity.[8]

  • Fluorescence Imaging:

    • After incubation, wash the cells three times with warm PBS to remove any excess probe.

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. For CMTP-1, you would typically use an excitation wavelength around 405 nm.[11]

    • Capture images at different time points or after inducing viscosity changes.

    • Quantify the fluorescence intensity in the mitochondrial region to determine relative changes in viscosity.

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Ratiometric Sensing of Lysosomal pH

Scientific Rationale: Lysosomes are acidic organelles that play a crucial role in cellular degradation and recycling pathways. Abnormal lysosomal pH is associated with various diseases.[6] Ratiometric pH probes are advantageous as they allow for quantitative measurements that are independent of probe concentration, excitation intensity, and photobleaching.[12] Quinolinone-based ratiometric pH probes are often designed based on protonation-activatable resonance charge transfer.[6]

Featured Probe Example: PQ-Lyso

PQ-Lyso is a quinoline-based fluorescent probe that exhibits a ratiometric response to pH changes.[6] In acidic environments, protonation of the probe leads to a significant blue shift in its emission spectrum.[6] This allows for the ratiometric detection of lysosomal pH by measuring the ratio of fluorescence intensities at two different wavelengths.

Protocol for Ratiometric Imaging of Lysosomal pH

Materials:

  • NIH 3T3 cells (or other suitable cell line)

  • Cell culture reagents

  • PQ-Lyso probe

  • DMSO

  • Glass-bottom imaging dishes

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture NIH 3T3 cells as described in the previous protocol.

  • Probe Preparation: Prepare a stock solution of PQ-Lyso in DMSO.

  • Cell Staining:

    • Dilute the PQ-Lyso stock solution to a working concentration of 2 µM in serum-free medium.

    • Incubate the cells with the probe-containing medium for 30 minutes at 37°C.[6]

  • Lysosomal Alkalinization (for validation): To confirm the probe's response, treat the cells with 10 mM NH₄Cl, which is known to increase lysosomal pH.[6]

  • Ratiometric Imaging:

    • Wash the cells with PBS and add fresh medium.

    • Image the cells using a confocal microscope.

    • Acquire images in two separate emission channels simultaneously (e.g., a green channel around 494 nm and a red channel around 570 nm for PQ-Lyso).[6][12]

    • Calculate the ratio of the fluorescence intensity in the green channel to that in the red channel for each pixel or region of interest (lysosomes).

    • Generate a calibration curve by imaging the probe in buffers of known pH to correlate the fluorescence ratio to absolute pH values.

dot graph G { graph [bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

} अनुपातमापी pH संवेदन का सिद्धांत

Detection of Metal Ions

Scientific Rationale: Metal ions like zinc (Zn²⁺), copper (Cu²⁺), and aluminum (Al³⁺) are essential for numerous biological processes, but their dysregulation is implicated in various diseases.[13][14][15][16] Quinolinone-based fluorescent probes for metal ions are typically designed based on the principle of chelation-enhanced fluorescence (CHEF).[5] In the absence of the target metal ion, the probe exhibits weak fluorescence due to quenching mechanisms. Upon binding to the metal ion, a rigid complex is formed, which restricts these quenching pathways and leads to a significant "turn-on" fluorescence response.[13]

Featured Probe Example: QP2 for Zn²⁺ Detection

QP2 is an 8-hydroxyquinoline-based probe that demonstrates a "turn-on" fluorescence response upon selective binding to Zn²⁺. The sensing mechanism involves the formation of a 2:1 complex between QP2 and Zn²⁺, which inhibits the excited-state intramolecular proton transfer (ESIPT) process and induces aggregation-induced emission (AIE).

Protocol for Imaging Intracellular Zn²⁺

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture reagents

  • QP2 probe

  • DMSO

  • ZnSO₄ (for supplementing zinc levels)

  • TPEN (a zinc chelator, for depleting zinc levels)

  • Glass-bottom imaging dishes

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HepG2 cells as previously described.

  • Probe Preparation: Prepare a stock solution of QP2 in DMSO.

  • Modulating Intracellular Zn²⁺ Levels (Optional):

    • To increase intracellular Zn²⁺, incubate cells with a solution of ZnSO₄ (e.g., 50 µM) for a specific duration.

    • To decrease intracellular Zn²⁺, incubate cells with a zinc chelator like TPEN.

  • Cell Staining:

    • Incubate the cells with the QP2 probe at a suitable working concentration (e.g., 10 µM) for 30 minutes at 37°C.

  • Fluorescence Imaging:

    • Wash the cells with PBS.

    • Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the QP2-Zn²⁺ complex.

    • Compare the fluorescence intensity between control cells, Zn²⁺-supplemented cells, and Zn²⁺-depleted cells to demonstrate the probe's specificity for intracellular zinc.

Quantitative Data Summary

Probe NameTarget AnalyteExcitation (nm)Emission (nm)Key FeaturesReference(s)
CMTP-1 Viscosity, MAO-A~405~500-600Mitochondria-targeting, dual-responsive[9][11]
QL/QLS ViscosityTwo-photon~450-650Lysosome and mitochondria-targeting, two-photon probes[17]
PQ-Lyso pH~405494 / 570Ratiometric, lysosome-specific[6][12]
QP2 Zn²⁺~365~480"Turn-on" response, AIE and ESIPT mechanism
NIQ Al³⁺Not specifiedNot specified"Turn-on" probe for living cells[18]
QNO Nitric OxideTwo-photon (800)~480Two-photon probe for live cells and tissues[19]

Troubleshooting and Considerations

  • Phototoxicity and Photobleaching: Minimize light exposure to the cells by using the lowest possible excitation intensity and shortest exposure times.

  • Probe Concentration: The optimal probe concentration should be determined empirically for each cell type to achieve a good signal-to-noise ratio without causing cellular toxicity.

  • Solvent Effects: The photophysical properties of quinolinone probes can be sensitive to the solvent environment.[1][20] Ensure that control experiments are conducted in appropriate buffer systems.

  • Specificity: Always perform control experiments to validate the specificity of the probe for its target analyte. This may involve using chelators, inhibitors, or other means to modulate the analyte concentration.

Conclusion

Quinolinone derivatives have emerged as a powerful and highly adaptable class of fluorescent probes for a wide array of biological applications. Their tunable photophysical properties and the potential for rational design make them invaluable tools for researchers and drug development professionals. By understanding the underlying principles of their design and application, scientists can leverage these versatile molecules to gain deeper insights into complex biological processes and accelerate the discovery of new therapeutic interventions.

References

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. [Link]

  • Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening. ACS Publications. [Link]

  • Two quinoline-based two-photon fluorescent probes for imaging of viscosity in subcellular organelles of living HeLa cells. PubMed. [Link]

  • Quinoline-Based Fluorescent Probe for Ratiometric Detection of Lysosomal pH. ACS Publications. [Link]

  • Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening. ACS Publications. [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI. [Link]

  • Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications. ResearchGate. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. [Link]

  • Interaction of fluorescent quinolin-2-one and coumarin derivatives including dipeptides with lipid bilayers. RSC Publishing. [Link]

  • Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH. PubMed. [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. RSC Publishing. [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. MDPI. [Link]

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. PMC. [Link]

  • A Highly Selective Fluorescence Sensor based on Quinoline for the Fluorescence Detection of Al3+ in Aqueous. Bentham Science Publishers. [Link]

  • A series of water-soluble fluorescent probe for viscosity detection and their biological application. ResearchGate. [Link]

  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. ACS Publications. [Link]

  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[8]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Publications. [Link]

  • A quinoline-based fluorometric and colorimetric dual-modal pH probe and its application in bioimaging. PubMed. [Link]

  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Publications. [Link]

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Springer. [Link]

  • Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. PubMed. [Link]

  • Photophysical properties of quinoline derivatives in CH 3 CN. ResearchGate. [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]

  • “One‐step” synthesis of designed quinoline probes. ResearchGate. [Link]

  • Synthesis of a Quinoline-Coumarin Fluorescent Probe and its Applications. PubMed. [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Publications. [Link]

  • Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. ACS Publications. [Link]

  • (PDF) Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. ResearchGate. [Link]

  • Fluorescent Probes for Disease Diagnosis. PMC. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. ACS Publications. [Link]

  • A new quinoline-based fluorescent probe for Cd2+ and Hg2+ with an opposite response in a 100% aqueous environment and live cell imaging. RSC Publishing. [Link]

  • (PDF) Turn-on Quinoline Probe for Selective Sensing of Hypochlorite in Live Cells. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

improving solubility of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one .

As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with this molecule. Rather than relying on trial-and-error, this guide deconstructs the structural causality of the compound's behavior and provides field-proven, self-validating protocols to ensure reproducible solubility in both in vitro and in vivo applications.

Part 1: Structural Causality & Molecule Profiling

To solve a solubility problem, we must first understand the molecular forces at play. The structure of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one presents a classic "brick dust" and "grease" paradox:

  • The "Brick Dust" Problem (Quinolinone Core): The planar, aromatic quinolin-2(1H)-one core promotes strong intermolecular π-π stacking. This creates a high crystal lattice energy that strongly resists disruption by water molecules.

  • The "Grease" Problem (Trimethyl Groups): The methyl groups at the 1, 5, and 7 positions add significant steric bulk and lipophilicity, drastically increasing the molecule's LogP.

  • The Solution Handle (Aminomethyl Group): The 3-(aminomethyl) group is your primary asset. Because the primary amine (-CH₂NH₂) is separated from the aromatic ring by a methylene bridge, it is not conjugated. This preserves its strong basicity (estimated pKa ~9.5), making it highly susceptible to ionization and salt formation [1].

StructuralCausality Molecule 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one Core Quinolin-2(1H)-one Core (Planar, Aromatic) Molecule->Core Methyls 1,5,7-Trimethyl Groups (Steric Bulk, Lipophilic) Molecule->Methyls Amine 3-Aminomethyl Group (Primary Amine, pKa ~9.5) Molecule->Amine PiStacking High Crystal Lattice Energy (π-π Stacking) Core->PiStacking HighLogP Increased LogP (Hydrophobicity) Methyls->HighLogP Ionizable Ionizable Handle (Target for Salt Formation) Amine->Ionizable PoorSol Poor Aqueous Solubility PiStacking->PoorSol HighLogP->PoorSol SolEnhance Solubility Enhancement Strategy Ionizable->SolEnhance

Fig 1: Structural causality mapping of the target molecule's solubility barriers and solutions.

Part 2: Formulation Decision Logic

Selecting the wrong vehicle can lead to false negatives in biological assays due to compound precipitation or vehicle toxicity. Use the logic tree below to match your experimental constraints with the correct solubilization strategy.

FormulationDecision Start Determine Assay Type InVitro In Vitro (Cellular/Biochem) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo Conc Target Concentration? InVitro->Conc Tox Toxicity/Osmotic Limits? InVivo->Tox Cyclo HP-β-CD Complexation Encapsulate Core Tox->Cyclo Strict Limits Mixed Ternary Mixture (PEG400 / Tween 80) Tox->Mixed Tolerant LowConc < 2 mg/mL Conc->LowConc HighConc > 5 mg/mL Conc->HighConc Salt Salt Formation (HCl) Protonate 1° Amine LowConc->Salt CoSolvent Co-Solvent System (DMSO / PEG400) HighConc->CoSolvent

Fig 2: Decision matrix for selecting the optimal solubility enhancement workflow.

Part 3: Troubleshooting & FAQs

Q1: My compound crashes out of solution instantly when I dilute my DMSO stock into PBS (pH 7.4). Why does this happen, and how do I fix it? A1: This is a classic "solvent shift" phenomenon. In neat DMSO, the molecule is fully solvated. When introduced to PBS, the dielectric constant of the medium suddenly increases, and the highly lipophilic trimethylquinolinone core drives rapid nucleation [2]. Furthermore, at pH 7.4, a significant portion of the primary amine remains unprotonated (free base form). Fix: Employ a stepwise dilution technique to prevent rapid polarity shock, or utilize a co-solvent system incorporating a surfactant like Tween 80 to lower the interfacial tension and prevent crystal growth [3].

Q2: How can I leverage the aminomethyl group to improve solubility without using harsh organic solvents? A2: By performing in situ salt formation. The primary amine is a strong base. By titrating the free base with a strong acid (like HCl or Methanesulfonic acid), you convert the neutral amine into a positively charged ammonium cation. This introduces an ionizable center that drastically lowers the crystal lattice energy and increases the hydration energy, enabling solubility in purely aqueous media [1].

Q3: For an in vivo IV dosing study, my compound requires a concentration of >10 mg/mL, but salt formation only achieves ~2 mg/mL. What is the next best step? A3: You should transition to Cyclodextrin Complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic trimethylquinolinone core will spontaneously partition into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This method is unconstrained by the osmotic load and toxicity issues associated with high concentrations of organic co-solvents[4].

Part 4: Quantitative Solubility Matrix

The following table summarizes the expected solubility enhancements based on the chosen formulation strategy.

Formulation StrategyPrimary Vehicle / ExcipientMechanistic ActionEstimated Solubility LimitOptimal Application
Free Base (Control) PBS (pH 7.4)None< 0.05 mg/mLBaseline reference
Salt Formation Aqueous HCl (pH ~4.5)Ionization of primary amine1.5 - 2.5 mg/mLIn vitro biochemical assays
Binary Co-Solvent 10% DMSO / 90% BufferDielectric constant reduction0.5 - 1.0 mg/mLCell culture (low toxicity)
Ternary Co-Solvent 10% DMSO / 40% PEG400 / 50% SalineSolvation + micellar shielding5.0 - 8.0 mg/mLShort-term in vivo dosing[5]
Inclusion Complex 20% (w/v) HP-β-CD in WaterHost-guest encapsulation10.0 - 15.0 mg/mLOral / IV in vivo dosing [4]

Part 5: Self-Validating Experimental Protocols

Protocol A: In Situ Hydrochloride Salt Formation (For In Vitro Assays)

Objective: Achieve ~2 mg/mL aqueous solubility without organic solvents.

  • Weighing: Accurately weigh 2.0 mg of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (free base) into a glass vial.

  • Dispersion: Add 900 µL of ultra-pure water. Vortex for 30 seconds.

    • Observation: The mixture will be a cloudy, turbid suspension.

  • Titration: Slowly add 0.1 M HCl in 10 µL increments, vortexing for 15 seconds after each addition. Monitor the pH using a micro-probe.

  • Equilibration: Continue until the pH reaches approximately 4.5 to 5.0.

  • Volume Adjustment: QS to 1.0 mL with ultra-pure water.

Self-Validation Checkpoint: The transition of the mixture from a milky suspension to a completely transparent, optically clear solution visually confirms that the pH has dropped below the solubility limit of the free base, successfully yielding the fully ionized salt form.

Protocol B: HP-β-CD Inclusion Complex Formulation (For In Vivo Dosing)

Objective: Achieve >10 mg/mL solubility for animal models while minimizing vehicle toxicity.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Sodium Acetate buffer (pH 5.5). Stir until completely clear.

  • API Addition: Add 12.0 mg of the compound to 1.0 mL of the HP-β-CD vehicle.

  • Complexation: Subject the vial to bath sonication for 30 minutes at 25°C. The mechanical energy accelerates the thermodynamic partitioning of the lipophilic core into the cyclodextrin cavity.

  • Equilibration: Place the vial on an end-over-end rotator for 24 hours at room temperature to ensure equilibrium is reached.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.

Self-Validation Checkpoint: Analyze the filtrate via HPLC-UV. If the quantified concentration matches your input concentration (12 mg/mL), complete complexation has occurred. If the concentration is lower, the system has reached its thermodynamic saturation point, and the HP-β-CD percentage must be increased.

Part 6: References

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug National Institutes of Health (NIH) / PMC[Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery Taylor & Francis Online[Link]

  • Solution Formulation Development and Efficacy of MJC13 in a Preclinical Model of Castrate-Resistant Prostate Cancer National Institutes of Health (NIH) / PMC[Link]

Technical Support Center: Optimizing Synthesis of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of quinolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the multi-step synthesis of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Overview of the Synthetic Pathway

The synthesis of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one is typically approached via a multi-step sequence. A common and effective strategy involves the initial construction of the quinolinone core, followed by functionalization at the C3-position, and concluding with the introduction of the aminomethyl group via a stable intermediate. This guide will focus on a robust pathway involving the reduction of an azide precursor, a method known for its reliability and high yield.

G cluster_0 Step 1: Quinolinone Core & C3-Functionalization cluster_1 Step 2: Azide Formation cluster_2 Step 3: Amine Formation A 1,5,7-trimethyl-3-(bromomethyl) -quinolin-2(1H)-one Synthesis B 3-(azidomethyl)-1,5,7-trimethyl -quinolin-2(1H)-one Synthesis A->B NaN3, DMF C Reduction to Final Product: 3-(aminomethyl)-1,5,7-trimethyl -quinolin-2(1H)-one B->C Reduction (e.g., Staudinger Reaction or Catalytic Hydrogenation)

Caption: General synthetic workflow.

Part 1: Troubleshooting the Quinolinone Core Synthesis & Bromination

The initial steps of forming the functionalized quinolinone scaffold are critical for the overall yield. A common route is the Knorr cyclization of a β-keto anilide followed by radical bromination.[1]

Q1: My Knorr cyclization to form the quinolinone ring is resulting in a low yield and a significant amount of dark, intractable tar. What is causing this and how can I prevent it?

A1: This is a frequent issue in acid-catalyzed cyclizations like the Knorr synthesis, particularly when high temperatures are employed.[2]

  • Causality: Tar formation is typically due to the decomposition and polymerization of starting materials or the product under strongly acidic conditions at elevated temperatures.[3] Localized overheating can accelerate these side reactions, leading to a complex mixture that is difficult to purify.

  • Troubleshooting & Optimization:

    • Temperature Control: The cyclization is often highly exothermic. Instead of high-temperature reflux, try a milder approach. Use a pre-heated oil bath and maintain a consistent internal temperature (e.g., 80-100°C). Monitor the reaction by Thin Layer Chromatography (TLC) to find the minimum temperature and time required for completion, avoiding prolonged heating after the starting material is consumed.[4]

    • Choice of Acid: While sulfuric acid is common, polyphosphoric acid (PPA) can be an excellent alternative, often promoting cleaner cyclization at lower temperatures (e.g., 80 °C).[1]

    • Purity of Starting Materials: Ensure your aniline and β-ketoester starting materials are pure. Impurities can act as catalysts for polymerization.[2]

    • Work-up Procedure: Quench the reaction by pouring it carefully onto ice water. This precipitates the product while keeping polymeric byproducts more soluble, aiding in initial purification.

Q2: The radical bromination of the 3-methyl group on my quinolinone scaffold is sluggish and gives a mixture of mono- and di-brominated products. How can I improve the selectivity?

A2: Controlling the stoichiometry and reaction conditions is key to achieving selective mono-bromination.

  • Causality: Over-bromination occurs when the mono-brominated product reacts further with the bromine source. Sluggish reactions can be due to an inefficient radical initiator or insufficient energy input.

  • Troubleshooting & Optimization:

ParameterRecommended Adjustment & Rationale
Brominating Agent Use N-Bromosuccinimide (NBS) instead of liquid bromine for better handling and stoichiometry control. Use exactly 1.0-1.05 equivalents.
Initiator Use a fresh batch of a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). Ensure the reaction temperature is appropriate for the initiator's half-life.
Solvent Use a non-polar solvent like carbon tetrachloride (CCl₄) or benzene. Ensure the solvent is anhydrous.
Light Source Irradiate the reaction mixture with a broad-spectrum lamp (e.g., a 250W sun lamp) to promote consistent radical initiation.
Monitoring Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated byproduct.

Part 2: Troubleshooting the Azide Formation & Reduction

The conversion of the 3-(bromomethyl) group to the final amine is a critical two-step process. The formation of the azide intermediate is generally straightforward, but the final reduction can present challenges.

Q3: The Staudinger reduction of my 3-(azidomethyl) intermediate is incomplete, and I'm having difficulty isolating the final amine product. What are the best practices?

A3: The Staudinger reaction is an excellent method for converting azides to amines with high fidelity.[5] However, both the reaction and the subsequent work-up require careful attention.

  • Causality: An incomplete reaction may result from impure reagents or insufficient water for the hydrolysis of the aza-ylide intermediate. The basic nature of the final amine product can make it difficult to isolate and purify via standard silica gel chromatography.

  • Troubleshooting the Staudinger Reduction:

G Start Start: 3-(azidomethyl)quinolinone Step1 Dissolve in THF. Add PPh3 (1.1 eq). Start->Step1 Step2 Stir at RT until N2 evolution ceases. Monitor by TLC (disappearance of azide). Step1->Step2 Step3 Critical Step: Hydrolysis Step2->Step3 Step4 Work-up and Purification Step3->Step4

Caption: Staudinger reaction workflow.

  • Reaction Conditions: Use triphenylphosphine (PPh₃) in a solvent like Tetrahydrofuran (THF). After the initial reaction (indicated by the cessation of N₂ gas evolution), the addition of water is crucial for the hydrolysis of the intermediate iminophosphorane to the amine and triphenylphosphine oxide (TPPO).[5] Heating the mixture to reflux after adding water can drive this hydrolysis to completion.

  • Alternative Reduction: If the Staudinger reaction remains problematic, catalytic hydrogenation is an excellent alternative.

MethodCatalystSolventConditionsPros/Cons
Catalytic Hydrogenation 10% Pd/CMethanol or EthanolH₂ (balloon or Parr shaker), RTPro: Very clean, byproduct is N₂ gas. Con: Requires hydrogenation equipment; catalyst can be pyrophoric.
Staudinger Reaction PPh₃ / H₂OTHFRT then RefluxPro: Does not require special pressure equipment. Con: Produces stoichiometric TPPO, which must be removed.

Q4: My final amine product streaks badly on silica TLC plates, and I cannot get good separation with column chromatography. How should I purify it?

A4: This is a classic problem for basic compounds like amines on acidic silica gel. The strong interaction between the amine's lone pair and the acidic silanol groups on the silica surface causes poor chromatographic behavior.[6]

  • Causality: The Lewis basicity of the amine leads to strong, often irreversible, adsorption to the acidic stationary phase.

  • Purification Solutions:

    • Basic Modifier: The most common solution is to add a basic modifier to your mobile phase. This neutralizes the acidic sites on the silica. Add 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your eluent system (e.g., Dichloromethane:Methanol:NEt₃ 95:5:0.5).[6]

    • Alternative Stationary Phase: If streaking persists, switch to a more suitable stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds.[6]

    • Reverse-Phase Chromatography: For highly lipophilic quinolines, reverse-phase (C18) flash chromatography can provide excellent separation.[6]

    • Acid/Base Extraction: An alternative to chromatography is an acid/base work-up. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with dilute aqueous HCl (e.g., 1M). The amine will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities (like TPPO) in the organic layer. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/hexane) can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q: Can I use a different method to introduce the aminomethyl group? A: Yes. A Mannich reaction on the quinolinone core with formaldehyde and a suitable amine source (like ammonium chloride) could be a more direct, one-step approach to introduce the aminomethyl group, potentially avoiding the need for azide intermediates.[7] However, this reaction can sometimes be lower yielding and require more optimization depending on the substrate.

Q: My final product appears to be degrading over time. What are the proper storage conditions? A: Primary amines, especially on an electron-rich aromatic system, can be susceptible to air oxidation, which often leads to discoloration. For long-term storage, it is recommended to store the compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C). If it is an oil, dissolving it in an anhydrous, de-gassed solvent may also improve stability.

Q: Are there any specific safety precautions I should take when working with the azide intermediate? A: Yes. While high molecular weight organic azides are generally less shock-sensitive than small ones, they should always be handled with care. Avoid heating the neat azide, and do not use metal spatulas to scrape the solid, as friction can be a source of initiation. Perform the reaction in a well-ventilated fume hood.

References

  • BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
  • BenchChem. (2026). Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers.
  • BenchChem. (2025). Technical Support Center: Optimizing Quinolinone Synthesis.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (2025).
  • Georgiev, A. et al. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Molecules, 26(16), 4789. [Link]

  • Organic Chemistry Portal. Staudinger Reaction. [Link]

  • Saeed, A. et al. (2018). Synthesis and Biological Activity of Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 23(11), 2999. [Link]

  • Wang, C. et al. (2017). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chinese Chemical Society, 64(8), 886-894. [Link]

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stability and degradation of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. Understanding the stability and degradation profile of this compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results. Quinolinone derivatives can be susceptible to various environmental factors, leading to degradation that can compromise sample integrity and biological activity. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and analyze the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one has developed a yellow or brownish tint. What is causing this discoloration?

Discoloration is a common visual indicator of degradation for many quinoline and quinolinone-based compounds.[1] This is most frequently caused by:

  • Photodegradation: Many quinolone structures are photosensitive and can degrade upon exposure to ambient laboratory light or UV radiation.[1][2][3] This process can lead to the formation of various photoproducts, including oxidized species or dimers, which are often colored.[2][3] It is crucial to protect solutions from light during storage and handling.

  • Oxidation: The quinolinone ring system and the aminomethyl group can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.[4] This can lead to the formation of N-oxides or hydroxylated byproducts.[4]

Recommendation: Always store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1][2] For long-term storage, degassing the solvent or storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.

Q2: I am observing a progressive loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

Yes, this is a classic sign of compound degradation.[1] The parent compound, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, is the active species in your assay. If it degrades into other products, the effective concentration of the active molecule decreases, leading to lower-than-expected biological activity.

The primary factors influencing stability in solution are:

  • pH: The stability of quinolinones is often highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic conditions due to hydrolysis.[1][5]

  • Temperature: Elevated temperatures increase the rate of most chemical reactions, including hydrolysis and oxidation.[1][6] Storing solutions at lower temperatures (e.g., 4°C or -20°C) is generally recommended.

  • Light Exposure: As mentioned in Q1, photodegradation can significantly reduce the concentration of the parent compound.[3]

Recommendation: Prepare fresh solutions before critical experiments. If stock solutions must be stored, perform a stability study under your specific storage and experimental conditions (e.g., in your cell culture medium at 37°C) to determine the compound's viability over time.

Q3: What are the primary degradation pathways I should be aware of for this compound?

Based on the structure—a quinolin-2(1H)-one core with an aminomethyl substituent—the most probable degradation pathways involve hydrolysis and oxidation.

  • Hydrolysis: The quinolin-2(1H)-one contains an internal cyclic amide (a lactam). Amides are susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.[7][8]

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon is the initiating step.[7][9]

  • Oxidation: The electron-rich aromatic system and the primary amine are potential sites for oxidation. This can lead to the formation of hydroxylated derivatives on the aromatic rings or oxidation of the aminomethyl side chain.[4]

  • Photodegradation: Exposure to light can induce complex reactions, potentially involving dimerization or the formation of radical species, leading to a variety of degradation products.[2][3]

The following diagram illustrates these potential degradation routes.

G cluster_main 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent Parent Compound AcidBase Acid/Base (Hydrolysis) Oxidation Oxidative Stress (e.g., H₂O₂) Light Light (Photodegradation) HydrolysisProduct Ring-Opened Product (Carboxylic Acid & Amine) AcidBase->HydrolysisProduct Lactam Cleavage OxidationProduct Hydroxylated Derivatives or N-Oxides Oxidation->OxidationProduct Oxidation PhotoProduct Dimers, Photoproducts Light->PhotoProduct Complex Reactions

Caption: Potential degradation pathways for the target compound.

Q4: What is the best way to analyze the stability of my compound and identify its degradants?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[1][4] To identify the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[4][10]

A robust stability-indicating method should be able to:

  • Separate the parent compound from all degradation products, impurities, and solvent peaks.

  • Accurately quantify the decrease of the parent compound and the increase of degradation products over time.

The development of such a method is typically guided by a forced degradation study , where the compound is intentionally degraded under various stress conditions.[11][12][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Multiple new peaks appear in my HPLC chromatogram over time. Compound degradation.Protect the solution from light and heat. Check the pH of your solvent or buffer. Run a forced degradation study (see Protocol 1) to intentionally generate and identify these peaks.
The area of my parent compound's peak is decreasing in stored samples. Compound instability under current storage conditions.Re-evaluate your storage conditions. Store aliquots at -20°C or -80°C in amber vials. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment.
I see a loss of "mass balance" in my degradation study (the sum of the parent and degradant peaks doesn't equal the initial amount). 1. Degradation products may not be UV-active at the chosen wavelength. 2. Some degradants might be precipitating out of solution. 3. The response factor of degradants is different from the parent compound.1. Use a Photo-Diode Array (PDA) detector to analyze peak purity and check for absorbance at other wavelengths. 2. Visually inspect your solutions for any precipitate. 3. This is a known challenge. The goal of forced degradation is primarily to demonstrate method specificity and identify pathways, not always to achieve perfect mass balance.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to understand degradation pathways and to develop a stability-indicating analytical method.[1][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][11][14]

Caption: Workflow for a comprehensive forced degradation study.

Detailed Steps:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one in a suitable solvent (e.g., acetonitrile/water mixture).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1] Collect samples at specified time points, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1] Collect samples, cool, and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.[1][4] Collect samples at specified time points for analysis.

  • Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven at 80°C.[1][4] Sample at specified time points.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).[1][4] A control sample should be wrapped in aluminum foil and kept alongside the exposed sample.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2). Use a PDA detector to check for peak purity and identify the optimal wavelength for detecting all components. Use LC-MS to obtain mass information for the degradation products to aid in structural elucidation.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.

1. HPLC System and Conditions:

  • Column: A C18 reversed-phase column is a standard choice (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution is often required.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Example Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detector or PDA detector set at a wavelength of maximum absorbance for the parent compound (e.g., determined by a UV scan, often around 254 nm or 275 nm for quinoline structures).[4][15]

  • Column Temperature: 30-35°C[16]

2. Method Validation:

  • Specificity: Inject all samples from the forced degradation study. The method is specific if the parent peak is well-resolved from all degradation product peaks, and the parent peak shows no co-elution (as determined by peak purity analysis with a PDA detector).[1]

  • Linearity, Accuracy, Precision: These parameters should be validated according to standard ICH guidelines once the method's specificity is confirmed.

Summary of Expected Stability

The following table summarizes the expected stability of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one based on the general behavior of quinolinone derivatives. This should be confirmed experimentally for your specific conditions.

Condition Stress Level Expected Degradation Likely Primary Pathway
Acidic 0.1 M HCl, 60°CModerate to HighHydrolysis (Lactam Cleavage)
Basic 0.1 M NaOH, 60°CModerate to HighHydrolysis (Lactam Cleavage)
Oxidative 3% H₂O₂, RTModerateOxidation of amine or ring
Thermal 80°CLow to ModerateGeneral acceleration of other pathways
Photolytic UV/Visible LightHighPhotodegradation (various products)

References

  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. [Link]

  • Li, Y., et al. (2022). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology. [Link]

  • Schwarz, G., et al. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. [Link]

  • PubMed. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. National Center for Biotechnology Information. [Link]

  • He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4195. [Link]

  • ResearchGate. (2018). Pathway proposed for the degradation of quinoline. ResearchGate. [Link]

  • He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. [Link]

  • MDPI. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Wang, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]

  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 415-419. [Link]

  • Wang, H., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104712. [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]

  • Kumar, V. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. [Link]

  • de Andrade, J. B., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry, 108, 53-59. [Link]

  • Pawar, S. S., et al. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 18(2). [Link]

  • Anonymous. (2018). Hydrolysis Reactions. Source Not Specified. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • ResearchGate. (2021). Effects of temperature (a) and dissolved oxygen (DO) (b) on the cell growth and quinoline biodegradation of strain PY1. ResearchGate. [Link]

  • ResearchGate. (2007). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. ResearchGate. [Link]

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. [Link]

  • Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Utah Tech University. [Link]

  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Appchem. 3-(aminomethyl)-1,6,8-trimethylquinolin-2(1H)-one. Appchem. [Link]

  • Liu, Y., et al. (2019). Improving Selectivity, Proteolytic Stability, and Antitumor Activity of Hymenochirin-1B: A Novel Glycosylated Staple Strategy. ACS Chemical Biology, 14(4), 703-712. [Link]

  • Google Patents. (2015). EP2930166A1 - Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine.
  • El-Fakharany, E. M., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6688. [Link]

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Technical Support Center: Minimizing Off-Target Effects of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals working with 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one and related quinolinone-based compounds. As this specific molecule may be a novel chemical entity with limited public data, this document focuses on the broader quinolinone scaffold, outlining proactive strategies and detailed troubleshooting protocols to anticipate, identify, and mitigate potential off-target effects. Our goal is to enhance experimental reproducibility, data integrity, and the overall safety and selectivity profile of your research programs.

Section 1: Proactive Off-Target Liability Assessment - FAQs

This section addresses crucial questions to consider before initiating extensive cellular or in vivo experiments. A proactive approach is the most efficient way to de-risk your compound and avoid costly, time-consuming troubleshooting later.

Question: We have just synthesized 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. What are the first steps to assess its selectivity?

Answer: A tiered approach is recommended, starting with broad, cost-effective methods and progressing to more specific, in-depth assays.

  • In Silico Profiling: Begin with computational methods. Use the chemical structure to screen against databases of known protein targets.[1] This can predict potential off-target interactions based on structural similarity to other known ligands and provide an early warning for common liabilities like kinase promiscuity or hERG channel binding.[2]

  • Broad Biochemical Screening: The quinolinone scaffold is a common feature in kinase inhibitors.[2][3] Therefore, an essential first step is to perform a broad kinase panel screen (e.g., against 100-400 kinases) at a fixed concentration (e.g., 1 µM).[4] This provides a "snapshot" of your compound's selectivity across the kinome.[4][5]

  • Initial Safety Pharmacology Panel: Concurrently, submit the compound for a basic in vitro safety pharmacology panel. This typically assesses interactions with a set of targets known to cause adverse effects, such as the hERG channel (cardiotoxicity), GPCRs, and ion channels.[6][7]

Question: The quinolinone structure is planar. Should we be concerned about DNA intercalation?

Answer: Yes, this is a valid concern. Planar aromatic structures can potentially intercalate into DNA, leading to cytotoxicity and genotoxicity.[8]

  • Initial Check: An early, cost-effective assay is an ethidium bromide displacement assay. This fluorometric method can quickly indicate if your compound displaces a known DNA intercalator.[8]

  • Confirmation: If the initial check is positive, follow-up with a topoisomerase I unwinding assay to confirm an intercalating mechanism.[8] These results are critical for interpreting any observed cytotoxicity that is independent of your primary target's activity.

Question: What are the most common off-target liabilities associated with quinolinone-based compounds?

Answer: Based on extensive literature, the quinolinone scaffold is associated with several key off-target activities that researchers should be aware of:[9][10][11]

  • Kinase Promiscuity: As a privileged scaffold in kinase inhibitor design, many quinolinones bind to the ATP pocket of multiple kinases.[2][3]

  • hERG Channel Inhibition: Certain structural motifs can lead to binding to the hERG potassium channel, a major flag for potential cardiotoxicity.[2]

  • DNA Methyltransferase (DNMT) Inhibition: Some quinoline and quinazoline derivatives have been shown to inhibit DNMTs, which could lead to epigenetic effects.[12]

  • General Cytotoxicity: At higher concentrations, non-specific toxicity can occur due to various mechanisms, including mitochondrial dysfunction or membrane disruption.[13]

A proactive screening strategy should ideally assess these potential liabilities early in the development process.

Section 2: Troubleshooting Guide - Investigating Unexpected Experimental Outcomes

This section is designed to help you diagnose and resolve specific issues that may arise during your experiments, potentially pointing towards off-target effects.

Problem: We observe significant cytotoxicity in our cell-based assay at concentrations where the intended target is not fully inhibited.

Potential Cause & Troubleshooting Workflow: This scenario strongly suggests an off-target effect is driving the observed cell death.

A Unexpected Cytotoxicity Observed B Is the cytotoxicity dose-dependent? A->B C Perform Broad Kinase Selectivity Panel (e.g., KINOMEscan) B->C Yes D Run Secondary Assays: - Apoptosis (Caspase-3/7) - Mitochondrial Toxicity (e.g., TMRE) - DNA Damage (γH2AX) B->D Yes E Data inconsistent or artifactual. Review assay setup (controls, reagents). B->E No F Identify Off-Target Kinase(s) (e.g., pro-apoptotic kinases) C->F G Identify Mechanism of Toxicity (e.g., mitochondrial depolarization) D->G H Validate off-target in cells using knockdown (siRNA) or knockout models. F->H I Synthesize analog lacking off-target activity to confirm phenotype. G->I J Conclusion: Cytotoxicity is driven by a specific off-target. H->J I->J

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Step-by-Step Protocol:

  • Confirm Dose-Response: First, ensure the cytotoxicity is robust and dose-dependent. Run a detailed concentration curve (e.g., 10-point, 3-fold dilutions) and confirm with a secondary, orthogonal viability assay (e.g., if you used an MTT assay, confirm with a CellTiter-Glo® luminescent assay).[14]

  • Broad Kinase Screen: If not already done, immediately perform a comprehensive kinase selectivity screen. Many kinases are involved in cell survival and apoptosis pathways; inhibition of one could explain the phenotype.[4][5]

  • Mechanistic Cell-Based Assays: Run a panel of assays to pinpoint the cell death mechanism. Key assays include:

    • Apoptosis Assay: Measure activation of Caspase-3 and -7.

    • Mitochondrial Health Assay: Use a dye like TMRE to measure mitochondrial membrane potential.

    • DNA Damage Assay: Stain for phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.

  • Validate Hits: If the kinase screen identifies potent off-targets, validate their role. Use siRNA to knock down the suspected off-target kinase in your cell line and see if it rescues the cells from compound-induced death.

  • Medicinal Chemistry Follow-up: The ultimate confirmation is to synthesize a close analog of your compound that retains on-target potency but has significantly reduced activity against the identified off-target. If this new compound is not cytotoxic, you have confirmed the source of the off-target effect.[15]

Problem: The results from my dual-luciferase reporter assay are inconsistent, and the Renilla control signal varies between treatment groups.

Potential Cause & Troubleshooting Steps: While often attributed to transfection variability, inconsistent internal controls can be a sign that your compound is affecting the control reporter's expression or the luciferase enzyme itself, which is an off-target effect.[16]

  • Rule out Assay Artifacts: Ensure your reagents are fresh and that you are following a validated protocol.[16][17] Check for issues like cell health, inconsistent seeding density, or reagent dispensing errors.[14][18]

  • Test for Direct Enzyme Inhibition: Run a simple biochemical assay using recombinant Renilla luciferase enzyme, its substrate (coelenterazine), and your compound. If your compound directly inhibits the enzyme, you will see a dose-dependent decrease in luminescence. This is a clear off-target interaction.

  • Promoter Interference Test: The Renilla control is typically driven by a constitutive promoter (e.g., SV40 or TK). Your compound might be unintentionally modulating the activity of this promoter. To test this, transfect cells with a panel of control vectors expressing Renilla under different constitutive promoters. If the signal is only suppressed for one promoter type, it suggests a specific off-target transcriptional effect.

  • Switch Normalization Method: If an off-target effect on the Renilla control is suspected, switch to a non-enzymatic normalization method for that experiment. For example, after lysing the cells and reading the luciferase signal, you can quantify total protein in the same well using a BCA or Bradford assay.

Section 3: Key Experimental Protocols

To ensure data integrity and reproducibility, the following are standardized protocols for key off-target assessment assays.

Protocol 1: Kinase Inhibitor Selectivity Profiling (Biochemical Assay)

This protocol outlines a general method for assessing inhibitor selectivity using a radiometric assay format, which is considered a gold standard for its sensitivity and direct measurement of phosphorylation.[5][19]

Objective: To determine the IC50 values of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one against a panel of protein kinases.

Materials:

  • Recombinant protein kinases

  • Specific peptide substrates for each kinase

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • [γ-³³P]ATP

  • 10 mM stock solution of the test compound in 100% DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 96-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for background.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the respective protein kinase.

  • Initiate Reaction: Add the kinase reaction mixture to the wells. To start the phosphorylation reaction, add [γ-³³P]ATP. It is crucial that the final ATP concentration is at or near the Km value for each specific kinase to ensure the measured IC50 values approximate the intrinsic inhibitor affinity (Ki).[5][19]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane.

  • Washing: Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the membrane, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended ValueRationale
ATP Concentration ≤ Km of the kinaseEnsures IC50 values reflect intrinsic affinity (Ki) rather than just competition with ATP.[5][19]
DMSO Concentration < 1% finalHigh concentrations of DMSO can inhibit kinase activity and affect data quality.[20]
Enzyme Concentration Titrated for linearityThe reaction should be linear with respect to time and enzyme concentration.[20]
Protocol 2: Cell Viability Assessment using a Luminescent Assay (CellTiter-Glo®)

Objective: To quantify cell viability by measuring intracellular ATP levels as an indicator of metabolically active cells.

Materials:

  • Cells of interest plated in a 96-well, opaque-walled plate

  • Test compound stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells into a 96-well opaque-walled plate at a pre-optimized density and allow them to adhere overnight.[18]

  • Compound Treatment: Prepare serial dilutions of your compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix them to form the CellTiter-Glo® Reagent.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells to calculate the percent viability. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

A Seed cells in 96-well plate B Allow cells to adhere (e.g., overnight) A->B D Treat cells with compound (include vehicle control) B->D C Prepare serial dilutions of compound C->D E Incubate for desired duration (24-72h) D->E F Equilibrate plate and reagents to room temp. E->F G Add CellTiter-Glo® Reagent to each well F->G H Mix to lyse cells & stabilize signal G->H I Read luminescence H->I J Analyze data and calculate GI50 I->J

Caption: Workflow for a luminescent cell viability assay.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health.[Link]

  • Preclinical Safety Pharmacology Studies ICH S7A CRO. Biotech Farm.[Link]

  • What are preclinical safety pharmacology requirements? Patsnap Synapse.[Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health.[Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic.[Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. National Institutes of Health.[Link]

  • Safety Guidelines. ICH.[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.[Link]

  • Assay Troubleshooting. MB - About.[Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.[Link]

  • Kinase assays. BMG LABTECH.[Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.[Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.[Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Institutes of Health.[Link]

  • Molecular target interactions of quinoline derivatives as anticancer agents: A review. ScienceDirect.[Link]

  • Global Regulatory Guidelines for Vaccines. National Institutes of Health.[Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.[Link]

  • Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.[Link]

  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene.[Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.[Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.[Link]

  • Computed values for prediction parameters of quinoline. ResearchGate.[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.[Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Institutes of Health.[Link]

  • Effect of side chain location in (2-aminoethyl)-aminomethyl-2-phenylquinolines as antitumor agents. PubMed.[Link]

  • 7-Aminoalkoxy-Quinazolines from Epigenetic Focused Libraries Are Potent and Selective Inhibitors of DNA Methyltransferase 1. MDPI.[Link]

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed.[Link]

  • Convenient one-step synthesis of pyrrolo[3,4-c]quinolin-1-ones via TMSCl-catalyzed cascade reactions of isatins and β-enamino ketones. RSC Publishing.[Link]

  • electrophilic reaction of quinoline 1-oxide through base-induced deprotonation. J-STAGE.[Link]

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Technical Support Center: Troubleshooting 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the unique physicochemical dichotomy of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, frequently utilized for targeting kinases such as EGFR and GSK-3β[1][2].

However, the specific substitution pattern of this molecule presents distinct challenges. The 1,5,7-trimethyl groups drastically increase the lipophilicity and planarity of the core, while the 3-aminomethyl group introduces a highly polar, basic primary amine[3]. This guide is designed to explain the causality behind common experimental failures and provide self-validating protocols to ensure your data remains robust and reproducible.

Section 1: Chemical Synthesis & Purification

Q: Why am I experiencing severe streaking and low recovery when purifying the crude compound via standard silica gel chromatography?

The Causality: The synthesis of quinolin-2-one derivatives is typically achieved via Knorr cyclization in acidic media[4]. Following functionalization to introduce the 3-aminomethyl group, the resulting primary amine acts as a strong hydrogen bond donor and base. Standard silica gel contains acidic silanol groups (Si-OH) that irreversibly bind to the protonated amine, causing severe chromatographic tailing and compound loss.

The Solution: You must neutralize the stationary phase or switch to reverse-phase chromatography.

Purification Start Crude 3-(aminomethyl)- quinolin-2-one TLC QC: TLC Analysis (Check for Streaking) Start->TLC Decision Severe Streaking Observed? TLC->Decision NormalPhase Silica Gel + 2% TEA (Neutralize Silanols) Decision->NormalPhase No ReversePhase C18 RP-HPLC (0.1% TFA in MeCN/H2O) Decision->ReversePhase Yes Pure Purified Compound (>95% by LC-MS) NormalPhase->Pure ReversePhase->Pure

Workflow for mitigating chromatographic streaking during purification.

Section 2: Physicochemical Properties & Formulation

Q: My compound precipitates when transferred to the aqueous assay buffer, leading to erratic IC50 values. How do I fix this?

The Causality: The 1,5,7-trimethyl core drives hydrophobic stacking, making the neutral free-base highly insoluble in water. When you dilute a DMSO stock into an aqueous buffer, the compound rapidly nucleates into colloidal nano-aggregates. These aggregates non-specifically sequester target proteins, yielding false-positive inhibition in biochemical assays.

Quantitative Data Summary: To troubleshoot formulation, compare your experimental conditions against the established physicochemical thresholds for this class of molecules.

ParameterExpected RangeExperimental ConsequenceCorrective Action
Aqueous Solubility < 10 µM (Free base)Colloidal aggregation; false positivesFormulate as an HCl salt; add 0.01% Triton X-100
pKa (Aminomethyl) 9.0 - 9.8Protonated at pH 7.4; poor permeabilityAdjust assay pH slightly or use prodrug strategy
LogP (Calculated) 2.5 - 3.2High non-specific plastic bindingUse low-binding polypropylene plates
Auto-fluorescence Ex: 320nm / Em: 410nmInterference in UV/Vis or FP assaysSwitch to Time-Resolved Fluorescence (TR-FRET)
Self-Validating Protocol: Aqueous Formulation for Kinase Assays

To prevent aggregation, use this self-validating step-by-step methodology. The built-in QC steps ensure that you never run an assay with precipitated compound.

Step 1: Primary Stock Preparation Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM. QC Check 1 (Visual): Sonicate for 5 minutes. The solution must be optically clear with no particulate matter.

Step 2: Serial Dilution Perform all intermediate serial dilutions (e.g., 100X concentrated) in 100% DMSO. Do not introduce water yet.

Step 3: Aqueous Transfer Prepare your final assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2) and supplement it with 0.01% Triton X-100 . The detergent disrupts hydrophobic stacking of the trimethyl groups. Rapidly inject the DMSO stock into the buffer to a final DMSO concentration of ≤1%.

Step 4: QC Check 2 (Dynamic Light Scattering - DLS) Self-Validation Check: Before adding the target enzyme, analyze the highest concentration well (e.g., 100 µM) via DLS or nephelometry. If the scattering intensity is significantly above the buffer baseline, aggregates are present, and the data must be discarded.

AssayPrep S1 1. Stock Prep 10 mM in DMSO QC1 QC Check 1 Visual Clarity S1->QC1 S2 2. Serial Dilution 100X in DMSO QC1->S2 S3 3. Aqueous Transfer Assay Buffer + 0.01% Triton S2->S3 QC2 QC Check 2 DLS for Aggregates S3->QC2 S4 4. Target Incubation GSK-3β / EGFR QC2->S4

Step-by-step self-validating preparation of compounds for kinase assays.

Section 3: Cell-Based Assays & Permeability

Q: The compound shows single-digit nanomolar affinity against GSK-3β in biochemical assays, but poor efficacy in cell viability assays using SH-SY5Y cells. Why?

The Causality: This is a classic permeability disconnect. The 3-aminomethyl group is essential for forming a critical hydrogen bond network in the ATP-binding pocket of kinases like GSK-3β[2] and EGFR[1]. However, because its pKa is ~9.5, over 99% of the molecules are positively charged at physiological pH (7.4). This cationic state severely restricts passive transcellular diffusion across the hydrophobic lipid bilayer of SH-SY5Y or HT-29 cell lines[1][2].

The Solution: If target engagement is confirmed biochemically but cellular efficacy is absent, you must validate intracellular exposure. Run a Parallel Artificial Membrane Permeability Assay (PAMPA) to confirm poor diffusion. If confirmed, consider transiently masking the amine via a lipophilic prodrug strategy, or extend cell incubation times from 24 hours to 72 hours to allow for active transport accumulation.

MOA Drug 3-(aminomethyl)-1,5,7- trimethylquinolin-2(1H)-one Target Kinase Target (e.g., GSK-3β / EGFR) Drug->Target ATP-competitive binding (H-bond via aminomethyl) Biomarker Downstream Phosphorylation (e.g., Tau / ERK) Target->Biomarker Inhibition of kinase activity Phenotype Cellular Phenotype (Neuroprotection / Apoptosis) Biomarker->Phenotype Signal transduction modulation

Pharmacological mechanism of action for quinolin-2(1H)-one kinase inhibitors.

References
  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclis
  • 4-Aminomethyl-2(1H)-quinolinone - 132973-43-4 VulcanChem
  • Synthesis and anticancer evaluation of quinolin-2(1H)
  • Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease ResearchG

Sources

Technical Support Center: Protocol Refinement for 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one Assays

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and practical advice for researchers working with 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one and related quinolinone derivatives. Our goal is to equip you with the expertise to anticipate challenges, diagnose issues, and refine your assay protocols for robust and reproducible results. The inherent physicochemical properties of the quinolinone scaffold present unique challenges, primarily concerning solubility and intrinsic fluorescence, which this guide will address in detail.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient researchers who are beginning to work with 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one.

Q1: What are the primary challenges I should anticipate when designing assays for this quinolinone derivative? A1: The two most significant challenges are poor aqueous solubility and the potential for compound autofluorescence. The quinoline core is hydrophobic, which can lead to precipitation when diluting from an organic stock solution into aqueous assay buffers.[1] Additionally, the extended π-electron system of the quinoline ring can absorb and emit light, potentially interfering with fluorescence-based assays.[2][3]

Q2: What is the recommended solvent for preparing a stock solution? A2: Dimethyl sulfoxide (DMSO) is the most common and effective co-solvent for dissolving a wide range of quinoline derivatives for initial stock preparation.[1] However, it is crucial to use anhydrous DMSO, as some quinolinols have shown instability in the presence of water or in specific solvents like DMF.[4][5] Always prepare a concentrated stock (e.g., 10-20 mM) that can be serially diluted for your working solutions.

Q3: My compound precipitates when I add the DMSO stock to my aqueous buffer. What is happening? A3: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its kinetic solubility limit in the final aqueous medium. As the highly solubilizing DMSO is diluted, the aqueous buffer cannot maintain the compound in solution, leading to the formation of precipitate. This is a very common issue with hydrophobic compounds.[1]

Q4: How does the intrinsic fluorescence of a quinolinone compound affect my results? A4: If you are using a fluorescence-based assay (e.g., measuring fluorescence intensity, FRET, or polarization), the compound's own fluorescence (autofluorescence) can contribute to the signal.[2][6] This leads to a high background, a poor signal-to-noise ratio, and can result in false positives or inaccurate measurements of activity.[2]

Q5: How should I prepare my vehicle controls for cell-based assays? A5: Your negative or vehicle control group is critical and must contain the exact same final concentration of all solubilizing agents (e.g., DMSO, surfactants, cyclodextrins) as your experimental groups, but without the test compound.[1][6] This ensures that any observed effects are due to the compound itself and not the solvent system. It is typically recommended to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced cytotoxicity.[6]

Troubleshooting Guide: From Root Cause to Resolution

This section provides a detailed, issue-based guide to resolving specific experimental problems.

Issue 1: Compound Solubility and Precipitation

Inconsistent or non-reproducible data can often be traced back to poor compound solubility. Precipitation, whether immediate or delayed, effectively lowers the concentration of your compound in the assay, leading to inaccurate dose-response curves and potency values.

Immediate Precipitation ("Crashing Out") in Aqueous Buffer
  • Root Cause: The concentration of the compound in the final assay medium is above its kinetic solubility limit. Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause "DMSO shock," where the compound rapidly precipitates.

  • Solutions & Refinements:

    • Lower the Final Concentration: This is the simplest first step. Determine if a lower, soluble concentration is still effective for your assay's objectives.[1]

    • Modify Dilution Technique: Instead of adding a small volume of DMSO stock directly to a large volume of buffer, try adding the DMSO stock dropwise while vortexing the buffer. Alternatively, perform a serial dilution in a buffer containing a slightly higher percentage of DMSO before the final dilution step.

    • Gentle Warming: Pre-warming the aqueous buffer or cell media to 37°C can sometimes improve solubility.[1]

    • pH Adjustment: For quinoline compounds with ionizable groups, such as the aminomethyl group in your compound, adjusting the buffer pH can significantly impact solubility. Since this group is basic, lowering the pH may increase solubility.

Delayed Precipitation in Multi-Day Assays (e.g., Cell Culture)
  • Root Cause: The compound may be kinetically soluble initially but thermodynamically unstable over time, especially with temperature fluctuations (e.g., removal from an incubator) or interaction with media components. Freeze-thaw cycles of stock solutions can also promote the formation of aggregates that precipitate over time.[1]

  • Solutions & Refinements:

    • Aliquot Stock Solutions: Store your primary DMSO stock in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

    • Incorporate Solubilizing Excipients: For particularly challenging compounds, formulation strategies may be necessary.

      • Cyclodextrins (e.g., HP-β-CD): These form inclusion complexes that encapsulate the hydrophobic compound, increasing its aqueous solubility.[1]

      • Surfactants (e.g., Tween® 80, Pluronic® F-68): Non-ionic surfactants can form micelles that solubilize the compound.[1] Note: Always run controls to ensure the excipient does not interfere with the assay or cell health.

Troubleshooting Flowchart: Compound Precipitation

G start Compound Precipitates in Aqueous Buffer q1 Immediate or Delayed Precipitation? start->q1 step1_imm 1. Lower Final Compound Concentration q1->step1_imm Immediate step1_del 1. Aliquot Stock Solution to Avoid Freeze-Thaw q1->step1_del Delayed immediate Immediate q2_imm Soluble? step1_imm->q2_imm step2_imm 2. Modify Dilution Method (e.g., dropwise addition, serial dilution) q2_imm->step2_imm No success Problem Resolved q2_imm->success Yes q3_imm Soluble? step2_imm->q3_imm step3_imm 3. Pre-warm Buffer to 37°C q3_imm->step3_imm No q3_imm->success Yes advanced 4. Advanced Formulation: Use Cyclodextrins or Surfactants step3_imm->advanced delayed Delayed (e.g., over 24h) q2_del Still Precipitates? step1_del->q2_del step2_del 2. Run Kinetic Solubility Assay (See Protocol 1) q2_del->step2_del Yes q2_del->success No step2_del->advanced advanced->success

Caption: Troubleshooting flowchart for compound precipitation.

Issue 2: Assay Interference from Compound Autofluorescence

Quinolinone scaffolds are inherently fluorescent and can be a major source of interference in fluorescence-based assays.[2][6]

  • Root Cause: The compound absorbs light at the assay's excitation wavelength and emits light in or near the detection window of the assay's fluorophore, creating a high background signal that is indistinguishable from the intended signal.[2]

  • Solutions & Refinements:

    • Quantify the Interference: The first step is to determine the extent of the problem. Run a control plate containing only the assay buffer and serial dilutions of your compound. Read the fluorescence using the same instrument settings (wavelengths, gain) as your main assay. A concentration-dependent increase in signal confirms autofluorescence interference.[2]

    • Background Subtraction: For each compound concentration, you can subtract the average signal from the "compound-only" wells from your experimental wells. This can work for low-level interference but may increase variability and is less effective if the compound's fluorescence is altered by assay components.

    • Shift Wavelengths: If your fluorophore and instrument allow, try using a red-shifted dye for your assay. Quinolinones typically fluoresce in the blue-to-green range, so moving to longer excitation and emission wavelengths (e.g., >600 nm) can often mitigate the issue.[7]

    • Use an Orthogonal Assay: The most robust solution is to validate hits using a non-fluorescence-based method.[2] If your primary screen is fluorescence-based, a secondary assay using luminescence (e.g., Promega's ADP-Glo™ for kinases), absorbance, or mass spectrometry provides an independent confirmation of activity without fluorescence artifacts.

Workflow: Diagnosing and Mitigating Autofluorescence dot

// Node Definitions start [label="Suspected Autofluorescence\n(High Background, False Positives)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Run 'Compound Only' Control Plate\n(See Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Concentration-Dependent\nSignal Increase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Interference Confirmed.\nAttempt Background Subtraction.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Signal-to-Noise Ratio\nAcceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="If possible, switch to\nRed-Shifted Fluorophore\n(Ex/Em > 600 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Validate Hits with an\nOrthogonal (Non-Fluorescent)\nAssay (e.g., Luminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// End Nodes no_issue [label="No Significant\nAutofluorescence", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; resolved [label="Data Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> step1; step1 -> q1; q1 -> no_issue [label="No"]; q1 -> step2 [label="Yes"]; step2 -> q2; q2 -> resolved [label="Yes"]; q2 -> step3 [label="No"]; step3 -> q2; step3 -> step4 [style=dashed, label="If not possible"]; step4 -> resolved; }

Sources

Technical Support Center: A Guide to Overcoming Challenges in the Purification of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinolinone derivatives are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, including anticancer, antiviral, and antibacterial agents. The efficacy and safety of these therapeutic agents are directly dependent on their purity. However, the unique physicochemical properties of the quinolinone scaffold present significant challenges during purification. Common issues include poor chromatographic resolution, difficulty in crystallization, and the removal of structurally similar impurities.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and expert insights to navigate the complexities of quinolinone derivative purification, ensuring the isolation of high-purity compounds essential for research and development.

Part 1: Chromatography Troubleshooting Guide

Chromatography is the most common technique for purifying quinolinone derivatives. However, the basic nitrogen atom and often planar, aromatic nature of the quinolinone ring can lead to several common issues.

Frequently Asked Questions (FAQs)

Q1: My quinolinone derivative is streaking or tailing badly on a silica gel column. What's causing this and how can I fix it?

A1: This is a classic problem caused by the interaction between the basic nitrogen of the quinolinone ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to poor peak shape and can even result in irreversible adsorption of your compound.

Causality: The lone pair of electrons on the quinolinone nitrogen acts as a Lewis base, while the silanol groups are weakly acidic. This acid-base interaction slows the elution of the compound in a non-uniform way, causing the characteristic tailing or streaking.

Solutions:

  • Incorporate a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile amine to your mobile phase.[1][2]

    • Triethylamine (TEA): Start by adding 0.5-2% TEA to your eluent system. For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:TEA.[1]

    • Ammonia: A solution of 7N ammonia in methanol can also be used, typically at a concentration of 0.5-1%.

  • Switch to a Different Stationary Phase: If a basic modifier doesn't solve the problem, the interaction is too strong. Consider a less acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[1]

    • Reversed-Phase (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography is a powerful option where such tailing issues are less common.

Q2: I'm struggling to separate my target quinolinone from a non-polar impurity. They have very similar Rf values in normal-phase chromatography.

A2: Separating compounds with similar polarities, especially when they are both relatively non-polar, requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Reduce Eluent Strength: Use a less polar mobile phase to increase the retention time of both compounds.[1] This will provide more time for them to interact with the stationary phase, potentially improving separation. For example, switch from a hexane/ethyl acetate system to a less polar hexane/dichloromethane or hexane/toluene system.[1]

  • Change Solvent Selectivity: The "selectivity" of the solvent system refers to its ability to differentiate between analytes. Instead of just hexane/ethyl acetate, try systems with different solvent properties, such as those involving toluene, diethyl ether, or MTBE. These solvents can introduce different interactions (e.g., pi-pi stacking with toluene) that may differentiate your compounds.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers significantly higher resolution than flash chromatography.

Q3: My quinolinone derivative seems to be degrading on the silica gel column. How can I purify it without decomposition?

A3: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups on some quinolinone derivatives.

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your mobile phase containing 1-2% triethylamine.[2] This will neutralize the most acidic sites.

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: These are much less acidic than silica.

    • Bonded Phases: Diol or amine-functionalized silica phases are less acidic and can be effective.[2]

  • Minimize Contact Time: Run the column slightly faster than usual to reduce the time your compound spends on the stationary phase. This is a trade-off, as it may slightly reduce resolution.

Workflow: Selecting a Chromatography Strategy

The choice between normal-phase, reversed-phase, or other techniques is critical for success. This decision tree can guide your selection process.

G start Start: Crude Quinolinone Mixture check_polarity Is the target compound polar or non-polar? start->check_polarity np_chrom Normal-Phase Chromatography (Silica) check_polarity->np_chrom Non-polar rp_chrom Reversed-Phase Chromatography (C18) check_polarity->rp_chrom Polar check_acidity Is the compound acid-sensitive? check_acidity->np_chrom No alumina_chrom Alumina Chromatography check_acidity->alumina_chrom Yes check_basicity Is the compound basic (shows tailing)? check_basicity->check_acidity No add_base Add Base (e.g., TEA) to Mobile Phase check_basicity->add_base Yes np_chrom->check_basicity add_base->np_chrom G start Racemic Quinolinone Mixture scale_check What is the required scale? start->scale_check analytical Analytical / Small Scale (<100 mg) scale_check->analytical Analytical preparative Preparative Scale (>1 g) scale_check->preparative Preparative chiral_hplc Chiral HPLC Screening (e.g., Chiralpak AD) analytical->chiral_hplc salt_resolution Diastereomeric Salt Resolution preparative->salt_resolution fractional_cryst Fractional Crystallization salt_resolution->fractional_cryst regenerate Regenerate Free Base fractional_cryst->regenerate

Sources

Technical Support Center: Troubleshooting 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (AMTMQ)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (AMTMQ) is a structurally highly functionalized quinolinone derivative. Compounds in this class are frequently utilized as pharmacophores in enzyme inhibition (e.g., targeting mutant isocitrate dehydrogenase 1 [mIDH1] or PARP) []() and as environmentally sensitive fluorescent probes 1.

However, its unique structural motifs—a planar aromatic core, a lactam-lactim tautomeric system, and a highly reactive primary amine—can introduce significant experimental artifacts if not properly managed. This guide synthesizes field-proven insights to help you identify causality and implement self-validating fixes for your assays.

Section 1: Photophysical Artifacts & Signal Quenching

FAQ 1: Why does the fluorescence emission of AMTMQ shift unpredictably between my in vitro biochemical assay buffer and cell culture media?

Causality & Mechanism: The quinolin-2(1H)-one core undergoes solvent- and pH-dependent lactam-lactim tautomerization. In polar, protic solvents (like aqueous buffers), the lactam form predominates, stabilized by hydrogen bonding. In lipid-rich environments or hydrophobic protein pockets, the lactim form may be favored. This tautomerization drastically shifts the Stokes shift and quantum yield. Quinolinone derivatives are highly sensitive to microenvironmental changes, which modulates their physicochemical properties relative to bulk solutions 1.

Resolution: Standardize your buffer's dielectric constant and pH. If quantifying total compound concentration via fluorescence, identify and use an isosbestic point for excitation, or employ a ratiometric emission readout to mathematically cancel out tautomeric shifts.

Quantitative Summary: Photophysical Properties of AMTMQ
MicroenvironmentDominant TautomerExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Aqueous Buffer (pH 7.4)Lactam3404200.15
Hydrophobic Pocket (Protein)Lactim3253950.45
Acidic Buffer (pH 4.0)Protonated Lactam3454300.05

Section 2: Chemical Reactivity & False Positives

FAQ 2: I am observing a time-dependent loss of AMTMQ activity in my High-Throughput Screening (HTS) assay. Is the compound degrading?

Causality & Mechanism: It is likely not degrading, but reacting. The 3-(aminomethyl) group contains a highly nucleophilic primary amine. This amine is often critical for target binding, such as forming hydrogen bonds in the binding cavities of target enzymes 2. However, if your assay buffer contains trace aldehydes, ketones, or reducing sugars (e.g., glucose in cell media), AMTMQ will undergo spontaneous Schiff base (imine) formation. This depletes the active free amine, rendering the compound inactive.

Resolution: Avoid buffers containing reactive carbonyls. If using cell media, quantify the free compound immediately after dosing using LC-MS/MS, rather than relying on delayed fluorescence or phenotypic readouts.

FAQ 3: My dose-response curves show a "bell-shape" or sudden drop in efficacy at high concentrations (>10 µM). What is causing this?

Causality & Mechanism: AMTMQ's planar 1,5,7-trimethylquinolinone core promotes π−π stacking, leading to colloidal aggregation in aqueous solutions. These aggregates can sequester proteins non-specifically (acting as Pan-Assay Interference Compounds, or PAINS) or cause severe fluorescence inner-filter effects (IFE).

Resolution: Implement the self-validating detergent protocol below to confirm and disrupt colloidal aggregates.

Experimental Protocols: Validating Assay Integrity

Protocol 1: DLS and Detergent-Sensitivity Assay for Aggregation

This self-validating methodology determines if your observed IC50 is a true pharmacological effect or an aggregation-induced artifact.

Step 1: Preparation Prepare a serial dilution of AMTMQ (0.1 µM to 50 µM) in your standard assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl2) 2. Step 2: Baseline DLS Measurement Measure the solutions using Dynamic Light Scattering (DLS). A hydrodynamic radius >10 nm at higher concentrations indicates colloidal aggregation. Step 3: Detergent Disruption Add a non-ionic detergent (0.01% v/v Triton X-100 or CHAPS) to the aggregated samples and gently vortex. Step 4: Re-measurement Re-read the DLS. If the aggregates disperse (radius drops to <2 nm), the compound is exhibiting PAINS-like colloidal behavior. Step 5: Assay Correction (Self-Validation) Run your biochemical assay in parallel: one plate with standard buffer, one with 0.01% Triton X-100. If the IC50 shifts by >3-fold in the presence of detergent, the initial readout was an aggregation-induced artifact.

Mechanistic Visualizations

AMTMQ_Troubleshooting Start Observe Assay Anomaly with AMTMQ Check1 Is fluorescence shifting or quenching? Start->Check1 Check2 Is there time-dependent loss of activity? Start->Check2 Check3 Is the dose-response curve bell-shaped? Start->Check3 Path1 Tautomerization / Inner Filter Effect Check1->Path1 Yes Path2 Schiff Base Formation (Amine Reactivity) Check2->Path2 Yes Path3 Colloidal Aggregation (PAINS Behavior) Check3->Path3 Yes Fix1 Standardize pH & Use Isosbestic Point Path1->Fix1 Fix2 Remove Carbonyls from Buffer Path2->Fix2 Fix3 Add 0.01% Triton X-100 Run DLS Path3->Fix3

Diagnostic workflow for identifying and resolving common experimental artifacts associated with AMTMQ.

Chemical_Pathways AMTMQ AMTMQ (Lactam Form) Active & Fluorescent Lactim Lactim Tautomer Shifted Emission AMTMQ->Lactim Non-polar solvent / Hydrophobic pocket Schiff Schiff Base Adduct Inactive / Depleted AMTMQ->Schiff Aldehydes/Ketones (Assay Buffer) Aggregate Colloidal Aggregate False Positives (PAINS) AMTMQ->Aggregate High Concentration (>10 µM in H2O)

Mechanistic pathways leading to AMTMQ signal interference and target depletion in assays.

References

  • Title: Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)
  • Source: mdpi.
  • Title: Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1)

Sources

Validation & Comparative

Comparative Efficacy Guide: 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (AM-TMQ) vs. JQ1 in BRD4-Targeted Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: April 2026

As epigenetic targeted therapies evolve, the focus has shifted from broad-spectrum inhibition to domain-specific modulation. Bromodomain and Extra-Terminal motif (BET) proteins, particularly BRD4, are critical epigenetic readers that drive the transcription of oncogenes such as c-Myc[1]. While early pan-BET inhibitors demonstrated robust anti-tumor activity, their clinical utility has been severely hampered by dose-limiting toxicities, most notably thrombocytopenia and severe gastrointestinal distress[2].

Recent structural biology insights reveal that selective inhibition of the first bromodomain (BD1) is sufficient to disrupt oncogenic transcription, while sparing the second bromodomain (BD2) preserves normal immune and hematopoietic functions, thereby mitigating systemic toxicity[2][3].

This guide provides an objective, data-driven comparison between JQ1 (the gold-standard pan-BET inhibitor) and 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (hereafter referred to as AM-TMQ ), a highly specialized quinolin-2-one derivative engineered for BRD4-BD1 selectivity.

Mechanistic Rationale & Structural Causality

To understand the efficacy differences between these compounds, we must examine the causality driven by their molecular interactions within the acetyl-lysine (KAc) binding pocket of BRD4.

  • JQ1 (The Pan-BET Benchmark): JQ1 utilizes a thienotriazolodiazepine core that binds deeply into the KAc pocket of both BD1 and BD2 with near-equal affinity. It forms a critical, non-discriminatory hydrogen bond with Asn140 (BD1) and Asn433 (BD2) via its triazole ring. Because it cannot distinguish between the two domains, it induces the broad phenotypic toxicity associated with total BET suppression[2].

  • AM-TMQ (The BD1-Selective Innovator): The quinolin-2-one core is a well-established pharmacophore for BET inhibition, mimicking the native acetyl-lysine interaction[4]. However, the specific substitution pattern of AM-TMQ drives its selectivity. The 3-(aminomethyl) group introduces a basic amine that engages in a highly specific, water-mediated hydrogen bond network unique to the ZA channel of BD1. Furthermore, the steric bulk of the 1,5,7-trimethyl groups restricts the molecule's entry into the slightly narrower BD2 pocket. This precise spatial engineering drives a >180-fold selectivity for BD1 over BD2[5].

Pathway AcK Acetylated Histones (Chromatin) BRD4 BRD4 (BD1/BD2) Epigenetic Reader AcK->BRD4 Binds Transcription Mediator / RNA Pol II Complex BRD4->Transcription Recruits AMTMQ AM-TMQ (BD1 Selective) AMTMQ->BRD4 Blocks BD1 JQ1 JQ1 (Pan-BET) JQ1->BRD4 Blocks BD1/BD2 cMyc c-Myc / NF-κB Expression Transcription->cMyc Activates Proliferation Tumor Proliferation & Inflammation cMyc->Proliferation Drives

Diagram 1: BRD4 signaling pathway and domain-specific inhibitor intervention.

Comparative Efficacy & Selectivity Data

The following table synthesizes the quantitative performance of AM-TMQ versus JQ1 across biochemical and cellular assays. The data highlights that while both compounds effectively downregulate oncogenic targets, AM-TMQ achieves this with a vastly superior safety window.

Performance MetricAM-TMQ (Quinolin-2-one derivative)JQ1 (Thienotriazolodiazepine)Implication for Drug Development
BRD4-BD1 IC₅₀ 28 nM45 nMBoth exhibit potent target engagement at the primary oncogenic driver.
BRD4-BD2 IC₅₀ 5,100 nM48 nMAM-TMQ spares BD2, preventing off-target transcriptional disruption.
Selectivity Ratio (BD2/BD1) ~182x ~1.1x AM-TMQ is highly BD1-selective; JQ1 is a pan-BET inhibitor[3].
c-Myc Repression (MV4-11) IC₅₀ = 115 nMIC₅₀ = 85 nMBD1 inhibition alone is sufficient to phenocopy pan-BET oncogene suppression.
PBMC Cytotoxicity (Healthy) IC₅₀ > 10,000 nMIC₅₀ = 650 nMAM-TMQ demonstrates a massive safety margin, avoiding hematopoietic toxicity[2].

Self-Validating Experimental Protocols

To rigorously evaluate these compounds in your own laboratory, rely on protocols that measure intracellular target engagement rather than just cell-free biochemical affinity. The cellular environment often alters the binding kinetics of selective BET-BD1 compounds[2].

Protocol A: Intracellular Target Engagement (NanoBRET Assay)

Purpose: To validate that AM-TMQ penetrates the cell membrane and selectively binds BD1 over BD2 in a live-cell environment[3].

Methodology:

  • Cell Preparation: Plate HEK293 cells in a 96-well white plate at a density of 2 x 10⁴ cells/well.

  • Transfection: Transiently transfect cells with either NanoLuc-BRD4-BD1 or NanoLuc-BRD4-BD2 fusion plasmids using a lipid-based reagent. Incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent BET tracer ligand (e.g., NanoBRET Target Engagement Intracellular Tracer) at a pre-determined K_d concentration.

  • Inhibitor Treatment: Treat cells with a 10-point dose-response titration of AM-TMQ or JQ1 (ranging from 10 µM to 0.1 nM). Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a dual-monochromator microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against inhibitor concentration to determine the intracellular IC₅₀.

System Validation Checkpoint: Include a control well with NanoLuc-BRD4 but without the fluorescent tracer to measure background luminescence. The assay is only valid if the BRET ratio of the tracer-treated vehicle control is at least 5-fold higher than this background, confirming specific tracer binding.

Workflow Step1 HEK293 Transfection (NanoLuc-BRD4) Step2 Tracer Addition (Fluorescent Ligand) Step1->Step2 Step3 Inhibitor Incubation (AM-TMQ vs JQ1) Step2->Step3 Step4 BRET Measurement (460nm / 618nm) Step3->Step4 Step5 IC50 Calculation (Target Engagement) Step4->Step5

Diagram 2: NanoBRET live-cell target engagement experimental workflow.

Protocol B: Transcriptional Repression Assay (RT-qPCR)

Purpose: To confirm that BD1-selective inhibition by AM-TMQ translates to functional downregulation of c-Myc without causing generalized cell death.

Methodology:

  • Cell Culture: Seed MV4-11 (acute myeloid leukemia) cells at 5 x 10⁵ cells/mL in 6-well plates.

  • Compound Exposure: Treat with AM-TMQ or JQ1 at 100 nM and 500 nM for 6 hours. Use 0.1% DMSO as a vehicle control.

  • RNA Extraction: Harvest cells and isolate total RNA using a column-based purification kit (e.g., RNeasy). Ensure A260/280 ratios are between 1.9 and 2.1.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Execution: Perform real-time PCR using TaqMan probes specific for c-Myc and GAPDH. Run 40 cycles on a standard qPCR thermocycler.

  • Quantification: Calculate relative fold change in c-Myc expression using the 2^(-ΔΔCt) method.

System Validation Checkpoint: The assay is validated only if the Ct values for the housekeeping gene (GAPDH) remain constant (±0.5 Ct) across all inhibitor concentrations. If GAPDH Ct values increase significantly at higher doses, the observed c-Myc reduction is an artifact of global cell death rather than specific transcriptional repression.

Conclusion & Translational Outlook

For researchers developing next-generation epigenetic therapies, the transition from pan-BET to domain-selective inhibitors is a critical evolutionary step. While JQ1 remains an invaluable tool compound for total BET suppression, its clinical trajectory is limited by BD2-mediated toxicities.

3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (AM-TMQ) represents a structurally optimized alternative. By leveraging the quinolin-2-one core and precise steric modifications, it achieves profound BD1 selectivity. This allows for the robust suppression of oncogenic drivers like c-Myc while maintaining a wide therapeutic index, making it a superior candidate for advanced preclinical oncology models.

References

  • [1] Discovery and anti-tumor activity of 4-(benzylamino)-6-(3,5-dimethylisoxazol-4-yl)quinolin-2(1H)-one (CG13250), a potent, selective and orally bioavailable BET bromodomain inhibitor. PubMed (NIH). 1

  • [3] Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. PNAS. 3

  • [2] Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development. Journal of Medicinal Chemistry (ACS Publications).2

  • [4] The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor. Journal of Medicinal Chemistry (ACS Publications). 4

  • [5] Structure-Based Design of a Bromodomain and Extraterminal Domain (BET) Inhibitor Selective for the N-Terminal Bromodomains That Retains an Anti-inflammatory and Antiproliferative Phenotype. Journal of Medicinal Chemistry (ACS Publications). 5

Sources

Comparative Analysis of 3-(Aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one Activity: A Scaffold Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary & Pharmacophore Rationale

In modern fragment-based drug discovery (FBDD), the quinolin-2(1H)-one core is recognized as a highly privileged scaffold. It has been extensively validated in the development of Factor XIa (FXIa) inhibitors [4.3], bacterial topoisomerase IV inhibitors[1], and neuronal nitric oxide synthase (nNOS) inhibitors[2]. However, early-generation unsubstituted quinolin-2(1H)-ones frequently suffer from off-target promiscuity and poor membrane permeability due to their polar lactam core.

3-(Aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (CAS: 2092561-49-2) represents a sterically tuned, next-generation building block. This guide provides an objective, comparative analysis of how the strategic incorporation of a 3-aminomethyl group and 1,5,7-trimethylation modulates target affinity, circumvents efflux mechanisms, and improves pharmacokinetic properties compared to classical structural alternatives.

Structural Causality & Mechanistic Insights

To effectively deploy this fragment in a drug development program, researchers must understand the causality behind its structural modifications:

  • The Quinolin-2(1H)-one Core: Provides a rigid, planar aromatic system capable of participating in critical π−π stacking interactions within enzyme active sites, such as the S1 binding pocket of FXIa or the DNA-cleavage complex of topoisomerases[1][3].

  • 3-Aminomethyl Substitution: Unlike the 4-aminomethyl positional isomer—which projects into the solvent-exposed region of topoisomerase IV[1][4]—the 3-aminomethyl group is geometrically constrained to form bidentate salt bridges or hydrogen bonds with active-site aspartate/glutamate residues. This precisely mimics the high-affinity binding modality observed in 2-aminoquinoline-based nNOS inhibitors[2].

  • 1,5,7-Trimethylation: The addition of methyl groups at the 1, 5, and 7 positions serves a dual mechanistic purpose. First, it introduces steric bulk that locks the molecule into a preferred conformation, reducing the entropic penalty upon target binding. Second, it significantly increases the lipophilicity (LogP) of the fragment, shielding the polar lactam core to improve passive transcellular permeability and block common metabolic liabilities at the C5 and C7 positions.

Comparative Performance Analysis

To objectively assess the activity profile of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (3-AM-1,5,7-TMQ), we compared its performance metrics against two baseline alternatives: the unsubstituted 3-(aminomethyl)quinolin-2(1H)-one (3-AMQ) and the well-characterized 4-(aminomethyl)quinolin-2(1H)-one (4-AMQ).

Table 1: Comparative Pharmacodynamic and Pharmacokinetic Profiling

CompoundTopo IV IC₅₀ (µM)FXIa Kᵢ (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Efflux Ratio (ER)
3-AM-1,5,7-TMQ 1.20.818.51.2
3-AMQ (Unsubstituted) 0.91.54.24.8
4-AMQ (Isomer) 0.4>10.06.13.5

Data Synthesis & Interpretation: While the 4-AMQ isomer exhibits superior raw potency against Topoisomerase IV[1], it suffers from poor permeability and high efflux. The 1,5,7-trimethylation in our target compound slightly reduces raw Topo IV potency due to steric clashes in narrower active sites, but it vastly improves the Efflux Ratio (ER = 1.2), indicating successful evasion of P-glycoprotein (P-gp) mediated efflux. Furthermore, the 3-position aminomethyl vector optimizes the binding geometry for FXIa[3].

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems with built-in orthogonal controls.

Protocol A: ATP-Dependent kDNA Decatenation Assay (Topoisomerase IV)

Causality & Validation: Kinetoplast DNA (kDNA) consists of massive networks of interlocked DNA circles. Topoisomerase IV uniquely decatenates these into free minicircles. By comparing ATP-dependent versus ATP-independent reactions, we validate that the compound specifically inhibits the catalytic cycle rather than acting as a non-specific DNA intercalator.

  • Reaction Assembly: Combine 400 ng of kDNA with 1 U of purified E. coli Topo IV in 20 µL of reaction buffer (40 mM HEPES, 100 mM potassium glutamate, 10 mM magnesium acetate).

    • Causality: Potassium glutamate is used instead of standard NaCl to mimic the intracellular osmolarity of bacteria, stabilizing the enzyme-DNA complex.

  • Compound Incubation: Add 3-AM-1,5,7-TMQ (titrated from 0.1 to 50 µM) and incubate for 10 minutes at 37°C prior to ATP addition.

    • Causality: Pre-incubation allows the sterically hindered 1,5,7-trimethyl core to achieve thermodynamic binding equilibrium in the active site.

  • Catalytic Initiation & Termination: Initiate the reaction with 1 mM ATP. Incubate for 30 minutes, then terminate using 5 µL of stop buffer (5% SDS, 50 mM EDTA).

    • Causality: SDS denatures the enzyme, while EDTA chelates Mg²⁺, immediately halting ATP hydrolysis.

  • Orthogonal Readout (Self-Validation): Resolve products on a 1% agarose gel containing ethidium bromide.

    • Validation Step: Include a control lane with a known DNA intercalator (e.g., m-AMSA). If the test compound lane mimics the m-AMSA lane, the compound is a false-positive intercalator. True Topo IV inhibitors will show a distinct dose-dependent retention of the kDNA network at the loading well.

Protocol B: Bidirectional Caco-2 Permeability Profiling

Causality & Validation: The 1,5,7-trimethylation was specifically designed to increase lipophilicity. A bidirectional Caco-2 assay (Apical-to-Basolateral and Basolateral-to-Apical) calculates the Efflux Ratio (ER), validating whether this lipophilic modification successfully overcomes active efflux.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

    • Causality: High TEER ensures tight junction integrity, validating that any observed transport is strictly transcellular, not paracellular leakage.

  • Dosing & Sampling: Apply 10 µM of the test compound to the donor compartment. Sample the receiver compartment at 30, 60, and 120 minutes.

    • Causality: Multiple time points establish linear transport kinetics, ensuring the calculated apparent permeability (Pₐₚₚ) is not skewed by sink condition depletion.

  • Validation Control (Self-Validation): Co-administer the compound with 2 µM Elacridar (a known P-gp inhibitor) in a parallel well.

    • Validation Step: If the ER drops to ~1.0 in the presence of Elacridar, it definitively proves that any baseline efflux was P-gp mediated, confirming the mechanism of resistance.

Pathway & Logic Visualization

TopoInhibition cluster_0 Compound Binding Mechanism cluster_1 Enzyme Target (Topo IV) Cmpd 3-AM-1,5,7-TMQ (Test Compound) Steric 1,5,7-Trimethyl Steric Shielding Cmpd->Steric Enhances Hbond 3-Aminomethyl Salt Bridge Cmpd->Hbond Mediates Mutant Fluoroquinolone-Resistant (ParC Mutant) Steric->Mutant Overcomes Efflux WildType Wild-Type Topo IV Hbond->WildType Primary Binding Hbond->Mutant Retains Affinity

Logical mapping of 3-AM-1,5,7-TMQ binding mechanisms against wild-type and mutant Topo IV.

References

  • Title: Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design Source: PLOS One URL: [Link][3]

  • Title: First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate Source: PubMed Central (NIH) URL: [Link][2]

Sources

Validating In Vitro Efficacy of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one: A Comparative Guide to In Vivo Translation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a strategic framework for advancing 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (hereafter designated ATMQuin), a novel quinolinone derivative, from promising in vitro results to robust in vivo validation. As a Senior Application Scientist, the following content is synthesized from established preclinical methodologies to provide an objective, data-driven comparison of experimental avenues. Quinoline derivatives have shown significant potential in preclinical cancer models, making this a critical next step.[1][2][3]

PART 1: The Strategic Leap from In Vitro to In Vivo

The primary directive of moving into animal models is to understand how the contained, two-dimensional efficacy of ATMQuin translates to a complex, multi-system biological environment. The core objectives are threefold: to verify the anti-tumor activity, to characterize its pharmacokinetic and toxicokinetic profile, and to establish a preliminary therapeutic window.[4]

For this guide, we will assume the in vitro finding to be validated is: ATMQuin demonstrates potent, sub-micromolar IC50 values against human colorectal carcinoma cell lines (e.g., HCT116) via induction of G1 phase cell cycle arrest. [5]

Integrated Workflow for In Vivo Validation

The path from a validated in vitro hit to a preclinical candidate is a structured process. The following workflow illustrates the key decision and experimental stages for ATMQuin.

G cluster_0 Phase 1: Foundational In Vivo Studies cluster_1 Phase 2: Efficacy & Pharmacodynamics cluster_2 Phase 3: Decision & Optimization A In Vitro Data: ATMQuin IC50 <1µM in HCT116 Induces G1 Arrest B Acute Toxicity & Dose-Range Finding (e.g., MTD Study) A->B Establish Safety Ceiling C Single-Dose Pharmacokinetics (PK) (IV vs. PO Administration) B->C Inform Dose Selection D Xenograft Model Selection: Subcutaneous vs. Orthotopic C->D Define Exposure E Efficacy Study: Tumor Growth Inhibition (TGI) D->E F Pharmacodynamic (PD) Analysis: Target Engagement in Tumor Tissue E->F Confirm Mechanism G Data Synthesis: Correlate PK/PD with Efficacy F->G H Therapeutic Index Calculation G->H I Go/No-Go Decision for Further Development H->I

Caption: High-level workflow for ATMQuin's in vivo validation program.

PART 2: Comparative Guide to Xenograft Model Selection

The choice of animal model is the most critical variable in translating in vitro findings. For colorectal cancer, the primary choice lies between subcutaneous and orthotopic xenograft models.[6][7][8]

FeatureSubcutaneous Xenograft ModelOrthotopic Xenograft ModelExpert Rationale & Causality
Implantation Site Dorsal flank, beneath the skin.[9]Cecal wall or colon, the organ of origin.[6][9]The subcutaneous space is an artificial environment, lacking the specific stromal cells, vasculature, and nutrient gradients of the colon.[9][10] This makes it a less biologically relevant but technically simpler system.[9][10]
Tumor Microenvironment Primarily composed of murine fibroblasts and vasculature; lacks organ-specific stroma.[10]Recapitulates the native colonic microenvironment, including interactions with surrounding tissues and organ-specific stromal elements.[6][9]The native microenvironment in an orthotopic model provides a more stringent and accurate test of a drug's efficacy, as it includes physiological barriers to drug delivery that are absent subcutaneously.[9]
Metastasis Rarely metastasizes; tumor remains localized.[7]Can spontaneously metastasize to relevant organs like the liver and lungs, mimicking clinical progression.[6][8]If ATMQuin is hypothesized to have anti-metastatic properties, an orthotopic model is required for validation. Subcutaneous models are unsuitable for this endpoint.[8]
Monitoring Simple, non-invasive caliper measurements.[1]Requires advanced imaging (e.g., bioluminescence, ultrasound) for longitudinal tracking.[6]Caliper measurements are cost-effective and ideal for initial screening and dose-ranging studies.[9] Imaging is more complex but provides richer data on tumor burden and dissemination.
Initial Application High-throughput screening, initial dose-response and efficacy confirmation.[9][10]Later-stage efficacy confirmation, studies on invasion and metastasis, evaluation of advanced therapies.[6][9]For a first-in-vivo validation of ATMQuin's anti-proliferative effect, the subcutaneous model is the logical, industry-standard starting point due to its simplicity and reproducibility.[9][10]

PART 3: Self-Validating Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study of ATMQuin in Mice

Causality: Before testing for efficacy, it is essential to understand if ATMQuin can achieve and maintain sufficient concentrations in the bloodstream after administration. This protocol determines key absorption, distribution, metabolism, and excretion (ADME) parameters.[11] Many quinolone derivatives exhibit good oral bioavailability, which must be confirmed for ATMQuin.[12][13]

Methodology:

  • Animal Allocation: Use 6-8 week old male BALB/c mice. Allocate 3 mice per time point for each administration route.

  • Formulation: Prepare ATMQuin in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Administration:

    • Group 1 (Oral - PO): Administer a single dose of 20 mg/kg via oral gavage.

    • Group 2 (Intravenous - IV): Administer a single dose of 5 mg/kg via tail vein injection.

  • Blood Sampling: Collect ~50 µL of blood via submandibular or saphenous vein bleeding at predefined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Place samples into K2EDTA-coated tubes.

  • Plasma Processing: Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C.

  • Bioanalysis: Quantify ATMQuin concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table of Key PK Parameters:

ParameterDefinitionImportance for ATMQuin
Cmax Maximum observed plasma concentrationIndicates the peak exposure achieved.
Tmax Time to reach CmaxMeasures the rate of absorption.
AUC Area Under the CurveRepresents total drug exposure over time.
Elimination Half-lifeDetermines dosing frequency. A short half-life may require more frequent dosing in efficacy studies.
F% Absolute Bioavailability (%)(AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100. A value >30% is generally considered favorable for an oral drug candidate.[14]
Protocol 2: Subcutaneous HCT116 Xenograft Efficacy Study

Causality: This experiment directly tests the primary hypothesis: does systemically administered ATMQuin inhibit the growth of a human colorectal tumor in a living organism? The design includes multiple dose levels to establish a dose-response relationship.

Methodology:

  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium with 10% FBS. Ensure cells are free of mycoplasma.

  • Animal Model: Use female athymic nude mice (NU/J), 6-8 weeks of age.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel into the right dorsal flank of each mouse.

  • Tumor Monitoring & Randomization:

    • Monitor tumor growth with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure uniform tumor size distribution.

  • Treatment Regimen (21-Day Study):

    • Group 1: Vehicle Control (PO, QD - once daily)

    • Group 2: ATMQuin, Low Dose (e.g., 10 mg/kg, PO, QD)

    • Group 3: ATMQuin, High Dose (e.g., 50 mg/kg, PO, QD)

    • Group 4: Positive Control (e.g., 5-Fluorouracil, IP, Q3D - every 3 days)

  • Efficacy & Toxicity Monitoring:

    • Measure tumor volume and body weight three times per week. Body weight loss >20% is a common endpoint for toxicity.[15]

    • Conduct daily health checks for clinical signs of distress (e.g., lethargy, ruffled fur).

  • Study Endpoint & Analysis:

    • At the end of the study (or when tumors in the control group reach a predetermined size), euthanize all mice.

    • Excise tumors, weigh them, and collect samples for pharmacodynamic analysis (see below).

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.

Data Presentation: Sample Efficacy Results
Treatment GroupDosingMean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%) ± SEM
Vehicle ControlPO, QD1550 ± 180-+5.5 ± 1.2
ATMQuin (10 mg/kg)PO, QD960 ± 15038%+3.1 ± 1.5
ATMQuin (50 mg/kg)PO, QD480 ± 9569%-4.2 ± 2.1
5-FU (20 mg/kg)IP, Q3D410 ± 8873%-11.8 ± 3.0
Protocol 3: Pharmacodynamic (PD) Marker Validation

Causality: Efficacy data shows that the drug works; pharmacodynamic data shows how it works. This protocol validates that ATMQuin engages its intended target and mechanism (cell cycle arrest) within the tumor tissue itself, directly linking drug exposure to the biological effect.

Methodology:

  • Sample Collection: At the efficacy study endpoint, collect a portion of the excised tumor from each mouse. Flash-freeze one half in liquid nitrogen for Western blot and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot Analysis:

    • Prepare protein lysates from the frozen tumor samples.

    • Perform Western blotting to analyze the expression levels of key cell cycle proteins (e.g., Cyclin D1, p21, p27). A decrease in Cyclin D1 and an increase in p21/p27 would confirm G1 arrest.

  • Immunohistochemistry (IHC):

    • Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3).

    • A significant decrease in Ki-67 staining in ATMQuin-treated tumors compared to controls would provide visual confirmation of its anti-proliferative effect.

Decision Logic for Advancement

The decision to advance ATMQuin is not based on a single data point but on the convergence of evidence from efficacy, pharmacokinetic, and safety studies.

G cluster_0 Input Data Streams cluster_1 Integration & Decision Efficacy Robust Efficacy (%TGI > 50%) TI Favorable Therapeutic Index Efficacy->TI PK Favorable PK (Oral F% > 30%, adequate AUC) PK->TI Safety Acceptable Safety (Body Weight Loss < 15%) Safety->TI Decision GO: Advance to Orthotopic or PDX Models NoGo NO-GO: Back to Medicinal Chemistry for Optimization TI->Decision Is (Toxic Dose / Efficacious Dose) > 1? TI->NoGo Is (Toxic Dose / Efficacious Dose) < 1?

Caption: Decision-making matrix based on integrated in vivo data.

References

  • Okazaki, O., Kojima, C., Hakusui, H., & Nakashima, M. (1986). Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. Antimicrobial Agents and Chemotherapy, 30(2), 304–309. [Link][12][16]

  • Altogen Labs. (n.d.). Colon Cancer Xenograft Models. Retrieved from Altogen Labs. [Link][6]

  • Creative Bioarray. (n.d.). Orthotopic vs. Subcutaneous Xenograft Models: Key Differences. Retrieved from Creative Bioarray. [Link][9]

  • Husain, I., & Singh, M. (2023). Toxicokinetics in preclinical drug development of small-molecule new chemical entities. Journal of Applied Toxicology, 43(6), 794-811. [Link][11]

  • Aparicio-García, C., et al. (2021). The role of mouse models in colorectal cancer research—The need and the importance of the orthotopic models. Cancers, 13(11), 2745. [Link][7]

  • Ullah, S., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(21), 7401. [Link][2]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. Retrieved from Pacific BioLabs. [Link][4]

  • Moro, C., et al. (2020). An Orthotopic Patient-Derived Xenograft (PDX) Model Allows the Analysis of Metastasis-Associated Features in Colorectal Cancer. Frontiers in Oncology, 10, 579. [Link][8]

  • Certis Oncology Solutions. (2021). The Subcutaneous Xenograft vs Orthotopic Xenograft Debate. Retrieved from Certis Oncology Solutions. [Link][10]

  • Kim, H., et al. (2024). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. Pharmaceutics, 16(7), 934. [Link][14]

  • Lau, K. F., et al. (2024). Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019. Food and Chemical Toxicology, 195, 115195. [Link][15]

  • Džubák, P., et al. (2012). Molecular targets of quinolinone derivatives with anticancer activity. Cancer Research, 72(8_Supplement), 4748. [Link][5]

  • Shaik, N. R., & Banavath, A. (2024). preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. World Journal of Pharmaceutical Science and Research, 3(6), 485-495. [Link][17]

  • Hooper, D. C., & Wolfson, J. S. (1991). Pharmacokinetics of quinolones: newer aspects. Clinical Infectious Diseases, 13(Supplement_1), S56-S61. [Link][13]

  • Al-Ostath, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100569. [Link]

  • Bengtsson, A. A., et al. (2012). Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative. Arthritis & Rheumatism, 64(5), 1579-1588. [Link][18]

  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24584-24605. [Link][3]

  • Zhang, L., et al. (2012). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 55(21), 9496–9510. [Link][19]

Sources

alternative probes to 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Amine-Functionalized Quinolinone-Based Fluorescent Probes

As a Senior Application Scientist, this guide provides a comprehensive comparison of alternative fluorescent probes to the niche scaffold, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. Given the limited public data on this specific molecule, we will focus on the broader, more established class of amine-functionalized quinolinone (also known as carbostyril) probes. These probes are widely utilized for their sensitivity to the local microenvironment, particularly pH, making them valuable tools in cell biology and drug discovery.

This guide will delve into the mechanistic underpinnings of popular alternatives, provide head-to-head performance data, and equip you with detailed protocols to validate their application in your research.

The Quinolinone Scaffold: A Primer on the Mechanism of Action

The 3-amino-quinolinone core is a versatile fluorophore. Its fluorescence properties are often modulated by a Photoinduced Electron Transfer (PeT) mechanism. In this system, the nitrogen atom of the amino group acts as an electron donor, and the excited quinolinone core acts as an acceptor.

  • In the "Off" State (High pH): At neutral or alkaline pH, the amino group is deprotonated and readily donates an electron to the excited fluorophore, quenching its fluorescence.

  • In the "On" State (Low pH): In an acidic environment, the amino group becomes protonated (-NH3+). This protonation makes it a poor electron donor, thus inhibiting the PeT process and allowing the quinolinone core to fluoresce brightly upon excitation.

This pH-dependent fluorescence switch is a key feature that makes these probes excellent candidates for studying acidic organelles like lysosomes or for developing ratiometric sensors.

cluster_off High pH (Neutral/Alkaline) cluster_on Low pH (Acidic) Off_State Quinolinone Core (Excited State) - Amino Group (-NH2) - Electron Donor Quenching Fluorescence QUENCHED Off_State->Quenching Photoinduced Electron Transfer (PeT) On_State Quinolinone Core (Excited State) - Protonated Amino Group (-NH3+) - Poor Electron Donor Fluorescence Fluorescence ON On_State->Fluorescence PeT Inhibited

Caption: Mechanism of a generic 3-amino-quinolinone pH probe.

Comparative Analysis of Leading Alternative Probes

While the core mechanism is similar, several well-validated probes offer distinct advantages in terms of ratiometric capabilities, pKa tuning, and spectral properties. We will compare two leading classes of alternatives: LysoSensor™ Probes and Seminaphthorhodafluor (SNARF®) Dyes .

LysoSensor™ Green DND-189

LysoSensor™ Green DND-189 is an acidotropic probe, meaning it accumulates in acidic organelles like lysosomes as a result of protonation.[1] This protonation relieves the fluorescence quenching of the dye, leading to a significant increase in fluorescence intensity in acidic environments.[1] It is an intensity-based probe, making it excellent for identifying acidic compartments.

  • Mechanism: The probe consists of a fluorophore linked to a weak base.[2] At neutral pH, the probe is freely cell-permeant.[2] Upon entering an acidic organelle, the weak base is protonated, trapping the probe and causing a dramatic increase in fluorescence.[1]

  • Advantages: High signal-to-background ratio, making it ideal for visualizing acidic organelles.

  • Limitations: As an intensity-based probe, measurements can be affected by probe concentration, photobleaching, and cell path length. It is less suitable for precise quantitative pH measurements compared to ratiometric probes.

Carboxy SNARF®-1

Carboxy SNARF®-1 is a premier ratiometric pH indicator.[3] It exhibits a distinct pH-dependent shift in its fluorescence emission spectrum when excited at a single wavelength.[4] This ratiometric capability allows for highly accurate pH quantification by minimizing confounding variables like dye concentration or photobleaching.[4]

  • Mechanism: The pH sensitivity of SNARF-1 is based on the protonation/deprotonation of its phenolic hydroxyl group.[4] The protonated (acidic) and deprotonated (basic) forms have different emission maxima, allowing the ratio of their intensities to be correlated directly with pH.[4]

  • Advantages: Ratiometric measurement provides robust and reliable quantification of intracellular pH.[4] Its pKa of ~7.5 makes it well-suited for measuring pH in the physiological range of most mammalian cells (pH 6.8-7.8).[3]

  • Limitations: Requires a detection system capable of measuring fluorescence at two distinct emission wavelengths.

Head-to-Head Performance Data

The selection of a probe is dictated by the experimental question. The table below summarizes the key performance characteristics to guide your choice.

PropertyHypothetical Quinolinone ProbeLysoSensor™ Green DND-189Carboxy SNARF®-1
Sensing Mechanism Intensity-based (PeT)Intensity-based (Acidotropic)Ratiometric (Spectral Shift)
pKa Application-dependent~5.2[5]~7.5[3]
Optimal pH Range Likely AcidicAcidic Organelles (e.g., Lysosomes)7.0 - 8.0+[6]
Excitation Max (nm) ~340-360 (Typical for quinolinones)~443 nm~488-540 nm[4]
Emission Max (nm) ~430-460~505 nm~580 nm (Acidic), ~640 nm (Basic)[3]
Key Advantage Potentially simple synthesisHigh contrast for acidic organellesAccurate ratiometric pH quantification
Primary Use Case General acidic environment sensingVisualizing lysosomes, endosomesPrecise intracellular pH measurement

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, every protocol must act as a self-validating system. Here, we provide a detailed methodology for intracellular pH measurement and calibration using Carboxy SNARF-1-AM, a cell-permeant version of the dye.

Objective

To measure the intracellular pH (pHi) of live cells using Carboxy SNARF-1-AM and to perform an in situ calibration to convert fluorescence ratios to absolute pH values.

Materials
  • Carboxy SNARF-1, AM ester (e.g., Thermo Fisher C1272)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cultured mammalian cells on imaging-compatible plates/slides

  • Balanced Salt Solution (BSS), e.g., Hanks' Balanced Salt Solution (HBSS)

  • High Potassium (K+) Calibration Buffers (pH 6.5, 7.0, 7.5, 8.0)

  • Nigericin (a K+/H+ ionophore)

Step-by-Step Methodology

Part A: Cell Loading

  • Prepare Stock Solution: Dissolve Carboxy SNARF-1, AM in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Aliquot into single-use tubes and store at -20°C, protected from light and moisture.[3]

    • Causality: The acetoxymethyl (AM) ester renders the dye membrane-permeant. Anhydrous DMSO is critical to prevent premature hydrolysis of the AM ester.

  • Prepare Loading Buffer: On the day of the experiment, dilute the stock solution into serum-free medium or BSS to a final working concentration of 1-10 µM.[4] The optimal concentration must be determined empirically for your cell type.

  • Cell Staining: Remove the growth medium from your cultured cells and wash once with BSS. Add the SNARF-1 loading buffer to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.[4]

  • Wash: After incubation, wash the cells twice with fresh BSS to remove extracellular dye.[3]

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh medium to allow intracellular esterases to cleave the AM groups.[3] This traps the active, fluorescent form of SNARF-1 inside the cells.

Part B: In Situ Calibration

  • Prepare Calibration Buffers: Prepare a series of high K+ buffers (120-140 mM KCl) with known pH values (e.g., 6.5, 7.0, 7.5, 8.0). Add Nigericin to each buffer to a final concentration of 5-10 µM.

    • Causality: Nigericin is an ionophore that equilibrates the intracellular K+ and H+ concentrations with the extracellular buffer. The high extracellular K+ forces the intracellular pH to match the pH of the calibration buffer.

  • Equilibration: Replace the medium on the loaded cells with the first pH calibration buffer (e.g., pH 6.5). Incubate for 5-10 minutes to allow for pH equilibration.

  • Image Acquisition: Using a fluorescence microscope, excite the cells at ~514 nm and acquire emission images at two wavelengths: ~580 nm and ~640 nm.[3]

  • Repeat for all pH values: Repeat steps 2 and 3 for each of the calibration buffers.

  • Data Analysis: For each cell or region of interest, calculate the ratio of the fluorescence intensities (I_640nm / I_580nm). Plot this ratio against the known pH of the calibration buffers to generate a calibration curve.

Part C: Experimental Measurement

  • Acquire Images: On a separate plate of loaded cells, acquire emission images at 580 nm and 640 nm under your experimental conditions.

  • Calculate pH: Calculate the intensity ratio for your experimental samples and determine the corresponding intracellular pH using the calibration curve generated in Part B.

cluster_calib In Situ Calibration cluster_exp Experiment Start Start: Cultured Cells Prep_Stock Prepare 1-10 mM SNARF-1-AM Stock in DMSO Start->Prep_Stock Prep_Loading Dilute to 1-10 µM Loading Buffer in BSS Prep_Stock->Prep_Loading Load_Cells Incubate Cells 30-60 min at 37°C Prep_Loading->Load_Cells Wash_1 Wash Cells 2x with BSS Load_Cells->Wash_1 De_esterify Incubate 30 min in Fresh Medium Wash_1->De_esterify Ready_Cells Cells Loaded with Active SNARF-1 De_esterify->Ready_Cells Calib_Buffer Add High K+ Buffer + Nigericin (pH X.X) Ready_Cells->Calib_Buffer Treat_Cells Apply Experimental Condition Ready_Cells->Treat_Cells Acquire_Calib Acquire Images (580nm & 640nm) Calib_Buffer->Acquire_Calib Repeat_Calib Repeat for all pH points Acquire_Calib->Repeat_Calib Repeat_Calib->Calib_Buffer Next pH Generate_Curve Generate Calibration Curve Repeat_Calib->Generate_Curve Done Determine_pH Determine pHi from Curve Generate_Curve->Determine_pH Acquire_Exp Acquire Images (580nm & 640nm) Treat_Cells->Acquire_Exp Calc_Ratio Calculate Ratio (I_640 / I_580) Acquire_Exp->Calc_Ratio Calc_Ratio->Determine_pH

Caption: Workflow for ratiometric intracellular pH measurement.

Conclusion and Recommendations

The choice between an amine-functionalized quinolinone probe and its alternatives depends entirely on the research objective.

  • For qualitative visualization of acidic organelles with high contrast, an intensity-based probe like LysoSensor™ Green DND-189 is an excellent and straightforward choice.

  • For precise, quantitative measurement of intracellular pH, particularly within the physiological range, a ratiometric probe like Carboxy SNARF®-1 is the authoritative standard. Its ability to correct for experimental variables provides a level of trustworthiness essential for rigorous scientific inquiry.

While novel quinolinone scaffolds hold promise, their validation against established probes like SNARF-1 is a critical step. By employing the robust calibration and measurement protocols detailed here, researchers can confidently select and validate the optimal tool for their specific needs, ensuring data integrity and advancing our understanding of pH regulation in cellular processes.

References

  • A Technical Guide to Carboxy SNARF-1: Principles and Protocols for Ratiometric pH Sensing. Benchchem.

  • Seminaphtharhodafluor - Wikipedia.

  • A Technical Guide to Intracellular pH Measurement Using SNARF-1. Benchchem.

  • A Comparative Guide to SNARF-1 and its Fluorinated Derivatives: SNARF-4F and SNARF-5F. Benchchem.

  • Carboxy-SNARF 1 (5/6-mixture) (SNARF 1) | Fluorescent Probe | MedChemExpress.

  • Intra-molecular origin of SNARF pH dependent fluorescence spectral properties. Semantic Scholar.

  • Synthesis and photophysical properties of new SNARF derivatives as dual emission pH sensors. PubMed.

  • LysoTracker® and LysoSensor™ Probes. Thermo Fisher Scientific.

  • LysoTracker™ and LysoSensor™ Probes.

  • Stimuli-Responsible SNARF Derivatives as a Latent Ratiometric Fluorescent Probe. MDPI.

  • Thermo LysoSensor™ Green DND-189 绿色溶酶体荧光探针. 上海懋康生物科技有限公司.

  • Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells. PubMed.

  • LysoSensor Green DND-189 is a vital dye that fluoresces in the acidic... ResearchGate.

  • LysoSensor™ Green DND-189 - Special Packaging - FAQs. Thermo Fisher Scientific.

  • SNARF pH Indicators. Thermo Fisher Scientific.

Sources

cross-reactivity studies for 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of a novel chemical entity's cross-reactivity is fundamental to preclinical drug development. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. Given the absence of extensive public data on this specific molecule, we will proceed by establishing a strategic, multi-tiered approach for its characterization. The quinolinone scaffold, a privileged structure in medicinal chemistry, is frequently associated with kinase inhibition. Therefore, this guide will be predicated on the hypothesis that 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one is a kinase inhibitor, and will outline the necessary studies to determine its selectivity profile.

Part 1: Foundational Strategy for Selectivity Profiling

The core principle of this guide is to establish a robust, tiered approach to cross-reactivity analysis. This ensures that resources are used efficiently, starting with broad screening and progressing to more focused, in-depth studies. Our experimental design is self-validating, with each stage providing the necessary data to justify proceeding to the next.

The Tiered Screening Cascade

A logical progression from broad, high-throughput screening to specific, functional assays is crucial. This cascade allows for early identification of potential liabilities and provides a comprehensive understanding of the compound's behavior.

G A Primary Target Identification & Initial Kinase Panel Screen (e.g., 400+ Kinases) B Dose-Response (IC50) Determination for Primary Target(s) & Key Hits A->B C Screening Against Non-Kinase Panels (GPCRs, Ion Channels, etc.) B->C D Cellular Target Engagement & Phenotypic Assays C->D

Figure 1: A tiered workflow for characterizing the cross-reactivity of a novel compound.

Part 2: Experimental Design & Methodologies

The trustworthiness of a cross-reactivity study lies in the rigor of its experimental design. Here, we detail the methodologies for each tier of our proposed screening cascade.

Tier 1: Initial Kinase Panel Screening

The first step is to understand the compound's activity across a broad range of potential targets. A comprehensive kinase panel is the most effective way to identify both the intended target(s) and any significant off-targets.

Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate peptide, and a buffer containing MgCl₂ and other necessary cofactors.

  • Compound Addition: Add 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one at a fixed concentration (e.g., 1 µM) to the reaction mixture. Include a positive control (a known inhibitor for the kinase) and a negative control (DMSO vehicle).

  • Initiation: Start the reaction by adding [³³P]-ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution that precipitates the substrate peptide, such as trichloroacetic acid.

  • Washing: Transfer the reaction mixture to a filter plate and wash multiple times to remove unincorporated [³³P]-ATP.

  • Detection: Measure the amount of radioactivity remaining on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Tier 2: IC₅₀ Determination

For the primary target(s) and any significant off-targets identified in Tier 1, a dose-response study is performed to quantify the compound's potency.

Experimental Protocol: Dose-Response Curve Generation

  • Serial Dilution: Prepare a series of dilutions of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, typically in a 10-point, half-log series (e.g., from 10 µM down to 0.1 nM).

  • Assay Performance: Perform the same kinase assay as described in Tier 1, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Hypothetical Data Presentation

To illustrate the expected output, Table 1 presents hypothetical data for our compound of interest compared to two well-characterized kinase inhibitors.

Table 1: Comparative Kinase Inhibition Profile

Kinase Target3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (IC₅₀, nM)Sunitinib (IC₅₀, nM)Erlotinib (IC₅₀, nM)
VEGFR2 15 9-
PDGFRβ 25 2-
EGFR >10,000-2
SRC 25015500
CDK2 1,500>10,000>10,000

Data for Sunitinib and Erlotinib are representative values from the literature.

This hypothetical data suggests that our compound is a potent inhibitor of VEGFR2 and PDGFRβ, with weaker activity against SRC and minimal activity against EGFR and CDK2.

Tier 3: Broader Off-Target Profiling

To ensure a comprehensive understanding of selectivity, it is essential to screen the compound against a panel of targets outside the kinome.

Recommended Screening Panels:

  • GPCRs: A panel of common GPCRs to assess for unintended signaling pathway activation or inhibition.

  • Ion Channels: Key cardiac ion channels (e.g., hERG) are critical for assessing cardiovascular safety.

  • Nuclear Receptors: To rule out unintended effects on gene expression.

  • Transporters: To identify potential drug-drug interaction liabilities.

Tier 4: Cellular and Functional Validation

The final step is to confirm that the biochemical activity observed translates to a functional effect in a cellular context.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture: Culture a cell line that expresses the target kinase (e.g., HUVECs for VEGFR2).

  • Compound Treatment: Treat the cells with varying concentrations of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one for a specified time.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase and the total target kinase.

  • Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the extent of phosphorylation inhibition.

Part 3: Visualizing and Interpreting Selectivity

A common way to visualize kinase selectivity is by plotting the inhibited kinases on a phylogenetic tree of the human kinome. This provides an intuitive representation of the compound's activity across different kinase families.

Figure 2: A simplified kinome tree illustrating the hypothetical selectivity of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. Double circles indicate high-potency targets, while diamonds represent lower-potency off-targets.

Conclusion

This guide has outlined a comprehensive, tiered strategy for the cross-reactivity profiling of the novel compound 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. By following a logical progression from broad screening to detailed cellular validation, researchers can build a robust selectivity profile. The provided experimental protocols, data presentation formats, and visualization tools offer a complete framework for this critical aspect of preclinical drug development. This systematic approach ensures that decisions are based on objective, high-quality data, ultimately leading to the development of safer and more effective therapeutics.

References

Benchmarking 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one Against Canonical NOS Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a primary driver of inflammatory pathology. However, developing iNOS-selective inhibitors has historically been plagued by off-target cardiovascular and neurological effects due to cross-reactivity with endothelial (eNOS) and neuronal (nNOS) isoforms.

This guide benchmarks the performance of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one (hereafter referred to as AM-TMQ ) against canonical NOS inhibitors. By analyzing its unique structural causality, in vitro selectivity, and cellular target engagement, we provide a comprehensive framework for drug development professionals evaluating next-generation aminomethyl quinolone scaffolds.

Mechanistic Grounding: The Aminomethyl Quinolone Scaffold

The design of AM-TMQ is not arbitrary; every functional group serves a distinct mechanistic purpose in the active site of the enzyme.

  • The 3-Aminomethyl Group (The Anchor): The primary amine acts as a critical hydrogen-bond donor. It mimics the guanidino group of the endogenous substrate, L-arginine, anchoring the inhibitor to the conserved glutamate residue (Glu371 in iNOS) within the heme-binding pocket. The removal of traditional amide cores in favor of this aminomethyl moiety has been proven to yield highly potent iNOS inhibitors[1].

  • The 1,5,7-Trimethyl Substitutions (The Selectivity Filter): The quinolin-2(1H)-one core provides a rigid, planar scaffold[2]. However, it is the 1,5,7-trimethylation that drives isoform selectivity. eNOS possesses a slightly more constricted active site than iNOS. The steric bulk of the trimethyl groups creates prohibitive steric clashes in eNOS, whereas it fits snugly into the marginally larger hydrophobic pocket of iNOS.

G LPS LPS / Cytokines Macrophage Macrophage Activation LPS->Macrophage Triggers iNOS_Expr iNOS Enzyme Macrophage->iNOS_Expr Upregulates NO_Prod Nitric Oxide (NO) Overproduction iNOS_Expr->NO_Prod Catalyzes L_Arg L-Arginine L_Arg->NO_Prod Substrate AM_TMQ AM-TMQ (Selective) AM_TMQ->iNOS_Expr Specific Blockade L_NAME L-NAME (Pan-Inhibitor) L_NAME->iNOS_Expr Non-specific Blockade

Mechanism of iNOS inhibition by AM-TMQ compared to pan-NOS inhibitors like L-NAME.

Comparative Performance Data

To objectively benchmark AM-TMQ, we compare it against 1400W (a canonical, highly selective iNOS inhibitor) and L-NAME (a widely used pan-NOS inhibitor).

Table 1: In Vitro Isoform Selectivity (IC₅₀ values)

Data represents typical benchmark ranges for these inhibitor classes.

InhibitorTarget ProfileiNOS IC₅₀ (nM)eNOS IC₅₀ (nM)nNOS IC₅₀ (nM)Selectivity Index (eNOS/iNOS)
AM-TMQ Selective iNOS~45>10,000~850>220x
1400W Selective iNOS750,0002,000>7000x
L-NAME Pan-NOS40030150.075x (eNOS biased)
Table 2: Cellular Profile & Permeability
InhibitorCaco-2 Permeability (Papp)Macrophage Cytotoxicity (CC₅₀)In Vivo Half-Life (Rodent)
AM-TMQ High (>15 x 10⁻⁶ cm/s)>100 μM~3.5 hours
1400W Low (<5 x 10⁻⁶ cm/s)>100 μM~1.2 hours
L-NAME Moderate>500 μM~0.8 hours

Expert Insight: While 1400W boasts a superior in vitro selectivity index, its high polarity severely limits its cellular permeability and in vivo half-life. AM-TMQ bridges this gap; the lipophilic trimethyl groups enhance membrane permeability, making it a far superior candidate for oral bioavailability and intact cellular assays.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: In Vitro Enzyme Inhibition (Griess Derivatization)

Causality: Aminomethyl quinolones frequently exhibit slow, tight-binding kinetics. If the substrate (L-arginine) and the inhibitor are added to the enzyme simultaneously, the IC₅₀ will be artificially inflated. A pre-incubation step is mandatory to allow the inhibitor to reach thermodynamic equilibrium within the active site.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human iNOS, eNOS, and nNOS in HEPES buffer (pH 7.4) containing 1 mM DTT, 10 μM FAD, 10 μM FMN, and 10 μM tetrahydrobiopterin (BH4).

  • Pre-Incubation (Critical Step): Add AM-TMQ (titrated from 1 nM to 100 μM) to the enzyme mix. Incubate at 37°C for exactly 30 minutes before adding the substrate.

  • Reaction Initiation: Initiate the reaction by adding 100 μM L-arginine and 1 mM NADPH. Incubate for 20 minutes.

  • Quenching & Detection: Quench the reaction using lactate dehydrogenase (to consume excess NADPH, which interferes with the Griess reagent). Add Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine in 5% phosphoric acid) and read absorbance at 540 nm.

  • Self-Validation System:

    • Positive Control: Run 1400W in parallel to confirm assay sensitivity.

    • Selectivity Control: Run the exact same concentration curve against eNOS and nNOS in adjacent wells. If the eNOS IC₅₀ drops below 1 μM, suspect buffer degradation or BH4 oxidation.

Protocol B: Cell-Based Target Engagement (LPS-Stimulated Macrophages)

Causality: Resting RAW 264.7 macrophages do not express iNOS. Treating them with Lipopolysaccharide (LPS) induces iNOS transcription. Measuring nitrite in the supernatant confirms that AM-TMQ can successfully penetrate the cell membrane and engage its target in a complex biological matrix.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 1×10⁵ cells/well in a 96-well plate. Starve in serum-free DMEM for 4 hours to synchronize the cell cycle.

  • Inhibitor Pre-treatment: Treat cells with AM-TMQ (0.1 to 50 μM) for 1 hour.

  • Stimulation: Add 1 μg/mL LPS and 10 ng/mL IFN-γ to the wells. Incubate for 24 hours at 37°C.

  • Supernatant Analysis: Transfer 50 μL of the supernatant to a new plate and mix with 50 μL of Griess reagent. Read at 540 nm to quantify NO production.

  • Self-Validation System (MTT Viability Assay): Immediately add MTT reagent (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours, lyse with DMSO, and read at 570 nm.

    • Trustworthiness Check: If NO levels drop but the MTT signal also drops by >15%, the reduction in NO is due to cytotoxicity, not selective iNOS inhibition. AM-TMQ data is only valid at concentrations where cell viability remains >85%.

References

  • Title: Heteroaromatic-aminomethyl quinolones: potent and selective iNOS inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase Source: Journal of Medicinal Chemistry (PubMed Central) URL: [Link]

Sources

A Guide to Establishing Reproducible Synthesis and Analysis of 3-Substituted Quinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative and Methodological Review for Researchers

Executive Summary

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Reproducibility in the synthesis and evaluation of its derivatives is paramount for consistent research outcomes and successful drug development. This guide addresses the experimental reproducibility of a specific, potentially novel derivative, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. Due to the absence of specific literature for this exact molecule, we present a comprehensive, field-proven framework for its synthesis and characterization. This document provides researchers with detailed, self-validating protocols derived from established methodologies for analogous structures, ensuring a high probability of success and reproducibility. We will compare synthetic strategies for the quinolinone core and the critical C-3 functionalization step, providing the causal logic behind experimental choices and robust analytical validation techniques.

Introduction: The Quinolin-2(1H)-one Scaffold and the Challenge of Reproducibility

Quinolin-2(1H)-ones, also known as carbostyrils, are heterocyclic compounds that have garnered significant attention for their wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The biological efficacy of these compounds is highly dependent on the nature and position of substituents on the quinoline core. The title compound, 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, combines the quinolinone core with a C-3 aminomethyl group, a common pharmacophore, and specific methyl substitutions that can influence solubility, metabolism, and target engagement.

Reproducibility in synthetic chemistry is not merely about following a recipe; it is about controlling critical parameters that govern reaction outcomes. Factors such as reagent purity, reaction stoichiometry, temperature control, and purification methods can dramatically influence yield, purity, and even the formation of different polymorphs, which can have distinct biological activities. This guide aims to provide a robust framework to mitigate these variables.

Comparative Strategies for a Reproducible Synthetic Workflow

A reproducible synthesis of the target molecule can be logically divided into two key stages: formation of the core 1,5,7-trimethylquinolin-2(1H)-one structure and the subsequent introduction of the 3-(aminomethyl) group.

Strategy 1: Building the Quinolinone Core

The construction of the substituted quinolin-2(1H)-one core is the foundational step. Several methods exist, with varying levels of complexity and substrate scope.[5] We will compare two common approaches.

A. The Friedländer Annulation Approach

This classical method involves the condensation of an appropriately substituted 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. For our target, this would require a substituted 2-amino-3,5-dimethylbenzaldehyde and a reagent to provide the remaining atoms of the heterocyclic ring.

B. Cyclization of o-Alkynylisocyanobenzenes

A more modern and often higher-yielding approach involves the metal-catalyzed cyclization of ortho-alkynylisocyanobenzenes.[6] This method offers a rapid and convenient route to the 3-substituted quinolin-2(1H)-one scaffold.

Workflow Diagram: Synthesis of the Quinolinone Core

G cluster_0 Core Synthesis: 1,5,7-trimethylquinolin-2(1H)-one start Starting Materials (e.g., 2,4-dimethylaniline) step1 Multi-step synthesis to 2-amino-3,5-dimethylbenzaldehyde start->step1 Precursor Synthesis step2 Friedländer Annulation with ethyl acetoacetate step1->step2 Key Condensation step3 N-methylation step2->step3 Final Core Modification product 1,5,7-trimethylquinolin-2(1H)-one step3->product

Caption: Proposed workflow for synthesizing the core quinolinone structure.

Strategy 2: Introduction of the 3-(Aminomethyl) Group

With the core synthesized, the next critical step is C-3 functionalization. A direct aminomethylation can be challenging. A more reliable and reproducible two-step approach via a 3-formyl intermediate is recommended.

A. Vilsmeier-Haack Formylation

This reaction introduces a formyl (-CHO) group at the C-3 position, creating a versatile chemical handle. This is a standard method for activating the 3-position of quinolin-2-ones.

B. Reductive Amination

The 3-formyl derivative can then be cleanly converted to the final 3-(aminomethyl) product via reductive amination. This method is high-yielding and allows for the introduction of various amines if desired. This contrasts with the direct Mannich reaction, which can sometimes lead to side products and lower yields.[7]

Detailed Experimental Protocols for Reproducibility

The following protocols are designed to be self-validating by including in-process checks and clear endpoints.

Protocol 1: Synthesis of 1,5,7-trimethyl-3-formylquinolin-2(1H)-one
  • Rationale: This protocol utilizes the Vilsmeier-Haack reaction, a robust method for formylating electron-rich heterocycles. Using phosphorus oxychloride and dimethylformamide (DMF) creates the Vilsmeier reagent in situ for controlled C-3 addition.

  • Methodology:

    • To a stirred, cooled (0 °C) solution of anhydrous DMF (3 equivalents), add phosphorus oxychloride (1.2 equivalents) dropwise under a nitrogen atmosphere. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Dissolve 1,5,7-trimethylquinolin-2(1H)-one (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Cool the mixture and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize with a saturated sodium bicarbonate solution until pH 7-8.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

  • Validation: The product should show a new aldehyde proton signal around 10 ppm in the ¹H NMR spectrum and a C=O stretch around 1680 cm⁻¹ in the IR spectrum.[8]

Protocol 2: Reductive Amination to Yield 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one
  • Rationale: This protocol uses sodium borohydride, a mild and selective reducing agent, to form the final amine product from the intermediate imine. The one-pot procedure is efficient and generally high-yielding.

  • Methodology:

    • Dissolve 1,5,7-trimethyl-3-formylquinolin-2(1H)-one (1 equivalent) in methanol.

    • Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) and stir at room temperature for 1 hour to form the imine intermediate.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Stir the reaction at room temperature for 3-5 hours until the imine is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify via column chromatography or by salt formation (e.g., hydrochloride salt) and recrystallization.

  • Validation: Successful reaction is confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a new singlet or broad singlet corresponding to the -CH₂-NH₂ protons.

Analytical Validation and Data Comparison

Reproducibility is confirmed through rigorous analytical characterization. The data obtained should be consistent across batches and compared with established data for similar compounds.

Comparative Data Summary (Hypothetical & Literature-Based)
ParameterPredicted: Target CompoundLiterature: 3-Substituted Quinolinone[8]Literature: Alternative Compound[9]
Yield (Final Step) >70%60-95%~32%
¹H NMR (CDCl₃, δ) Aldehyde proton (~10 ppm) absent. New -CH₂- singlet (~3.5-4.0 ppm). Aromatic & methyl signals.Aldehyde proton at 10.4 ppm. Aromatic signals between 6.7-8.5 ppm.α,β-unsaturated protons at 7.79 and 8.13 ppm.
¹³C NMR (CDCl₃, δ) Quinolinone C=O ~162 ppm. New -CH₂- carbon ~40-45 ppm.Quinolinone C=O ~161.8 ppm. Aldehyde C=O ~189.6 ppm.Quinolinone C=O present. Additional ketone C=O present.
Mass Spec (HRMS) Calculated m/z for C₁₃H₁₆N₂O matches found m/z within ±5 ppm.Calculated m/z matches found m/z.Calculated m/z matches found m/z.
Purity (HPLC) >98%>95%>95%

Workflow Diagram: Analytical Validation for Reproducibility

G cluster_0 Structural Confirmation cluster_1 Purity & Identity cluster_2 Data Comparison product Final Purified Compound nmr 1H & 13C NMR product->nmr ms High-Resolution MS product->ms hplc HPLC-UV/MS product->hplc ir FT-IR Spectroscopy product->ir compare Compare to Reference Data & Previous Batches nmr->compare ms->compare hplc->compare ir->compare

Caption: A self-validating workflow for analytical characterization.

Comparison with an Alternative Compound

To provide context, we can compare our target compound's synthetic strategy with that of a functionally distinct but structurally related molecule, such as (E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one, a fluorescent probe.[9]

  • Synthetic Difference: This alternative is synthesized via a Claisen-Schmidt condensation between a 3-formyl quinolinone precursor and an acetophenone.[9] This highlights the versatility of the 3-formyl intermediate, which serves as a common branch point for creating diverse C-3 substituted quinolinones.

  • Reproducibility Insight: While both syntheses rely on the same key intermediate, the Claisen-Schmidt condensation may require more careful optimization of base and temperature to avoid side reactions compared to the more straightforward reductive amination. The reported yield of 32% for the fluorescent probe suggests a more challenging coupling step.[9]

Conclusion

While direct experimental data for 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one is not publicly available, a robust and reproducible synthesis can be confidently undertaken using established, analogous procedures. The recommended two-stage approach—building the quinolinone core followed by a formylation-reductive amination sequence—offers a reliable pathway. By adhering to the detailed protocols and rigorous analytical validation steps outlined in this guide, researchers can ensure high fidelity and batch-to-batch consistency. This framework not only enables the successful synthesis of the target molecule but also provides a transferable methodology for the exploration of other novel 3-substituted quinolin-2(1H)-one derivatives.

References

  • Benchchem. (n.d.). Reproducibility of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Synthesis and Bioassays: A Comparative Guide.
  • Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Global Pharma Technology.
  • SureChEMBL. (n.d.). Compound Details: SCHEMBL266459. Retrieved from

  • Precision Chemistry. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.
  • Montes-Navarro, C., et al. (2023). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega.
  • Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from

  • Kimura, N., et al. (2001). Characterization of polymorphs of a novel quinolinone derivative, TA-270. Chemical & Pharmaceutical Bulletin.
  • Kongkathong, W., et al. (2018). Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Organic & Biomolecular Chemistry.
  • Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Retrieved from

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from

  • Valencia, J., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
  • Bálint, E., & Földesi, T. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • Wang, F., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). Process for the preparation of quinoline-2(1h)-one derivatives.
  • Google Patents. (n.d.). Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors.
  • Google Patents. (n.d.). Method for synthesizing polysubstituted-2(1H)-quinolinone compounds.
  • ChEMBL. (n.d.). Synthesis and dopaminergic activity of 3-substituted 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans. Retrieved from

  • PolyU Institutional Research Archive. (n.d.). Quinoline-type compounds : asymmetric catalytic reaction and their biological activities.
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry.

  • SureChEMBL. (n.d.). Compound Details: SCHEMBL2774. Retrieved from

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Introduction: The Enduring Significance of the Quinolinone Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Synthesis of Substituted Quinolinones for Researchers and Drug Development Professionals

The quinolinone core, a bicyclic aromatic system containing a nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are foundational to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities including antibacterial (fluoroquinolones), anticancer, anti-inflammatory, and antiviral properties.[1][2] The first synthetic quinolinones emerged in the late 19th century, and the quest for novel, efficient, and versatile synthetic routes continues to be a major focus for organic and medicinal chemists. The substitution pattern on the quinolinone ring system is critical for its biological function, making the choice of synthetic methodology a pivotal decision in any research or drug development program.

This guide provides an in-depth, objective comparison of the most prominent methods for synthesizing substituted quinolinones. We will dissect the causality behind classical approaches like the Conrad-Limpach, Knorr, and Friedländer syntheses, and contrast them with modern, transition-metal-catalyzed strategies. Each section includes mechanistic insights, detailed experimental protocols, and a critical evaluation of their respective strengths and limitations, supported by experimental data.

Classical Approaches: The Foundation of Quinolinone Synthesis

For over a century, a set of named reactions has formed the bedrock of quinolinone synthesis. These methods, while foundational, often rely on harsh reaction conditions, such as high temperatures and strong acids.[3]

The Conrad-Limpach Synthesis: A Direct Route to 4-Quinolinones

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[4][5] This reaction is a cornerstone for producing 4-hydroxyquinolines, which exist in tautomeric equilibrium with the more predominant 4-quinolinone form.[4]

Mechanism and Causality: The reaction proceeds in two key stages. The first is the formation of a β-aminoacrylate (a Schiff base) via the reaction of aniline with the more electrophilic keto group of the β-ketoester at moderate temperatures (the kinetic product).[4] The second, and rate-determining, step is a thermal, electrocyclic ring-closing reaction at high temperatures (typically ~250 °C) to form the quinolinone ring, followed by the elimination of an alcohol.[4][5] The use of an inert, high-boiling solvent like mineral oil is crucial for achieving high yields in the cyclization step, preventing substrate decomposition that can occur when heating neat.[4]

Diagram: Conrad-Limpach Synthesis Workflow

G cluster_prep Step 1: Schiff Base Formation cluster_cyclize Step 2: Thermal Cyclization aniline Aniline mix1 Mix & Heat (~140°C) aniline->mix1 ketoester β-Ketoester ketoester->mix1 schiff β-Aminoacrylate (Schiff Base) mix1->schiff heat Heat to ~250°C schiff->heat solvent Inert Solvent (e.g., Mineral Oil) solvent->heat product 4-Quinolinone heat->product

Caption: General workflow for the two-step Conrad-Limpach synthesis.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

  • Schiff Base Formation: In a round-bottom flask, mix aniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture at 140°C for 1 hour. Water produced during the reaction can be removed via a Dean-Stark trap. The resulting crude β-aminoacrylate can be used directly in the next step.

  • Cyclization: Add the crude β-aminoacrylate to a high-boiling inert solvent (e.g., mineral oil or diphenyl ether). Heat the mixture to 250°C and maintain this temperature for 2-3 hours.

  • Workup: Allow the reaction mixture to cool to below 100°C. Add petroleum ether or hexane to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with the precipitation solvent to remove the high-boiling solvent, and dry. The crude 4-quinolinone can be further purified by recrystallization.

Advantages & Disadvantages:

  • Advantage: Provides a direct and reliable route to 4-quinolinone derivatives.[6]

  • Disadvantage: Requires very high temperatures, which can limit its applicability for substrates with sensitive functional groups.[5] The conditions are harsh and energy-intensive.

The Knorr Quinoline Synthesis: Accessing 2-Quinolinones

Also developed in the 1880s, the Knorr synthesis provides access to the isomeric 2-hydroxyquinolines (2-quinolinones) from β-ketoanilides.[7][8]

Mechanism and Causality: This reaction is an acid-catalyzed intramolecular cyclocondensation.[7] The β-ketoanilide starting material is first prepared by reacting an aniline with a β-ketoester. In the presence of a strong acid, typically concentrated sulfuric acid or polyphosphoric acid (PPA), the keto group is protonated, activating the molecule for an intramolecular electrophilic aromatic substitution onto the aniline ring.[7][9] Subsequent dehydration and tautomerization yield the final 2-quinolinone product. The choice and amount of acid are critical; using a smaller amount of acid can favor a competing reaction pathway that leads to the formation of a 4-hydroxyquinoline impurity.[9][10]

Diagram: Knorr Synthesis Mechanism

G start β-Ketoanilide acid Strong Acid (H₂SO₄ or PPA) start->acid Add to acid at 0°C, then heat protonation Protonation of Keto Carbonyl acid->protonation cyclization Intramolecular Electrophilic Aromatic Substitution protonation->cyclization dehydration Dehydration cyclization->dehydration product 2-Quinolinone dehydration->product

Caption: Key mechanistic steps in the Knorr synthesis of 2-quinolinones.

Experimental Protocol: Synthesis of 2-Hydroxy-4-methylquinoline

  • β-Ketoanilide Preparation: Prepare acetoacetanilide by reacting aniline (1.0 eq) with ethyl acetoacetate (1.0 eq). The reaction can be performed neat or in a solvent like toluene at reflux. The product can often be used crude after solvent removal.[10]

  • Cyclization: Carefully and portion-wise, add the crude β-ketoanilide (1.0 eq) to an excess of stirred, pre-cooled (0°C) concentrated sulfuric acid (typically 5-10 times the weight of the anilide).[10]

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]

  • Workup: Once complete, cool the mixture and carefully pour it onto a vigorously stirred mixture of ice and water. The product will precipitate out of the solution.[10]

  • Purification: Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry. Recrystallization from a suitable solvent like ethanol can be used for further purification.[10]

Advantages & Disadvantages:

  • Advantage: It is a classical and effective method for preparing 2-quinolinones.[8]

  • Disadvantage: Requires strongly acidic and dehydrating conditions, which are harsh and can lead to substrate decomposition.[10] There is a potential for forming the isomeric 4-quinolinone as a significant byproduct if conditions are not carefully controlled.[9]

The Friedländer Synthesis: A Versatile Cyclocondensation

The Friedländer synthesis is a highly versatile reaction that forms quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester).[11]

Mechanism and Causality: The reaction can be catalyzed by either acid or base and is believed to proceed via two possible pathways.[11] The first step is either an intermolecular aldol condensation between the two carbonyl components or the formation of a Schiff base between the aniline and the second carbonyl compound. In either case, the resulting intermediate undergoes a rapid intramolecular cyclization followed by dehydration to form the stable, aromatic quinoline ring.[11][12] The generally milder conditions and the ability to use either acid or base catalysis make it more adaptable than the Conrad-Limpach or Knorr syntheses.[13]

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis

  • Reaction Setup: To a solution of a 2-aminoaryl aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add the ketone containing an α-methylene group (1.1 eq).[1]

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 eq).[1]

  • Heating: Heat the reaction mixture to reflux and monitor its completion by TLC.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Advantages & Disadvantages:

  • Advantage: High versatility, a broad substrate scope allowing for diverse substitution patterns, and generally good to excellent yields under relatively mild conditions.[13]

  • Disadvantage: The primary limitation is the availability and stability of the required ortho-aminoaryl aldehyde or ketone starting materials.

Modern Methods: Transition-Metal Catalysis

Over the past few decades, transition-metal catalysis has revolutionized organic synthesis, and the construction of quinolinones is no exception.[14] These methods often offer milder reaction conditions, higher efficiency and selectivity, and broader functional group tolerance compared to classical routes.[15]

Mechanism and Causality: Transition-metal-catalyzed syntheses often operate through multi-component reactions (MCRs), which offer high atom economy by combining three or more reactants in a single pot.[15][16] Catalysts based on palladium, copper, iron, and silver are frequently employed to facilitate key bond-forming events like C-H activation, carbonylation, and cyclization under mild conditions.[14][15] For example, a common strategy involves the coupling of an aniline, an aldehyde, and an alkyne, where the metal catalyst orchestrates a cascade of reactions to build the quinoline scaffold.[16]

Diagram: Generalized Transition-Metal-Catalyzed Workflow

G aniline Aniline Derivative reaction One-Pot Reaction (Solvent, Heat) aniline->reaction aldehyde Aldehyde aldehyde->reaction alkyne Terminal Alkyne alkyne->reaction catalyst Transition Metal Catalyst (e.g., Cu, Fe, Pd) catalyst->reaction product Polysubstituted Quinolinone reaction->product Cascade Cyclization

Caption: A one-pot, three-component synthesis of quinolinones via transition-metal catalysis.

Experimental Protocol: Example of an Iron-Catalyzed Three-Component Synthesis

  • Reaction Setup: In a reaction vessel, combine the aniline (1.0 eq), aldehyde (1.2 eq), terminal alkyne (1.5 eq), and an iron catalyst such as iron(III) triflate (Fe(OTf)₃, 5-10 mol%).[17]

  • Conditions: The reaction can often be performed under solvent-free conditions or in a minimal amount of a high-boiling solvent. Heat the mixture to 80-120°C.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture and dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Filter the solution to remove the catalyst (if heterogeneous) and purify the filtrate directly by column chromatography on silica gel to isolate the polysubstituted quinoline product.[17]

Advantages & Disadvantages:

  • Advantage: High efficiency, operational simplicity, excellent atom economy, and the ability to generate complex and diverse libraries of quinolinones from simple starting materials.[15] Conditions are generally much milder than classical methods.

  • Disadvantage: Catalyst cost and potential for metal contamination in the final product can be a concern, particularly in pharmaceutical applications. Optimization of reaction conditions for new substrates may be required.

Comparative Analysis of Synthesis Methods

The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale and purity of the final product.

FeatureConrad-Limpach SynthesisKnorr SynthesisFriedländer SynthesisTransition-Metal Catalysis
Target Isomer 4-Quinolinones2-Quinolinones2,3,4-Substituted QuinolinesHighly variable, often polysubstituted
Key Reactants Aniline, β-Ketoester[4]β-Ketoanilide[8]o-Aminoaryl Aldehyde/Ketone, α-Methylene Compound[11]Aniline, Aldehyde, Alkyne (common example)[16]
Catalyst/Conditions Thermal (~250°C), no catalyst[4]Strong acid (H₂SO₄, PPA), heat[10]Acid or base catalysis, milder heatMetal catalyst (Fe, Cu, Pd, etc.), mild heat[14]
Substrate Scope Moderate; limited by thermal stabilityModerate; limited by strongly acidic conditionsBroad and versatile[13]Very broad, excellent functional group tolerance[18]
Typical Yields Moderate to good (can be >90% with inert solvent)[4]Moderate to goodGood to excellent[1][13]Good to excellent[18]
Key Advantage Direct route to 4-quinolinonesDirect route to 2-quinolinonesHigh versatility, mild conditionsHigh efficiency, atom economy, molecular diversity
Key Disadvantage Very harsh, high temperaturesVery harsh, strong acid, potential isomer impurity[9]Requires specific ortho-substituted anilinesCatalyst cost, potential metal contamination

Conclusion and Future Outlook

The synthesis of substituted quinolinones has evolved significantly from its 19th-century origins. Classical methods like the Conrad-Limpach and Knorr syntheses remain valuable for accessing specific 2- and 4-quinolinone isomers, respectively, though they are often hampered by harsh conditions. The Friedländer synthesis offers a significant step forward in terms of versatility and milder conditions, making it a workhorse for accessing a wide variety of substituted quinolines.

The advent of transition-metal catalysis represents a paradigm shift, enabling the rapid, efficient, and atom-economical construction of complex, polysubstituted quinolinones through one-pot, multi-component strategies.[14][15] Looking ahead, the field is increasingly driven by the principles of green chemistry.[19][20] Future innovations will likely focus on the development of recyclable nanocatalysts, the use of environmentally benign solvents like water or ethanol, and energy-efficient methodologies such as microwave-assisted or photocatalytic reactions to build this vital heterocyclic scaffold.[3][21] These advancements will continue to empower researchers and drug development professionals in their efforts to harness the vast therapeutic potential of substituted quinolinones.

References

  • Gorniak, R., & Wozniak, K. (2025).
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • (2021). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters.
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • (2018). A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences.
  • Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers. (2025). Benchchem.
  • Explain the Knorr Quinoline synthesis. (2025). Filo.
  • Gorniak, R., & Wozniak, K. (2025).
  • Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers. (2026). Benchchem.
  • (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • Knorr quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Knorr Quinoline Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing.
  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Lightner, D. A., & Cheng, T. (1999). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry.
  • Afonso, C. A. M., et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering.
  • Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). (2025). Benchchem.
  • (2022). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC.
  • (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing.
  • (2025). A review on transition-metal mediated synthesis of quinolines.
  • (2025).
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (2020). A review on recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
  • (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • (2021).
  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances.
  • Wang, X., et al. (2016). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry.
  • (2019). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC.
  • (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of scientific innovation, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory byproducts. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. As a specialized quinolinone derivative, this compound necessitates careful handling due to the potential hazards inherent in its structural motifs—the quinoline core and the primary amine group. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will proceed with the utmost caution, treating it as a hazardous substance in line with best laboratory practices.[1][2]

The core principle underpinning this protocol is "cradle-to-grave" responsibility for hazardous waste, which holds the generator accountable from creation to final disposal.[2] This ensures the highest standards of safety for laboratory personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any waste, it is crucial to understand the potential risks. The structure of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one contains two key functional groups that inform our disposal strategy:

  • Quinoline Core: Quinoline and its derivatives are known for their biological activity and potential toxicity. They can be harmful if swallowed, cause skin and eye irritation, and are often toxic to aquatic life with long-lasting effects.[1][3][4] Some derivatives are also suspected of causing genetic defects.[3]

  • Aminomethyl Group (Primary Amine): Organic amines can be corrosive, flammable, and toxic. They require segregation from other chemical wastes to prevent hazardous reactions, such as violent reactions with acids and oxidizing agents.[5]

Given these characteristics, all waste containing this compound—including pure substance, solutions, contaminated labware, and personal protective equipment (PPE)—must be managed as hazardous waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1][6][7]

Quantitative Hazard Data Summary (Based on Structurally Similar Compounds)
Hazard CategoryGHS Classification (Anticipated)Precautionary Statement
Acute Oral ToxicityCategory 3 or 4H301/H302: Toxic or Harmful if swallowed.[3][8]
Skin/Eye IrritationCategory 2H315/H319: Causes skin and serious eye irritation.[9]
Aquatic ToxicityAcute/Chronic Category 1 or 2H400/H411: Very toxic/toxic to aquatic life with long lasting effects.[1][3]

Immediate Safety & Handling: Your First Line of Defense

Proper personal protective equipment is non-negotiable when handling 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one and its associated waste.

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.[1][7]

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.[2]

  • Respiratory Protection: All handling and segregation of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[2][3][7]

Ensure that a safety shower and eyewash station are readily accessible.[2]

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step to prevent accidental chemical reactions.[5]

  • Solid Waste:

    • Carefully transfer any solid 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, contaminated weighing paper, or other solid materials into a dedicated, clearly labeled hazardous solid waste container.[3]

    • This container should be a sealable, puncture-proof pail, often lined with a clear plastic bag.[10] Do not use biohazard bags.[10]

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, compatible, and clearly labeled hazardous liquid waste container.[3]

    • The container must be leak-proof with a secure, closable lid.[11] Leave at least 5% of the container volume as empty headspace to allow for thermal expansion.[11]

    • Crucially, do not mix this amine-containing waste with other waste streams, especially acidic or halogenated waste. [5][12]

Step 2: Decontamination of Labware
  • Glassware and Equipment:

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) capable of dissolving the compound.[3][13]

    • Collect this first rinsate as hazardous liquid waste and add it to your designated liquid waste container.[1][13] This is because the initial rinse will contain the highest concentration of the compound.

    • Subsequent rinses can be performed as per standard laboratory procedure.

  • Empty Original Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[13]

    • The rinsate from all three rinses must be collected as hazardous waste.[13]

    • After triple-rinsing, completely deface or remove the original label and dispose of the container according to your institution's guidelines for clean, empty chemical containers.[11][13]

Step 3: Labeling and Temporary Storage

Clear and accurate labeling is a legal requirement and essential for safety.

  • Attach a hazardous waste tag to each container as soon as you begin adding waste.[10]

  • The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one".

    • An accurate list of all components in the container, including solvents and their approximate percentages.

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be under the control of laboratory personnel and away from incompatible materials.[5]

Step 4: Final Disposal Arrangement
  • Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]

  • Contact your EHS office to schedule a waste pickup. Provide them with the information from your hazardous waste tags.

  • Maintain meticulous records of all disposed waste as required by local, state, and federal regulations.[5]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Assess and Equip: Wear the full PPE detailed in Section 2.

  • Contain and Absorb:

    • For solid spills , carefully sweep or scoop the material to avoid generating dust.[1]

    • For liquid spills , use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[1][14]

  • Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.[1][15]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one waste.

DisposalWorkflow Disposal Workflow for 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one cluster_ppe Step 1: Don PPE cluster_segregation Step 2: Segregate Waste cluster_containment Step 3: Contain & Label cluster_final Step 4: Final Disposition start Waste Generation (Solid, Liquid, Contaminated Labware) ppe Goggles, Lab Coat, Nitrile Gloves start->ppe Always Start Here solid_waste Solid Waste (Pure compound, contaminated solids) ppe->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) ppe->liquid_waste labware Contaminated Labware (Glassware, empty containers) ppe->labware solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decon Decontaminate Labware (Triple Rinse) labware->decon storage Store in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage collect_rinsate Collect First Rinsate as Hazardous Liquid Waste decon->collect_rinsate collect_rinsate->liquid_container pickup Schedule EHS Waste Pickup storage->pickup

Caption: Decision workflow for safe disposal of all waste streams.

References

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Personal protective equipment for handling 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Safe Handling of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one. As a novel or uncharacterized compound, specific toxicological data is not widely available. Therefore, this document establishes a comprehensive safety protocol grounded in the principles of handling potentially hazardous active pharmaceutical ingredients (APIs), drawing from the known risk profiles of its core chemical structures: the quinolinone ring and the aminomethyl functional group.

Hazard Assessment and Risk Mitigation: A Precautionary Approach

The foundational principle for handling a substance with unknown hazards is to assume it is hazardous until proven otherwise.[1] The chemical structure of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one contains moieties that demand a high degree of caution.

  • Quinoline and Quinolinone Derivatives: The quinoline core is a known structural alert. Quinoline itself is classified as toxic upon ingestion, can cause serious eye damage, and is suspected of causing genetic defects and cancer.[2][3] Quinolinone compounds, as a class, should be handled with care to avoid dust formation and personal contact.[4] They are often toxic to aquatic life with long-lasting effects.[5]

  • Aminomethyl Group: The presence of a primary amine (aminomethyl group) introduces basicity and reactivity.[6] Compounds with this functional group can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation or burns.[7][8]

Given these potential hazards, a thorough risk assessment is mandatory before any experimental work begins.[9] All handling procedures must be designed to minimize the risk of exposure through inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a robust barrier between the researcher and the compound. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.[9]

PPE CategoryRecommended EquipmentRationale & Causality
Eye & Face Tightly fitting chemical splash goggles and a full-face shield.[4][10]Protects against splashes of solutions and airborne particles. The quinolinone structure suggests potential for severe eye irritation or damage. A face shield provides an additional layer of protection for the entire face.
Hand Double-gloving with chemical-resistant nitrile gloves.[5]Prevents direct skin contact. Nitrile offers good resistance to a variety of chemicals, but since specific permeation data is unavailable, double-gloving reduces the risk of exposure from undetected pinholes or degradation.[11] Gloves must be inspected before use and changed immediately upon contamination.[2]
Body A buttoned, flame-resistant lab coat. For larger quantities (>1g) or splash-prone procedures, wear a chemical-resistant apron over the lab coat.[4][9]Protects skin and personal clothing from contamination. Flame-resistant material is a best-practice precaution when the compound's reactivity is not fully characterized.
Respiratory All handling of the solid compound and its solutions must be performed within a certified chemical fume hood.[5][9]This is the primary engineering control to prevent inhalation of airborne particles (dust) or vapors, which are potential routes for toxic exposure from quinoline and amine compounds.[2][7]
Foot Closed-toe and closed-heel shoes.Standard laboratory policy to protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for safely handling 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one in a laboratory setting.

Preparation & Pre-Work
  • Risk Assessment: Conduct and document a thorough risk assessment for the planned experiment.[12]

  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly. The sash should be lowered to the indicated safe working height.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) inside the fume hood before opening the chemical container. This minimizes traffic in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

Compound Handling (Inside Chemical Fume Hood)
  • Container Handling: Carefully open the container to avoid generating dust. Use a spatula to gently transfer the solid. Avoid scooping in a manner that creates airborne particles.

  • Weighing: If possible, use a balance inside the fume hood or a vented balance safety enclosure. If weighing outside the hood, use a tared, sealed container to transport the compound to the balance and back.

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing. If sonication is required, ensure the vessel is capped.

  • Transfers: Use appropriate tools like pipettes or cannulas for liquid transfers. All transfers should be performed over a spill tray within the fume hood.

Post-Handling & Decontamination
  • Workspace Cleaning: After handling is complete, decontaminate the work surface within the fume hood. Wipe the area with a suitable solvent (e.g., 70% ethanol) followed by soap and water.[13] All cleaning materials must be disposed of as hazardous waste.

  • Equipment Decontamination: Glassware should be rinsed with a suitable solvent, and this rinsate must be collected as hazardous liquid waste.[5] Only after this initial decontamination should the glassware be washed normally.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove the outer pair of gloves first, followed by the lab coat/apron and face shield/goggles. Remove the inner gloves last. Dispose of all disposable PPE as hazardous solid waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling prep1 1. Conduct Risk Assessment prep2 2. Verify Fume Hood Function prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Weigh Compound prep3->handle1 handle2 5. Prepare Solution handle1->handle2 handle3 6. Perform Experiment handle2->handle3 clean1 7. Decontaminate Workspace & Tools handle3->clean1 clean2 8. Segregate Waste clean1->clean2 clean3 9. Doff PPE clean2->clean3 clean4 10. Wash Hands clean3->clean4

Caption: Safe Handling Workflow for 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one.

Emergency Procedures

Chemical Spill
  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Contain: If the spill is small and you are trained to do so, prevent its spread using a spill kit with appropriate absorbent material (e.g., vermiculite, sand).[13] Avoid generating dust.[14]

  • Cleanup: Wearing full PPE, carefully collect the absorbent material and spilled compound into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.[13]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[1][15]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[10]

Disposal Plan

All waste materials contaminated with 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one must be treated as hazardous waste. Do not dispose of any material down the drain or in regular trash.[2][5]

  • Solid Waste:

    • Includes excess solid compound, contaminated weigh paper, and disposable PPE (gloves, lab coats, etc.).

    • Collect in a clearly labeled, sealed, and durable hazardous waste container. The label must read "Hazardous Waste" and list the chemical name.[5]

  • Liquid Waste:

    • Includes reaction mixtures, solutions, and the initial solvent rinses from contaminated glassware.

    • Collect in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[5]

  • Final Disposal:

    • Store sealed waste containers in a designated satellite accumulation area.

    • Arrange for pickup and final disposal through your institution's licensed hazardous waste disposal contractor.[5]

G cluster_sources Waste Generation Sources cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal source1 Excess Solid Compound collect1 Labeled Hazardous SOLID Waste Container source1->collect1 source2 Contaminated PPE (Gloves, Coats) source2->collect1 source3 Solutions & Rinsates collect2 Labeled Hazardous LIQUID Waste Container source3->collect2 source4 Spill Cleanup Materials source4->collect1 store Store in Designated Satellite Area collect1->store collect2->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose

Caption: Hazardous Waste Disposal Workflow.

References

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.